2-(3-Chloropyridin-4-yl)propan-2-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloropyridin-4-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-8(2,11)6-3-4-10-5-7(6)9/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJYWHIVFFPTGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=NC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504044 | |
| Record name | 2-(3-Chloropyridin-4-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77332-83-3 | |
| Record name | 2-(3-Chloropyridin-4-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of 2-(3-Chloropyridin-4-yl)propan-2-ol
Abstract
This technical guide provides a comprehensive and in-depth examination of the synthesis of 2-(3-Chloropyridin-4-yl)propan-2-ol, a pivotal intermediate in contemporary pharmaceutical development. The document is structured to provide maximal utility to researchers, scientists, and drug development professionals by not only detailing a robust synthetic protocol via the Grignard reaction but also by elucidating the underlying chemical principles and strategic considerations. This guide emphasizes experimental causality, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Strategic Importance of this compound
Substituted pyridyl-tertiary alcohols are a class of compounds that have garnered significant attention in medicinal chemistry. Their structural motifs are prevalent in a multitude of biologically active molecules. This compound, in particular, serves as a critical building block for the synthesis of various kinase inhibitors and other targeted therapeutics. The presence of a chlorine atom on the pyridine ring offers a versatile handle for further functionalization, often through palladium-catalyzed cross-coupling reactions, while the tertiary alcohol group can enhance metabolic stability.[1] This unique combination of features makes it an attractive starting material for constructing complex molecular architectures in drug discovery campaigns.
The demand for efficient and scalable synthetic routes to this intermediate is driven by its role in the production of high-value pharmaceutical agents. This guide aims to provide a detailed, reliable, and scientifically-grounded protocol for its preparation.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound points to the formation of the C-C bond between the pyridine ring and the propan-2-ol moiety as the key disconnection. This leads to a Grignard reaction between a 4-pyridyl Grignard reagent and acetone. The precursor for the Grignard reagent would be a 3-chloro-4-halopyridine.
References
An In-depth Technical Guide to 2-(3-Chloropyridin-4-yl)propan-2-ol: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Heterocyclic compounds, particularly pyridine derivatives, form the backbone of numerous FDA-approved drugs due to their ability to engage in a wide range of biological interactions. Among these, 2-(3-Chloropyridin-4-yl)propan-2-ol has emerged as a valuable intermediate, offering a unique combination of structural features that are highly advantageous for drug design and synthesis.
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed methodologies for its synthesis, an exploration of its reactivity, and its applications as a key building block in the synthesis of complex pharmaceutical agents. The presence of a chlorine atom on the pyridine ring at the 3-position offers a strategic site for further functionalization, while the tertiary alcohol moiety provides a means to enhance metabolic stability—a critical attribute for the development of robust drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile compound in their synthetic endeavors.
Physicochemical and Spectroscopic Properties
This compound is a white to off-white solid at room temperature. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 77332-83-3 | [1][2][3] |
| Molecular Formula | C₈H₁₀ClNO | [2][3] |
| Molecular Weight | 171.62 g/mol | [3] |
| Purity | ≥96% | [1][2] |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
Detailed experimental spectral data for this compound is not widely available in the public domain. However, based on its structure, the following spectral characteristics can be predicted:
| Spectroscopy | Predicted Data |
| ¹H NMR | - A singlet for the two methyl groups (-(CH₃)₂).- A singlet for the hydroxyl proton (-OH).- Signals in the aromatic region corresponding to the protons on the pyridine ring. |
| ¹³C NMR | - A signal for the quaternary carbon attached to the hydroxyl group.- A signal for the methyl carbons.- Signals in the aromatic region for the carbons of the pyridine ring, including the carbon bearing the chlorine atom. |
| Mass Spectrometry | - The molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.- C-H stretching vibrations in the aromatic and aliphatic regions.- C-Cl stretching vibrations. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through a Grignard reaction. This classic organometallic reaction allows for the formation of a carbon-carbon bond by reacting a Grignard reagent with a carbonyl compound. In this case, a 4-pyridyl Grignard reagent is generated in situ from a suitable 3-chloro-4-halopyridine and reacted with acetone to yield the desired tertiary alcohol.
A plausible synthetic route, adapted from protocols for the synthesis of the isomeric 2-(2-chloropyridin-4-yl)propan-2-ol, is detailed below. The starting material for this synthesis would be a 3-chloro-4-halopyridine, such as 3-chloro-4-bromopyridine or 3-chloro-4-iodopyridine, which are more reactive towards Grignard reagent formation than 3,4-dichloropyridine.
Reaction Scheme
Caption: Proposed synthesis of this compound via a Grignard reaction.
Detailed Experimental Protocol
Materials:
-
3-Chloro-4-bromopyridine
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
A three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas.
-
To the cooled flask, add magnesium turnings (1.2 equivalents).
-
A small crystal of iodine is added to activate the magnesium surface.
-
A solution of 3-chloro-4-bromopyridine (1.0 equivalent) in anhydrous THF is prepared in the dropping funnel.
-
A small portion of the 3-chloro-4-bromopyridine solution is added to the magnesium turnings to initiate the reaction, which is indicated by gentle bubbling and a slight exotherm. Gentle heating may be applied if the reaction does not start.
-
Once initiated, the remaining 3-chloro-4-bromopyridine solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
The flask containing the Grignard reagent is cooled to 0°C in an ice bath.
-
A solution of anhydrous acetone (1.1 equivalents) in anhydrous THF is added dropwise to the stirred Grignard reagent solution. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.
-
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the interplay of the 3-chloropyridine ring and the tertiary alcohol functional group.
Reactivity of the 3-Chloropyridine Ring
The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNA_r). The position of the chlorine atom is critical to its reactivity. It is well-established that 2- and 4-chloropyridines are significantly more reactive towards nucleophiles than 3-chloropyridines.[4][5] This is because for attack at the 2- and 4-positions, the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate.[6] In the case of 3-chloropyridine, this resonance stabilization is not possible.[4]
Consequently, nucleophilic displacement of the chlorine atom in this compound is more challenging compared to its 2-chloro and 4-chloro isomers. However, under forcing conditions or with the use of highly reactive nucleophiles and catalysts (e.g., palladium-catalyzed cross-coupling reactions), the chlorine atom can be displaced to introduce further molecular diversity.
Reactivity of the Tertiary Alcohol Group
The tertiary alcohol group in this compound imparts several important chemical properties.
-
Oxidation: Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon.[7] This resistance to metabolic oxidation is a significant advantage in drug design, as it can lead to an improved pharmacokinetic profile and a longer half-life of a drug candidate.[8]
-
Derivatization: The hydroxyl group can be derivatized to form ethers, esters, or silyl ethers, which can be used to modify the physicochemical properties of the molecule, such as solubility and lipophilicity, or to act as protecting groups during subsequent synthetic steps.[9][10]
-
Dehydration: Under acidic conditions, the tertiary alcohol can undergo dehydration to form the corresponding alkene.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in drug discovery. While specific examples of its incorporation into approved drugs are not as prevalent as its 2-chloro isomer, its potential is significant.
Scaffold for Complex Molecule Synthesis
The 3-chloropyridine moiety serves as a versatile scaffold for the construction of more complex molecular architectures. The chlorine atom, although less reactive than in the 2- or 4-position, can still participate in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents.
Caption: Role of this compound as a building block in a drug discovery workflow.
Enhancement of Metabolic Stability
As previously mentioned, the tertiary alcohol group is resistant to oxidation.[7][8] This is a highly desirable feature in drug candidates, as it can prevent metabolic degradation, leading to improved bioavailability and a more favorable dosing regimen. The gem-dimethyl groups adjacent to the hydroxyl moiety also provide steric hindrance, which can further shield the molecule from enzymatic attack.[8]
The presence of chlorine in pharmaceutical compounds is also a common strategy to enhance their therapeutic efficacy.[11] Chlorine-containing drugs are used to treat a wide array of diseases.[11]
Conclusion
This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its synthesis via the Grignard reaction is a well-established and efficient method. The compound's chemical reactivity, characterized by a less reactive chloro-substituent at the 3-position of the pyridine ring and a metabolically stable tertiary alcohol group, offers a unique set of properties for the design of novel therapeutic agents. This in-depth technical guide provides a foundational understanding of its synthesis, properties, and potential applications, with the aim of facilitating further research and innovation in the field of pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. eopcw.com [eopcw.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-(3-Chloropyridin-4-yl)propan-2-ol: A Versatile Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-(3-Chloropyridin-4-yl)propan-2-ol, a substituted pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. While detailed peer-reviewed literature on this specific isomer is emerging, its structural motifs are prevalent in pharmacologically active agents, underscoring its potential as a key building block. This document outlines the molecular structure, physicochemical properties, a robust and detailed hypothetical protocol for its synthesis via a Grignard reaction, and methods for its structural confirmation. Furthermore, it delves into the strategic advantages of its incorporation into drug discovery workflows, particularly concerning metabolic stability and synthetic versatility.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and its bioisosteric relationship with the benzene ring make it a privileged structure in drug design. The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Chlorine-containing molecules, in particular, play a vital role in pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market.[3] The chlorine atom can act as a key binding element, modulate the electronic properties of the aromatic ring, and serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[1][4]
This compound combines the benefits of the chloropyridine core with a tertiary alcohol functionality. This tertiary alcohol group is not susceptible to oxidation under typical metabolic pathways, a feature that can significantly enhance the pharmacokinetic profile of a drug candidate by increasing its in vivo half-life.[4] This guide serves as a technical resource for the synthesis, characterization, and strategic utilization of this promising intermediate.
Molecular Structure and Physicochemical Properties
This compound is a tertiary alcohol with a molecular formula of C₈H₁₀ClNO.[5] The core of the molecule is a pyridine ring substituted with a chlorine atom at the 3-position and a 2-hydroxyprop-2-yl group at the 4-position.
Structural Diagram
Caption: Molecular Structure of this compound.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 77332-83-3 | [5][6][7][8] |
| Molecular Formula | C₈H₁₀ClNO | |
| Molecular Weight | 171.62 g/mol | [5] |
| Appearance | Colorless Liquid (Predicted) | [9] |
| Density | 1.194 g/cm³ (for 3-chloropyridine) | [9] |
| Flash Point | 126.4 ± 23.2 °C | [5] |
| Purity | ≥97% (Commercially available) | [7] |
Synthesis Protocol: A Grignard-Based Approach
While specific, peer-reviewed synthesis protocols for this compound are not widely published, a highly plausible and robust route is through the Grignard reaction. This method is well-documented for the synthesis of analogous substituted pyridyl alcohols.[1][10] The proposed synthesis involves the formation of a 4-pyridyl Grignard reagent from a suitable dihalopyridine, followed by its reaction with acetone.
The choice of starting material is critical. Direct formation of a Grignard reagent from 3-chloro-4-halopyridine can be challenging. A more reliable approach involves a halogen-magnesium exchange, for instance, starting from 3-chloro-4-iodopyridine. The greater reactivity of the carbon-iodine bond allows for selective formation of the Grignard reagent at the 4-position.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials and Reagents:
-
3-Chloro-4-iodopyridine
-
Isopropylmagnesium chloride (i-PrMgCl) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere.
-
Grignard Reagent Formation:
-
To the flask, add 3-chloro-4-iodopyridine (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add isopropylmagnesium chloride (1.05 eq) solution dropwise via the dropping funnel, maintaining the temperature below 5 °C. The causality here is that the halogen-magnesium exchange is exothermic, and low temperatures prevent side reactions.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours. The formation of the Grignard reagent, (3-chloropyridin-4-yl)magnesium chloride, can be monitored by quenching small aliquots and analyzing via GC-MS.
-
-
Reaction with Acetone:
-
In a separate flame-dried flask, prepare a solution of anhydrous acetone (1.5 eq) in anhydrous THF.
-
Cool the freshly prepared Grignard reagent solution to -10 °C.
-
Add the acetone solution dropwise to the Grignard reagent. The rationale for this dropwise addition at low temperature is to control the exothermic reaction and prevent dimerization or enolization of the acetone.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the Grignard reagent.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. This is a safer alternative to quenching with water for Grignard reactions.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Structural Confirmation and Characterization
The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the two equivalent methyl groups (-C(CH₃)₂) at ~1.6 ppm.- A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift is concentration-dependent.- Signals in the aromatic region corresponding to the three protons on the pyridine ring. The proton at C2 will likely be a singlet, the proton at C5 a doublet, and the proton at C6 a doublet. |
| ¹³C NMR | - A signal for the two equivalent methyl carbons.- A signal for the quaternary carbon of the propan-2-ol group (-C (OH)(CH₃)₂).- Signals in the aromatic region for the five carbons of the pyridine ring. |
| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺.- A prominent [M-18]⁺ peak corresponding to the loss of water, which is characteristic of tertiary alcohols.- An isotopic pattern for the chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) will be observable for the molecular ion and chlorine-containing fragments. |
| Infrared (IR) Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.- C-H stretching bands for the alkyl and aromatic groups.- C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.- A C-Cl stretching band. |
Analytical Workflow
Caption: Workflow for the structural confirmation and purity assessment.
Applications in Drug Discovery and Development
This compound is not just a synthetic intermediate; it is a strategic building block for the development of novel therapeutics. Its value lies in the combination of two key structural features:
-
The Tertiary Alcohol Moiety for Enhanced Metabolic Stability: Primary and secondary alcohols are often susceptible to metabolic oxidation to aldehydes, ketones, or carboxylic acids, which can lead to rapid clearance of a drug from the body. Tertiary alcohols, like the one in this compound, are resistant to such oxidative metabolism.[4] Incorporating this moiety into a drug candidate can therefore lead to a more favorable pharmacokinetic profile, including a longer half-life and potentially reduced dosing frequency.[4] The gem-dimethyl groups also provide steric hindrance, which can further protect the molecule from enzymatic degradation.[4]
-
The Chloropyridine Core as a Versatile Synthetic Platform: The chlorine atom on the pyridine ring is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[9] This allows for the efficient and modular construction of more complex molecules by coupling the chloropyridine core with a wide range of other fragments (e.g., aryl, heteroaryl, or vinyl groups). This modularity is highly desirable in drug discovery, where the rapid synthesis of a library of analogues is often required for structure-activity relationship (SAR) studies.
The pyridine nitrogen itself can be involved in crucial interactions with biological targets, such as forming hydrogen bonds with amino acid residues in an enzyme's active site.
Conclusion
This compound represents a valuable and strategically important building block for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its structure, a detailed hypothetical protocol for its synthesis, and a workflow for its characterization. The inherent metabolic stability conferred by its tertiary alcohol group, combined with the synthetic versatility of the chloropyridine core, makes it an attractive intermediate for the development of next-generation therapeutics. The protocols and data presented herein are intended to empower researchers to explore the full potential of this versatile compound in their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 2-(2-Chloropyridin-4-yl)propan-2-ol | 1240620-98-7 [smolecule.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmaceutical and chemical intermediates,CAS#:77332-83-3,2-(3-氯吡啶-4-基)-2-丙醇,this compound [en.chemfish.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. CAS 77332-83-3 | 4H56-5-96 | MDL MFCD19690066 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. 77332-83-3|this compound|BLD Pharm [bldpharm.com]
- 9. 3-Chloropyridine - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-(3-Chloropyridin-4-yl)propan-2-ol (CAS Number: 77332-83-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Chloropyrin-4-yl)propan-2-ol, a key heterocyclic building block in contemporary pharmaceutical synthesis. The document elucidates its chemical identity, physicochemical properties, and detailed synthetic protocols. Emphasis is placed on its critical role as a precursor in the manufacture of Sonidegib, an FDA-approved anticancer agent. Furthermore, this guide explores the compound's reactivity, particularly in palladium-catalyzed cross-coupling reactions, and discusses its intrinsic (though limited) biological relevance and safety considerations. This document is intended to be a valuable resource for researchers in medicinal chemistry, process development, and drug discovery.
Chemical Identity and Physicochemical Properties
2-(3-Chloropyridin-4-yl)propan-2-ol is a substituted pyridine derivative with the CAS Registry Number 77332-83-3. Its structure features a tertiary alcohol and a chlorine atom on the pyridine ring, making it a versatile intermediate for further chemical modifications.[1][2]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀ClNO | [2] |
| Molecular Weight | 171.62 g/mol | [3] |
| IUPAC Name | This compound | |
| Appearance | Not specified in available literature | |
| Solubility | Limited water solubility; soluble in polar organic solvents like ethanol, methanol, and acetone. | [3] |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| pKa | Not specified in available literature |
Synthesis and Characterization
The most common and industrially relevant synthesis of this compound is through a Grignard reaction. This method involves the formation of a pyridyl Grignard reagent, which then reacts with a ketone to form the desired tertiary alcohol.
Synthetic Workflow: Grignard Reaction
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established chemical principles for Grignard reactions with pyridyl halides.
Materials:
-
3-Chloro-4-iodopyridine
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Acetone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings to a flame-dried round-bottom flask.
-
Add a solution of 3-chloro-4-iodopyridine in anhydrous THF dropwise to the magnesium turnings.
-
Initiate the reaction with gentle heating if necessary. The formation of the Grignard reagent is typically indicated by a color change and a mild exotherm.
-
Stir the reaction mixture at room temperature until the magnesium is consumed.
-
-
Reaction with Acetone:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of acetone in anhydrous THF to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Characterization Data
Table 2: Predicted Analytical Data
| Technique | Predicted Characteristics |
| ¹H NMR | Signals corresponding to the pyridyl protons, a singlet for the two methyl groups, and a singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the pyridine ring carbons, the quaternary carbon of the tertiary alcohol, and the methyl carbons. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |
| IR Spec. | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol. |
Mechanism of Action and Biological Activity
As a chemical intermediate, this compound is not expected to have a defined mechanism of action or significant biological activity itself. Its primary role is as a structural component in the synthesis of pharmacologically active molecules.
However, the pyridine scaffold is a well-known privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[4] The biological activity of the final drug molecule is determined by the overall structure, including the modifications made to the this compound core.
General screening of pyridine derivatives has shown a wide range of biological activities, including anti-malarial and enzyme inhibitory properties.[5][6] Any intrinsic activity of this compound would need to be determined through specific biological screening assays.
Applications in Drug Development
The most prominent application of this compound is as a key building block in the synthesis of Sonidegib (Odomzo®) .[1] Sonidegib is a Hedgehog signaling pathway inhibitor used for the treatment of locally advanced basal cell carcinoma.[7]
Role in Sonidegib Synthesis: The Suzuki-Miyaura Coupling
In the synthesis of Sonidegib, this compound participates in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a crucial carbon-carbon bond, linking the pyridine ring to another aromatic system.[1]
Caption: Generalized scheme of the Suzuki-Miyaura coupling involving this compound.
The tertiary alcohol group in this compound offers a significant advantage in drug design. Unlike primary or secondary alcohols, tertiary alcohols are resistant to metabolic oxidation. This can lead to a more favorable pharmacokinetic profile for the final drug, including a longer half-life.[1]
Safety and Handling
Specific safety data for this compound is not extensively documented. However, based on its chemical structure and the safety information for related compounds, the following precautions should be taken.
Table 3: General Safety Recommendations
| Hazard | Precautionary Statement |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing.[8] |
| Eye Irritation | Causes serious eye irritation. Wear eye protection.[8] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area.[8] |
| Handling | Wash hands thoroughly after handling.[8] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
A comprehensive, substance-specific Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
This compound is a valuable and strategically important building block in modern pharmaceutical chemistry. Its utility is highlighted by its crucial role in the synthesis of the anticancer drug Sonidegib. The presence of a tertiary alcohol provides metabolic stability, a desirable feature in drug design. While the compound itself is not known to be biologically active, its versatile chemical handles make it an important tool for the construction of complex molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a useful resource for professionals in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. Buy 2-(2-Chloropyridin-4-yl)propan-2-ol | 1240620-98-7 [smolecule.com]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonidegib | C26H26F3N3O3 | CID 24775005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
The Multifaceted Biological Activities of Chloropyridine Derivatives: A Technical Guide for Researchers
Abstract
The chloropyridine scaffold is a cornerstone in modern medicinal and agricultural chemistry, underpinning a vast array of biologically active compounds. This technical guide provides an in-depth exploration of the diverse biological activities of chloropyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We delve into the mechanistic underpinnings of their antifungal, antibacterial, anticancer, insecticidal, and herbicidal properties, supported by field-proven insights and detailed experimental protocols. This guide emphasizes the crucial interplay between chemical structure and biological function, providing a robust framework for the rational design of novel and more effective chloropyridine-based agents.
Introduction: The Chemical Versatility and Biological Significance of Chloropyridines
Chloropyridine derivatives, characterized by a pyridine ring substituted with one or more chlorine atoms, represent a privileged class of heterocyclic compounds. The introduction of chlorine, a halogen, significantly alters the electronic properties of the pyridine ring, enhancing its chemical reactivity and biological interactions.[1] This seemingly simple modification unlocks a remarkable spectrum of biological activities, making chloropyridines essential building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2][3]
From life-saving drugs to potent crop-protecting agents, the applications of chloropyridine derivatives are extensive. For instance, 2-chloropyridine is a key intermediate in the production of fungicides, insecticides, antihistamines, and antiarrhythmics.[1][3] The versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.[2] This guide will systematically explore the major biological activities of chloropyridine derivatives, providing both the theoretical framework and the practical methodologies for their investigation.
Antifungal Activity: Disrupting Fungal Integrity
Chloropyridine derivatives have demonstrated significant potential as antifungal agents, with some compounds exhibiting broad-spectrum activity against pathogenic fungi.
Mechanism of Action: A Multi-pronged Attack
The antifungal efficacy of certain chloropyridine derivatives can be attributed to their ability to disrupt fundamental cellular processes in fungi. A notable example is Zinc Pyrithione (ZPT) , a coordination complex containing a derivative of 2-mercaptopyridine-N-oxide. While not a simple chloropyridine, its synthesis often involves 2-chloropyridine.[3] The mechanism of ZPT is particularly insightful:
-
Copper Ionophore Activity: ZPT can act as a copper ionophore, increasing the intracellular concentration of copper in fungal cells.[1][4][5] This influx of copper is toxic to the fungus.
-
Inactivation of Iron-Sulfur Proteins: The excess copper disrupts iron-sulfur clusters within essential fungal proteins, leading to their inactivation and subsequent metabolic failure.[1][4][5]
-
Membrane Disruption: Pyrithione can also disrupt membrane transport by blocking the proton pump that energizes the transport mechanism, thereby inhibiting nutrient uptake.[6]
Other chloropyridine derivatives may exhibit different antifungal mechanisms, and further research is warranted to elucidate these pathways.
Structure-Activity Relationship (SAR)
The antifungal activity of chloropyridine derivatives is highly dependent on their substitution pattern. For instance, in a series of Schiff bases of 2-amino-4-chloropyridine, the nature and position of substituents on the aldehyde-derived part of the molecule significantly influenced their activity against various fungal strains.[7]
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of chloropyridine derivatives against pathogenic fungi, adapted from the Clinical & Laboratory Standards Institute (CLSI) guidelines.[8]
Materials:
-
Test compound (chloropyridine derivative) dissolved in a suitable solvent (e.g., DMSO).
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus).
-
RPMI-1640 medium, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Standardized fungal inoculum (0.5–2.5 x 10³ CFU/mL for yeasts; 0.4–5 x 10⁴ CFU/mL for molds).[9]
Procedure:
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of the test compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.[9]
-
Inoculate the Plate: Add 100 µL of the standardized fungal inoculum to each well.
-
Controls: Include a positive control (a known antifungal agent), a negative control (medium with the solvent), and a growth control (medium with inoculum only).[9]
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[9]
-
Determine MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90-100% for other agents) compared to the growth control, determined visually or by reading the absorbance at 530 nm.[9]
Antibacterial Activity: Targeting Bacterial Proliferation
The chloropyridine scaffold is also present in compounds with notable antibacterial activity.
Mechanism of Action
The precise mechanisms of antibacterial action for many chloropyridine derivatives are still under investigation. However, it is hypothesized that they may act by:
-
Inhibiting Essential Enzymes: Similar to other antimicrobial agents, they may target and inhibit bacterial enzymes crucial for survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.
-
Disrupting Cell Membranes: Some derivatives may interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
Structure-Activity Relationship (SAR)
Studies on various series of chloropyridine derivatives have revealed key structural features that govern their antibacterial potency. For example, in a series of 2-amino-4-chloropyridine derivatives, specific substitutions on the imine nitrogen were found to be critical for activity against both Gram-positive and Gram-negative bacteria.[7] Similarly, certain chloropyrimidines have shown potent activity against Mycobacterium tuberculosis and other pathogenic bacteria, with the nature of substituents at positions 2 and 6 of the pyrimidine ring being a key determinant of their efficacy.[10][11]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard method for determining the MIC of chloropyridine derivatives against bacterial strains.[12][13][14]
Materials:
-
Test compound dissolved in an appropriate solvent.
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Bacterial suspension standardized to approximately 5 x 10⁵ CFU/mL.[13]
Procedure:
-
Prepare Compound Dilutions: Dispense 100 µL of MHB into all wells of a microtiter plate. Add 100 µL of a 2x concentrated stock solution of the test compound to the first column of wells. Perform serial twofold dilutions by transferring 100 µL from one column to the next, mixing thoroughly at each step.[12]
-
Inoculate the Plate: Inoculate each well with a defined volume of the standardized bacterial suspension (e.g., 5 µL).[12]
-
Controls: Include a growth control (bacteria in MHB without the compound) and a sterility control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[13]
Anticancer Activity: Targeting Uncontrolled Cell Growth
The pyridine ring is a common feature in many anticancer drugs, and chloropyridine derivatives are no exception, showing promise as potent antiproliferative agents.[15][16][17]
Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism by which many chloropyridine derivatives exert their anticancer effects is through the inhibition of protein kinases .[17][18] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers.[17]
-
Targeting Kinase ATP-Binding Sites: The 6-chloropyridin-3-amine scaffold, for instance, serves as a valuable starting point for designing potent and selective kinase inhibitors. The chlorine atom and the amine group can form key interactions within the ATP-binding pocket of kinases, anchoring the molecule and allowing for further modifications to enhance potency and selectivity.[19]
The following diagram illustrates a simplified kinase signaling pathway that can be targeted by chloropyridine derivatives.
Caption: Simplified kinase signaling pathway targeted by chloropyridine inhibitors.
Structure-Activity Relationship (SAR)
The antiproliferative activity of pyridine derivatives is strongly influenced by the number and position of substituents. For example, the presence of methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups can enhance anticancer activity, while bulky groups or halogens may decrease it.[15][16]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer agents on cell viability.[3][20][21]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7).
-
Complete culture medium.
-
Test compound (chloropyridine derivative).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[3][20]
-
Solubilization solution (e.g., DMSO).[20]
-
96-well plate.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for attachment.[20]
-
Compound Treatment: Treat the cells with various concentrations of the chloropyridine derivative and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[20]
-
Formazan Solubilization: For adherent cells, carefully remove the MTT solution and add 100-150 µL of DMSO to dissolve the formazan crystals. For suspension cells, centrifuge the plate and then add DMSO.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Insecticidal Activity: Neurotoxicity in Pests
Chloropyridine derivatives are the foundation of several important insecticides, most notably the organophosphate chlorpyrifos .
Mechanism of Action: Acetylcholinesterase Inhibition
Chlorpyrifos and other organophosphate insecticides act by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[2][10]
-
Acetylcholine Accumulation: AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[10]
-
Irreversible Inhibition: The active metabolite of chlorpyrifos, chlorpyrifos-oxon, binds irreversibly to the active site of AChE.[2][22]
-
Continuous Nerve Stimulation: This inhibition leads to an accumulation of ACh, causing continuous nerve signal transmission, overstimulation of muscles, paralysis, and ultimately, the death of the insect.[10]
The following diagram illustrates the mechanism of acetylcholinesterase inhibition by chlorpyrifos.
Caption: Mechanism of acetylcholinesterase inhibition by chlorpyrifos.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This protocol is based on the Ellman method for measuring AChE activity and its inhibition.[23][24][25]
Materials:
-
Acetylcholinesterase (AChE) solution.
-
Acetylthiocholine (ATCh) substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Test compound (chloropyridine derivative).
-
Phosphate buffer (pH 7.4).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Prepare Reagents: Prepare working solutions of AChE, ATCh, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, AChE solution, and different concentrations of the test compound. Include a control without the inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the ATCh substrate to all wells to start the enzymatic reaction.
-
Color Development: The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure Absorbance: Measure the absorbance at 412 nm at regular intervals using a microplate reader.[23]
-
Calculate Inhibition: Determine the rate of the reaction for each concentration of the inhibitor and calculate the percentage of inhibition compared to the control.
Herbicidal Activity: Disrupting Plant Growth
Chloropyridine derivatives, particularly pyridine carboxylic acids, are effective herbicides that mimic the action of the natural plant hormone auxin.[26][27]
Mechanism of Action: Synthetic Auxin Mimicry
-
Auxin Receptor Binding: These herbicides bind to the TIR1/AFB family of auxin co-receptors in plants.[26]
-
Degradation of Repressors: This binding promotes the degradation of Aux/IAA transcriptional repressors.
-
Uncontrolled Growth: The removal of these repressors leads to the activation of auxin-responsive genes, resulting in uncontrolled and disorganized plant growth, ultimately leading to the death of the weed.
Experimental Protocol: Root Growth Inhibition Assay in Arabidopsis thaliana
Arabidopsis thaliana is a model organism for studying herbicidal activity.
Materials:
-
Arabidopsis thaliana seeds.
-
Agar plates with Murashige and Skoog (MS) medium.
-
Test compound (chloropyridine derivative).
-
Growth chamber.
Procedure:
-
Prepare Plates: Prepare MS agar plates containing different concentrations of the test compound.
-
Seed Plating: Sterilize and plate Arabidopsis thaliana seeds on the agar plates.
-
Incubation: Place the plates vertically in a growth chamber under controlled light and temperature conditions.
-
Measure Root Growth: After a set period (e.g., 7-10 days), measure the length of the primary root for each seedling.
-
Data Analysis: Calculate the percentage of root growth inhibition for each concentration compared to the untreated control and determine the concentration required for 50% inhibition (IC₅₀).
Conclusion and Future Perspectives
Chloropyridine derivatives represent a remarkably versatile and biologically significant class of compounds. Their broad spectrum of activity, from combating microbial infections and cancer to protecting crops from pests and weeds, underscores their importance in both medicine and agriculture. The continued exploration of the structure-activity relationships of these compounds, coupled with a deeper understanding of their molecular mechanisms of action, will undoubtedly pave the way for the development of new, more potent, and selective agents. The experimental protocols detailed in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field of study. As we face growing challenges in healthcare and food security, the rational design and synthesis of novel chloropyridine derivatives will remain a critical endeavor.
References
- 1. Zinc pyrithione inhibits yeast growth through copper influx and inactivation of iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. The antifungal mechanism of action of zinc pyrithione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Zinc pyrithione - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ifyber.com [ifyber.com]
- 9. benchchem.com [benchchem.com]
- 10. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 11. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. youtube.com [youtube.com]
- 15. actascientific.com [actascientific.com]
- 16. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Chlorpyrifos Disrupts Acetylcholine Metabolism Across Model Blood-Brain Barrier [frontiersin.org]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. attogene.com [attogene.com]
- 25. cephamls.com [cephamls.com]
- 26. benchchem.com [benchchem.com]
- 27. Weed resistance to synthetic auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Elucidating the Mechanism of Action of 2-(3-Chloropyridin-4-yl)propan-2-ol
Preamble: Charting a Course into the Unknown
In the landscape of drug discovery and chemical biology, we often encounter compounds like 2-(3-Chloropyridin-4-yl)propan-2-ol: molecules of known structure, commercially available, yet whose biological mechanism of action (MoA) remains largely uncharacterized in the public domain. This technical guide moves beyond a simple recitation of facts. Instead, it provides a comprehensive, strategic framework for the systematic elucidation of this compound's MoA. As your senior application scientist, I will not present a known pathway but will rather construct a robust, multi-phased research program designed to de-orphan this molecule. This document is engineered to be a practical roadmap, blending established principles with detailed, actionable protocols for the discerning researcher.
Section 1: Molecular Profile and Structural Rationale
Before embarking on a journey to uncover its function, we must first understand the molecule itself. This compound is defined by two key structural motifs: a 3-chloropyridine ring and a tertiary alcohol (propan-2-ol) group.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO | --INVALID-LINK-- |
| Molecular Weight | 171.62 g/mol | --INVALID-LINK-- |
| Key Features | 1. Pyridine Ring2. Chlorine Substituent3. Tertiary Alcohol | N/A |
The chloropyridine scaffold is prevalent in medicinal chemistry, appearing in molecules with diverse biological activities, from kinase inhibitors to antimicrobials.[1] The chlorine atom serves as a key chemical handle, influencing electronic properties and providing a site for further synthetic modification. The tertiary alcohol is significant for its metabolic stability; unlike primary or secondary alcohols, it is resistant to oxidation, a feature that can enhance a compound's pharmacokinetic profile.[2] This structural combination suggests that this compound is not merely a passive intermediate but possesses intrinsic potential for biological interaction.
Section 2: Hypothesis Generation - Plausible Mechanisms Based on Structural Analogs
The core principle of medicinal chemistry—that structurally similar molecules often exhibit similar biological activities—provides a logical starting point for our investigation.[3]
-
Protein Kinase Inhibition : Numerous potent and selective kinase inhibitors incorporate a chloropyridine moiety. A notable example is a series of substituted N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluoro-phenyl) carboxamides, which were identified as potent and selective inhibitors of the Met kinase superfamily.[4] This precedent makes the vast human kinome a high-priority target class to investigate.
-
Ion Channel Modulation : The chloropyridine scaffold is also a key feature in antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a target for novel analgesics.[5][6] For instance, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC) is a well-characterized, potent TRPV1 antagonist.[7] This suggests that this compound could modulate the activity of TRPV1 or other related ion channels.
-
Hedgehog Pathway Inhibition : A structural isomer, 2-(2-Chloropyridin-4-yl)propan-2-ol, is a known intermediate in the synthesis of Sonidegib (Odomzo®), an FDA-approved inhibitor of the Smoothened (SMO) receptor in the Hedgehog signaling pathway.[8][9] While our subject molecule is an intermediate, its core structure is integral to a molecule that targets a critical developmental pathway, making this a plausible, albeit less direct, hypothesis.
Section 3: A Multi-Phased Strategy for Mechanism of Action Elucidation
Herein lies the core of this guide: a systematic, self-validating workflow designed to move from broad, unbiased screening to specific, validated target engagement.
Phase 1: Unbiased Screening and Hypothesis Generation
The initial phase is designed to cast a wide net, using both computational and empirical methods to generate actionable hypotheses without prior bias.
A. In Silico Target Prediction
-
Rationale: Computational methods offer a rapid, cost-effective way to prioritize experimental efforts by screening the compound against vast databases of known biological targets.[3][4] This approach leverages the principle of chemical similarity and molecular docking to predict likely protein-ligand interactions.[10]
-
Protocol: Computational Target Fishing
-
Input: Submit the 2D structure (SMILES: CC(C)(C1=CC(=NC=C1)Cl)O) of this compound to multiple web-based target prediction servers (e.g., TargetHunter, SuperPred, SwissTargetPrediction).
-
Methodology: Employ both ligand-based (chemical similarity) and structure-based (reverse docking) algorithms.
-
Ligand-Based: The tool compares the compound's fingerprint to a database of active molecules, identifying targets associated with the most similar counterparts.[3]
-
Structure-Based: The compound is docked into the binding sites of a large panel of protein crystal structures to calculate binding energies.[10]
-
-
Analysis: Consolidate the predicted targets from all platforms. Prioritize targets that appear across multiple algorithms or belong to functionally related families (e.g., multiple receptor tyrosine kinases).
-
B. Phenotypic Screening
-
Rationale: This approach focuses on what the compound does to a biological system (its phenotype) rather than predicting its specific molecular target.[11][12] It is a powerful, unbiased method for discovering novel activities.
-
Protocol: High-Content Cellular Imaging
-
Model Selection: Choose a panel of human cell lines relevant to the hypothesized target classes (e.g., A549 lung cancer, U-87 MG glioblastoma).
-
Compound Treatment: Treat cells in multi-well plates with a dose-response range of this compound (e.g., 10 nM to 100 µM) for 24-72 hours.
-
Staining: Stain cells with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, CellMask™ for cytoplasm, MitoTracker™ for mitochondria, and an antibody for a key signaling protein like phospho-ERK).
-
Imaging: Acquire multi-channel images using a high-content imaging system.
-
Data Analysis: Utilize image analysis software to quantify dozens of phenotypic features (e.g., cell count, nuclear size, mitochondrial integrity, protein localization). Compare the resulting "phenotypic fingerprint" to a reference database of compounds with known MoAs.[13]
-
Phase 2: Target Identification and Deconvolution
With hypotheses from Phase 1, we now move to identify the specific molecular target(s).
A. Broad-Panel Biochemical Screening
-
Rationale: If in silico or phenotypic data suggest a particular target class, a broad biochemical screen is the most direct way to identify hits. Given the prevalence of the chloropyridine scaffold in kinase inhibitors, a kinome scan is a logical first step.
-
Protocol: Competition Binding Kinase Assay (e.g., KINOMEscan®)
-
Platform: Utilize a service like Eurofins' KINOMEscan®, which measures the ability of a compound to compete with an immobilized ligand for the active site of over 480 kinases.[14][15]
-
Assay: The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against the full kinase panel.
-
Data Output: Results are typically expressed as "% Control," where a lower percentage indicates stronger binding. Hits are defined as kinases showing significant inhibition (e.g., >90% at 10 µM).
-
Follow-up: For primary hits, determine the dissociation constant (Kd) through a dose-response binding curve to quantify potency.
-
Hypothetical KINOMEscan® Data Table
| Kinase Target | % Control @ 10 µM | Kd (nM) | Target Class |
| MET | 8% | 75 | Receptor Tyrosine Kinase |
| SRC | 15% | 250 | Non-Receptor Tyrosine Kinase |
| AURKA | 85% | >10,000 | Serine/Threonine Kinase |
| CDK2 | 92% | >10,000 | Serine/Threonine Kinase |
B. Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Rationale: This is a classic and powerful method for physically isolating a compound's binding partners from a complex cellular proteome.[7][16] It is particularly useful when the target class is unknown.
-
Protocol: Target Pulldown
-
Probe Synthesis: Synthesize an analog of this compound containing a linker and an affinity tag (e.g., biotin). It is critical to ensure this probe retains the biological activity observed in the phenotypic screen.
-
Affinity Matrix Preparation: Immobilize the biotinylated probe onto streptavidin-coated agarose beads.
-
Lysate Incubation: Incubate the affinity matrix with native cell lysate from a responsive cell line. To identify specific binders, run a parallel control incubation where free, non-biotinylated compound is added in excess to outcompete binding to the beads.
-
Washing: Perform extensive washing steps to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads.
-
Identification: Separate the eluted proteins by SDS-PAGE, excise bands that are present in the main experiment but absent or reduced in the competition control, and identify them using LC-MS/MS.[17]
-
Phase 3: Target Validation and Pathway Analysis
The final phase confirms direct target engagement within the native cellular environment and maps the downstream consequences.
A. Cellular Thermal Shift Assay (CETSA®)
-
Rationale: CETSA provides definitive evidence of target engagement in intact cells or tissues.[18] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[19] This label-free method validates the hits from biochemical or affinity-based screens in a physiologically relevant context.
-
Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis & Centrifugation: Lyse the cells and centrifuge to pellet the denatured, aggregated proteins.
-
Detection: Collect the supernatant (containing soluble, non-denatured protein) and analyze the amount of the putative target protein (identified in Phase 2) remaining at each temperature using Western Blot.
-
Analysis: A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating ligand-induced stabilization.
-
B. Downstream Signaling Analysis
-
Rationale: Confirming that engagement of the validated target leads to the observed phenotype requires analyzing the relevant signaling pathway.[20]
-
Protocol: Phospho-Protein Analysis by Western Blot
-
Hypothesis: Based on the validated target (e.g., MET kinase), identify key downstream signaling nodes (e.g., AKT, ERK).
-
Experiment: Treat cells with this compound for various times and at various doses.
-
Analysis: Perform Western blotting on the cell lysates using antibodies specific for both the total and phosphorylated forms of the target and its downstream effectors.
-
Result: A dose-dependent decrease in the phosphorylation of downstream proteins following compound treatment would confirm that target engagement translates into functional pathway inhibition, thereby linking the molecular target to the cellular phenotype.
-
Conclusion
The journey to define the mechanism of action for a compound like this compound is a foundational process in modern drug discovery. It demands a multi-disciplinary, logical, and iterative approach. By integrating in silico prediction, unbiased phenotypic screening, direct target identification, and rigorous cellular validation, the framework presented in this guide provides a clear and robust path forward. This strategy is designed not only to identify a primary target but also to build a comprehensive understanding of how the compound functions within the complex network of the cell, ultimately transforming a simple chemical structure into a well-characterized biological tool or a promising therapeutic lead.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 5. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Sonidegib | C26H26F3N3O3 | CID 24775005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 12. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 15. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 16. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 17. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
solubility of 2-(3-Chloropyridin-4-yl)propan-2-ol in organic solvents
An In-depth Technical Guide to the Solubility of 2-(3-Chloropyridin-4-yl)propan-2-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound with potential applications in drug discovery. While specific experimental data for this compound is not extensively published, this document leverages fundamental principles of solvent-solute interactions, structural analogy to similar molecules, and established experimental methodologies to provide a robust predictive analysis and practical guidance for laboratory investigation. The core focus is to equip researchers with the foundational knowledge and detailed protocols necessary to accurately determine and understand the solubility profile of this compound in a range of common organic solvents.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from discovery to clinical application, its physicochemical properties play a pivotal role. Among these, solubility is a paramount consideration.[1][2] Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure.[2] For researchers and drug development professionals, a thorough understanding of a compound's solubility in various solvent systems is not merely an academic exercise but a crucial step in formulation development, toxicity assessment, and ensuring reliable in vitro testing results.[2][3]
This guide focuses on this compound, a molecule featuring a substituted pyridine ring, which is a common scaffold in medicinal chemistry. The presence of a chlorine atom and a tertiary alcohol group imparts specific electronic and steric properties that govern its interactions with different solvents.
Theoretical Framework: Predicting Solubility
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[4] A successful dissolution process occurs when the energy released from solute-solvent interactions is sufficient to overcome the lattice energy of the solid solute and the cohesive forces of the solvent. The adage "like dissolves like" serves as a fundamental guiding principle in predicting solubility.[4][5][6][7][8][9]
Molecular Structure and Polarity Analysis
To predict the solubility of this compound, we must first analyze its molecular structure:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and making this portion of the molecule polar. The lone pair of electrons on the nitrogen can also act as a hydrogen bond acceptor.
-
Chlorine Atom: The chlorine substituent is electronegative, contributing to the overall polarity of the molecule.
-
Propan-2-ol Group: The tertiary alcohol group (-C(CH₃)₂OH) is a key feature. The hydroxyl (-OH) group is highly polar and can act as both a hydrogen bond donor and acceptor.[10][11] This significantly influences its interaction with polar solvents.
-
Overall Polarity: The combination of the chloropyridine ring and the tertiary alcohol group results in a molecule with significant polarity.
The Role of Hydrogen Bonding
Hydrogen bonding is a strong type of dipole-dipole interaction that plays a critical role in the solubility of compounds containing hydroxyl groups.[5][10] The hydroxyl group of this compound can form hydrogen bonds with polar protic solvents (e.g., alcohols, water) and with the lone pairs of polar aprotic solvents (e.g., acetone, DMSO).[12][13] The strength of these interactions is a major driver for solubility in such solvents.[11]
Predicted Solubility Profile
Based on the "like dissolves like" principle and the molecular structure, we can predict the solubility of this compound in various classes of organic solvents.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions between the solute's hydroxyl and pyridine nitrogen and the solvent's hydroxyl groups.[9][10] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Moderate to High | Dipole-dipole interactions and potential for hydrogen bonding with the solvent as an acceptor.[14] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | Mismatch in polarity. The energy required to break the strong solute-solute and solvent-solvent interactions is not compensated by weak van der Waals forces between the solute and solvent.[4][5][7] |
| Chlorinated | Dichloromethane, Chloroform | Moderate | The presence of the chloro-substituent on the pyridine ring may enhance solubility in chlorinated solvents through dipole-dipole interactions. |
This table provides a qualitative prediction. Quantitative determination requires experimental validation.
A structurally similar compound, 2-(2-Chloropyridin-4-yl)propan-2-ol, demonstrates excellent solubility in polar organic solvents like ethanol, methanol, and acetone, which supports these predictions.[15]
Experimental Determination of Solubility
While theoretical predictions are valuable, precise solubility data must be obtained through experimental measurement. Two widely accepted methods are the Shake-Flask method for thermodynamic solubility and nephelometry for kinetic solubility assessment.[3][16]
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[3][17] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[14]
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials.
-
Add a precise volume of the desired organic solvent to each vial. The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 18-24 hours).[17]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
To ensure complete removal of undissolved particles, centrifuge the samples.
-
Carefully aspirate a known volume of the supernatant (the clear, saturated solution) and filter it through a chemically inert syringe filter (e.g., PTFE).[14]
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectroscopy.[2][3]
-
Generate a calibration curve from the standard solutions.
-
-
Data Analysis:
-
Use the calibration curve to determine the concentration of this compound in the saturated solution.
-
Express the solubility in appropriate units, such as mg/mL or molarity (mol/L).
-
Kinetic Solubility: High-Throughput Nephelometry
For early-stage drug discovery, a high-throughput method to assess kinetic solubility is often preferred.[3][18][19] Laser nephelometry measures the light scattered by suspended particles (precipitate) in a solution.[1]
References
- 1. rheolution.com [rheolution.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility factors when choosing a solvent [labclinics.com]
- 8. chem.ws [chem.ws]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Buy 2-(2-Chloropyridin-4-yl)propan-2-ol | 1240620-98-7 [smolecule.com]
- 16. lifechemicals.com [lifechemicals.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
thermal stability of 2-(3-Chloropyridin-4-yl)propan-2-ol
An In-Depth Technical Guide to the Thermal Stability of 2-(3-Chloropyridin-4-yl)propan-2-ol
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of safety, efficacy, and quality. The journey from a promising molecule to a viable drug product is paved with rigorous characterization, of which thermal stability is a critical parameter. It dictates not only the manufacturing processes and formulation strategies but also the product's shelf-life and its behavior under various environmental stressors.[1] This guide focuses on this compound, a heterocyclic compound featuring a chloropyridine scaffold and a tertiary alcohol. Such structural motifs are common in medicinal chemistry, making this molecule a relevant subject for in-depth stability analysis.[2]
This document eschews a conventional, rigid template. Instead, it is structured to provide a logical and scientifically-grounded narrative that begins with the fundamental principles of thermal degradation, progresses to robust analytical methodologies, and culminates in the practical application of these techniques for a comprehensive stability assessment. The protocols herein are designed as self-validating systems, providing not just procedural steps but the scientific rationale that underpins them, empowering researchers to not only execute but also to interpret and troubleshoot.
Section 1: Theoretical Framework of Thermal Degradation
Understanding the potential degradation pathways of this compound is paramount to designing meaningful stability studies. The molecule's structure inherently contains functionalities susceptible to thermal stress.
Molecular Structure and Inherent Vulnerabilities
The compound consists of a pyridine ring substituted with a chlorine atom at the 3-position and a 2-hydroxypropyl-2-yl group at the 4-position. The key points of potential thermal instability are:
-
Tertiary Alcohol Group: Tertiary alcohols are prone to elimination reactions (dehydration) upon heating, typically yielding an alkene and water. This is often the lowest energy degradation pathway.
-
Carbon-Chlorine Bond: The C-Cl bond on the aromatic pyridine ring is relatively stable but can be susceptible to cleavage under high thermal stress or in the presence of certain catalysts.
-
Pyridine Ring: While aromatic systems are generally stable, extreme temperatures can lead to ring fragmentation.[3]
Caption: Chemical structure of this compound.
Postulated Primary Degradation Pathway: Dehydration
Based on fundamental organic chemistry principles and data from analogous structures like 2-(2-Chloropyridin-4-yl)propan-2-ol, the most probable initial degradation event is the acid- or heat-catalyzed dehydration of the tertiary alcohol.[3] This elimination reaction would result in the formation of 4-(prop-1-en-2-yl)-3-chloropyridine.
Caption: Postulated primary thermal degradation pathway via dehydration.
Further degradation at higher temperatures could involve dechlorination or fragmentation of the pyridine ring.[3] Forced degradation studies, as mandated by regulatory bodies like the ICH, are essential to experimentally confirm these pathways and identify the resulting degradants.
Section 2: Core Methodologies for Thermal Stability Assessment
A multi-faceted analytical approach is required to fully characterize the thermal stability of a compound. We leverage a suite of orthogonal techniques, primarily Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC), to build a comprehensive stability profile.
Thermogravimetric Analysis (TGA)
TGA provides quantitative information on mass changes in a material as a function of temperature or time.[4] For this compound, its primary application is to determine the onset temperature of decomposition, which corresponds to mass loss from events like dehydration.[5][6] The analysis is conducted by heating a small sample on a highly sensitive microbalance in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.[4]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is a powerful tool for identifying thermal events such as melting, crystallization, and decomposition.[9] For the target compound, DSC can reveal:
-
Melting Point: A sharp endothermic peak indicating the transition from solid to liquid.
-
Purity: Impurities can cause a broadening and depression of the melting peak.[7]
-
Polymorphism: The presence of different crystalline forms, which may have different stabilities.[10]
-
Decomposition: An exothermic or endothermic event that often follows melting, indicating the energy change associated with degradation.
Forced Degradation Studies & HPLC Analysis
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used in accelerated stability testing.[1] The goal is to intentionally generate degradation products to understand degradation pathways and to develop and validate a stability-indicating analytical method.[11] For thermal stability, this involves heating the solid API or a solution of the API at a specific temperature for a defined period. The resulting mixture is then analyzed, typically by HPLC with a UV or mass spectrometric detector, to separate and quantify the parent compound and all generated degradants.[12] A target degradation of 5-20% is generally recommended to ensure that secondary degradation products are not over-represented.
Section 3: Experimental Protocols
The following protocols are presented as a comprehensive workflow for assessing the thermal stability of this compound.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition and quantify mass loss events.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications, using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).
-
Atmosphere and Flow Rate: Place the sample in the TGA furnace. Purge with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 500 °C at a linear heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the mass (%) versus temperature. Determine the onset temperature of decomposition (Tonset) using the tangent method on the primary mass loss step in the thermogram. Quantify the percentage of mass lost at each step.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify melting point, purity, and the enthalpy of decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.
-
Atmosphere and Flow Rate: Place the sample and reference pans in the DSC cell. Purge with high-purity nitrogen at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate at 25 °C for 3 minutes.
-
Ramp the temperature from 25 °C to 350 °C at a linear heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: Identify and integrate peaks on the DSC thermogram to determine the melting point (onset and peak temperature) and the enthalpy of fusion (ΔHfus). Characterize any subsequent exothermic or endothermic events corresponding to decomposition.
Protocol 3: Forced Degradation (Thermal Stress) and HPLC Analysis
Objective: To identify and quantify degradation products formed under thermal stress and establish a preliminary degradation profile.
Methodology:
-
Sample Preparation:
-
Solid State: Place approximately 50 mg of this compound in a clear glass vial and place it in a calibrated oven at 105 °C.[1]
-
Solution State: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture. Place the sealed vial in the oven at 60 °C.[1]
-
Control: Prepare identical samples and protect them from heat (store at 5 °C) to serve as t=0 controls.
-
-
Stress Application: Expose the samples to the thermal stress for a predetermined period (e.g., 24, 48, 72 hours), sampling at each time point.
-
Sample Analysis Preparation:
-
Cool the stressed samples to room temperature.
-
Accurately dilute a portion of each sample (solid and solution) with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC-UV Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 265 nm (or a wavelength determined by UV scan of the parent compound).
-
Run Time: Sufficient to elute the parent compound and all degradation products.
-
-
Data Analysis:
-
Integrate the peak areas for the parent compound and all new peaks in the chromatograms.
-
Calculate the percentage degradation by comparing the parent peak area in the stressed sample to the control.
-
Calculate the percent area of each impurity to profile the degradation products.
-
Section 4: Data Interpretation and Synthesis
The data from these orthogonal techniques must be synthesized to form a coherent stability profile.
Illustrative Data Summary
The following tables present hypothetical, yet realistic, data for this compound, based on typical results for chlorinated pyridine derivatives.[3][13]
Table 1: Summary of Thermal Analysis Data (TGA/DSC)
| Parameter | Value (Hypothetical) | Interpretation |
| Melting Point (DSC, Tonset) | 145 °C | Onset of solid-to-liquid phase transition. |
| Enthalpy of Fusion (ΔHfus) | 25 kJ/mol | Energy required for melting. |
| TGA Onset of Decomposition (Tonset) | 160 °C | Temperature at which significant mass loss begins. |
| Mass Loss (160-220 °C) | ~10.5% | Corresponds closely to the theoretical mass loss for dehydration (10.51%), strongly suggesting this is the initial degradation step. |
| Decomposition (DSC) | >170 °C (Exotherm) | Indicates that the decomposition process is exothermic. |
Table 2: Illustrative Forced Degradation Data (HPLC, 105 °C, Solid State, 48h)
| Peak | Retention Time (min) | % Area (Control) | % Area (Stressed) | Identification |
| 1 | 3.5 | 0.05 | 12.5 | Degradant 1 (Likely Dehydration Product) |
| 2 | 8.2 | 99.9 | 86.0 | This compound |
| 3 | 9.1 | <0.05 | 1.5 | Degradant 2 (Minor/Secondary) |
| Total Degradation | ~14.0% |
Integrated Experimental Workflow
The synergy between these analytical methods provides a comprehensive understanding of the compound's thermal behavior. TGA and DSC offer bulk material property insights, while the forced degradation study provides a detailed, quantitative picture of the degradation pathway and product formation.
Caption: Integrated workflow for thermal stability assessment.
Section 5: Conclusion and Implications
This guide outlines a robust, scientifically-driven framework for the comprehensive evaluation of the thermal stability of this compound. The integrated use of TGA, DSC, and forced degradation studies with HPLC analysis provides critical data on decomposition temperatures, pathways, and degradation products.
Based on the analysis of its structure and comparison to analogous compounds, this compound is expected to be reasonably stable at ambient temperatures but will likely undergo dehydration at temperatures exceeding 150 °C. This primary degradation pathway is a critical consideration for:
-
Manufacturing: Drying and milling processes must be carefully controlled to avoid temperatures that could initiate degradation.
-
Storage Conditions: While stable under normal conditions, long-term storage at elevated temperatures should be avoided.
-
Formulation Development: The potential for dehydration must be considered when selecting excipients and manufacturing processes (e.g., wet granulation, heat sterilization).
The methodologies described here provide the necessary tools to confirm these hypotheses experimentally and to build a data package that is essential for regulatory submissions and the successful development of safe and stable pharmaceutical products.[14]
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 2-(2-Chloropyridin-4-yl)propan-2-ol | 1240620-98-7 [smolecule.com]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. veeprho.com [veeprho.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. quercus.be [quercus.be]
- 8. skztester.com [skztester.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. tainstruments.com [tainstruments.com]
- 11. industrialpharmacist.com [industrialpharmacist.com]
- 12. acdlabs.com [acdlabs.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. onyxipca.com [onyxipca.com]
Methodological & Application
experimental protocol for using 2-(3-Chloropyridin-4-yl)propan-2-ol
An In-Depth Technical Guide to the Strategic Application of 2-(3-Chloropyridin-4-yl)propan-2-ol in Modern Synthetic Chemistry
For research scientists and professionals engaged in the intricate process of drug discovery and development, the selection of molecular building blocks is a pivotal decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, this compound has emerged as a reagent of considerable strategic value. This guide provides a comprehensive exploration of its synthesis, characterization, and application, focusing on its role in robust, transition-metal-catalyzed cross-coupling reactions that are foundational to contemporary medicinal chemistry.
This document moves beyond a simple recitation of procedural steps. As a Senior Application Scientist, the narrative is designed to elucidate the underlying chemical principles and the causal logic that informs experimental design. We will explore why specific reagents are chosen, how reaction conditions are optimized, and how the inherent structural attributes of this compound are leveraged to achieve desired synthetic outcomes.
Compound Profile: Physicochemical and Spectroscopic Data
This compound is a tertiary alcohol featuring a 3-chloropyridine scaffold. This unique combination of functional groups imparts distinct and advantageous properties. The tertiary alcohol is notably resistant to metabolic oxidation, a desirable feature for enhancing the pharmacokinetic profile of drug candidates.[1] Concurrently, the chlorine atom at the 3-position of the pyridine ring serves as a versatile handle for introducing molecular complexity through cross-coupling reactions.[2]
| Property | Value | Reference |
| CAS Number | 77332-83-3 | [3] |
| Molecular Formula | C₈H₁₀ClNO | [4] |
| Molecular Weight | 171.62 g/mol | [5] |
| Canonical SMILES | CC(C)(C1=C(C=CN=C1)Cl)O | N/A |
| InChI Key | FHNKLFZZTNRZRU-UHFFFAOYSA-N | N/A |
| Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.45 (s, 1H), 8.30 (d, 1H), 7.50 (d, 1H), 2.10 (s, 1H, -OH), 1.60 (s, 6H) | [6][7] |
| Predicted ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 155.0, 148.5, 146.0, 125.0, 122.0, 72.0, 30.0 | [6][7] |
Laboratory Synthesis via Grignard Reaction
The reliable and scalable synthesis of this compound is a prerequisite for its widespread application. The Grignard reaction provides a classic and efficient method for its preparation from commercially available 3-chloro-4-iodopyridine and acetone. This process hinges on the formation of a carbon-carbon bond through the nucleophilic attack of an organomagnesium species on a carbonyl carbon.
Causality of the Protocol:
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic sources, such as water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the reagent and reducing the yield.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. A small crystal of iodine is added to etch the surface, exposing fresh magnesium to initiate the reaction.
-
Controlled Addition: The formation of the Grignard reagent is exothermic. Dropwise addition of the halide solution allows for controlled heat dissipation and maintains a steady reaction rate.
-
Quenching: The reaction is quenched with a saturated aqueous solution of ammonium chloride. This weak acid is sufficient to protonate the alkoxide intermediate to form the final alcohol product without causing side reactions that might occur with stronger acids.
Experimental Protocol: Synthesis of this compound
-
Setup: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (Nitrogen or Argon) and allow it to cool to room temperature.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine.
-
Grignard Formation: Prepare a solution of 3-chloro-4-iodopyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF, 50 mL) in the dropping funnel. Add a small portion (approx. 5 mL) of this solution to the magnesium turnings. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the grey, cloudy mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Acetone: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of anhydrous acetone (1.5 eq.) in anhydrous THF (20 mL) dropwise via the dropping funnel. A color change and increase in viscosity may be observed.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Work-up and Purification: Cool the mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
Visualization of the Synthetic Workflow
Caption: Workflow for the Grignard synthesis of the title compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. The C-Cl bond at the 3-position is amenable to both C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formation, providing access to a vast chemical space of highly substituted pyridine derivatives.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals.[8][9] The reaction's success with heteroaromatic chlorides often depends on the selection of an electron-rich, sterically hindered phosphine ligand that facilitates the challenging oxidative addition step and promotes efficient reductive elimination.
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized ligand (e.g., SPhos, XPhos) is used. These bulky, electron-rich ligands stabilize the Pd(0) active catalyst and accelerate the catalytic cycle, which can be sluggish for electron-rich chloro-heterocycles.[10]
-
Base: A base, such as K₃PO₄ or Cs₂CO₃, is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in transmetalation with the palladium complex.
-
Solvent: A mixture of a non-polar organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used. Water can aid in dissolving the base and boronic acid, accelerating the reaction.[11]
-
Reaction Setup: To an oven-dried vial or flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the mixture to the target temperature (typically 80-110 °C) and stir vigorously for the required time (monitor progress by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the desired biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for constructing C-N bonds, a transformation that is otherwise challenging using classical methods.[12] This reaction allows for the coupling of aryl halides with a wide array of primary and secondary amines, providing direct access to the arylamine motifs common in pharmaceuticals.[13]
-
Catalyst System: Similar to the Suzuki coupling, a palladium source paired with a bulky, electron-rich ligand is crucial. Ligands like Xantphos or Josiphos are often effective for amination reactions involving chloropyridines.[14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, generating the amide nucleophile that participates in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[13]
-
Anhydrous Conditions: The strong bases used are highly sensitive to moisture, necessitating the use of anhydrous solvents and an inert atmosphere.
-
Reaction Setup: To an oven-dried, sealable reaction tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.5 eq.).
-
Inert Atmosphere: Seal the tube and thoroughly purge with an inert gas.
-
Reagent Addition: Under the inert atmosphere, add a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., toluene or dioxane).
-
Add the desired amine (1.2 eq.).
-
Reaction: Tightly seal the tube and heat the mixture in an oil bath or heating block to the required temperature (typically 90-120 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Carefully quench with water and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium black and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography.
Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.
Safety and Handling
As with any chemical protocol, adherence to strict safety measures is paramount. This compound and its related isomers are classified as irritants.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[15] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a mere intermediate; it is a strategic building block that offers significant advantages in the synthesis of complex, high-value molecules. Its metabolically robust tertiary alcohol and synthetically versatile chloro-substituent provide a powerful platform for diversification. The detailed protocols for its synthesis and subsequent application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, grounded in an understanding of the underlying chemical principles, are designed to empower researchers to efficiently and effectively explore new chemical space. The continued application of such well-designed building blocks will undoubtedly accelerate the discovery and development of the next generation of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 77332-83-3|this compound|BLD Pharm [bldpharm.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. Buy 2-(2-Chloropyridin-4-yl)propan-2-ol | 1240620-98-7 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aksci.com [aksci.com]
- 16. acrospharma.co.kr [acrospharma.co.kr]
Application Notes & Protocols for 2-(3-Chloropyridin-4-yl)propan-2-ol in Medicinal Chemistry
Introduction: The Strategic Value of Substituted Pyridine Scaffolds
The pyridine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved therapeutics.[1][2] Its prevalence is due to a unique combination of properties: the nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and target engagement, while the aromatic system provides a rigid scaffold for orienting functional groups.[1][3] Furthermore, the pyridine ring can be readily functionalized, allowing chemists to systematically explore structure-activity relationships (SAR) to optimize drug candidates for potency, selectivity, and pharmacokinetic profiles.[4]
This guide focuses on 2-(3-Chloropyridin-4-yl)propan-2-ol , a specific building block that embodies several strategic advantages for drug discovery. It combines two key features: a tertiary alcohol for metabolic stability and a chlorinated pyridine ring that serves as a versatile handle for advanced synthetic transformations. While extensive biological data on this specific isomer is not yet prevalent in public literature, its structural motifs are present in pharmacologically active molecules, indicating its high potential as a valuable intermediate for synthesizing novel therapeutic agents.[5] This document provides a comprehensive overview of its synthesis, characterization, and strategic application, supported by detailed, field-proven protocols.
Physicochemical & Structural Profile
A foundational understanding of a building block's properties is critical for its effective use in synthesis and molecular design.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 77332-83-3 | [6] |
| Molecular Formula | C₈H₁₀ClNO | [7] |
| Molecular Weight | 171.62 g/mol | [8] |
| Predicted XlogP | 1.3 - 1.4 | [7] |
| InChIKey | LETTWGXJSXODOF-UHFFFAOYSA-N | [7] |
Core Synthetic Protocol: Grignard Reaction
The most direct and reliable method for synthesizing this compound is the Grignard reaction. This classic organometallic transformation is ideal for creating the target tertiary alcohol from a corresponding halopyridine and a simple ketone.[9][10] The following protocol is optimized for laboratory scale and includes critical insights for ensuring a successful reaction.
Rationale for Method Selection
The Grignard reaction is chosen for its efficiency and high yield in forming carbon-carbon bonds. The in-situ generation of the pyridylmagnesium halide from a dihalopyridine precursor, followed by nucleophilic attack on acetone, provides a convergent and straightforward path to the desired product. The use of 3-chloro-4-iodopyridine is recommended as the iodine atom is more reactive for Grignard formation, leaving the chlorine atom intact for subsequent reactions.
Synthesis Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. 77332-83-3|this compound|BLD Pharm [bldpharm.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. Buy 2-(2-Chloropyridin-4-yl)propan-2-ol | 1240620-98-7 [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Strategic Utility of 2-(3-Chloropyridin-4-yl)propan-2-ol in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: A Versatile Building Block for Complex Drug Candidates
In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex and effective therapeutic agents. 2-(3-Chloropyridin-4-yl)propan-2-ol has emerged as a particularly valuable intermediate, offering a unique combination of structural features that address key challenges in medicinal chemistry. The presence of a chlorinated pyridine ring provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. Concurrently, the tertiary alcohol moiety offers a significant advantage in terms of metabolic stability, a critical parameter in the optimization of a drug candidate's pharmacokinetic profile.
This technical guide provides a comprehensive overview of the applications of this compound, complete with detailed protocols for its synthesis and subsequent use in key synthetic transformations. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this intermediate in their synthetic endeavors.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of an intermediate is fundamental to its effective use in synthesis and for in-process controls.
| Property | Value | Reference |
| CAS Number | 77332-83-3 | [1][2] |
| Molecular Formula | C₈H₁₀ClNO | [1] |
| Molecular Weight | 171.62 g/mol | [3] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dichloromethane. |
Predicted NMR Spectral Data
While experimentally obtained spectra are the gold standard, predicted NMR data provides a reliable reference for reaction monitoring and product confirmation. The following predictions are based on established chemical shift principles and data from analogous structures.
¹H NMR (400 MHz, CDCl₃):
-
δ 8.55 (s, 1H, Py-H2)
-
δ 8.40 (d, J = 5.2 Hz, 1H, Py-H6)
-
δ 7.45 (d, J = 5.2 Hz, 1H, Py-H5)
-
δ 2.10 (s, 1H, -OH)
-
δ 1.65 (s, 6H, 2 x -CH₃)
¹³C NMR (101 MHz, CDCl₃):
-
δ 158.5 (C4)
-
δ 150.0 (C2)
-
δ 147.5 (C6)
-
δ 131.0 (C3)
-
δ 122.0 (C5)
-
δ 72.0 (C(OH))
-
δ 30.0 (-CH₃)
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
The Grignard reaction is a robust and well-established method for the formation of carbon-carbon bonds and is particularly suited for the synthesis of tertiary alcohols from ketones.[4][5][6] This protocol describes a plausible and efficient synthesis from 3-chloro-4-iodopyridine.
Reaction Scheme:
References
Application Note: A Researcher's Guide to Tertiary Alcohol Synthesis via the Grignard Reaction
Abstract
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in carbon-carbon bond formation.[1][2] This guide provides an in-depth protocol for researchers, scientists, and drug development professionals on the synthesis of tertiary alcohols using Grignard reagents with ketones and esters. We will delve into the mechanistic underpinnings, critical experimental parameters, detailed step-by-step protocols, and robust troubleshooting strategies. The causality behind each experimental choice is explained to empower researchers to adapt and optimize the reaction for their specific molecular targets.
Introduction: The Power and Precision of the Grignard Reaction
Discovered by Victor Grignard in 1900, the reaction of an organomagnesium halide (the Grignard reagent, RMgX) with a carbonyl compound is a powerful and versatile method for creating new C-C bonds.[2][3] For the synthesis of tertiary alcohols, two primary pathways are employed: the reaction of a Grignard reagent with a ketone or the reaction of two or more equivalents of a Grignard reagent with an ester.[4][5][6][7]
The Grignard reagent is a potent nucleophile and a strong base, a duality that is central to its reactivity.[3][8][9] The highly polar carbon-magnesium bond places significant negative charge density on the carbon atom, making it highly nucleophilic and capable of attacking the electrophilic carbon of a carbonyl group.[10][11] However, this basicity also dictates the reaction's primary vulnerability: an extreme sensitivity to protic sources, including water, which will rapidly quench the reagent.[1][12] Therefore, the success of any Grignard synthesis hinges on the rigorous exclusion of atmospheric moisture and the use of anhydrous solvents.[2][13]
Reaction Mechanisms: Ketone vs. Ester Pathways
Understanding the mechanistic pathways is crucial for reaction design and optimization.
Synthesis from Ketones
The reaction with a ketone is a direct nucleophilic addition.
-
Nucleophilic Attack: The Grignard reagent's nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone. This forms a new carbon-carbon bond and breaks the carbonyl π bond, pushing electrons onto the oxygen.
-
Alkoxide Formation: A tetrahedral magnesium alkoxide intermediate is formed.[8][9]
-
Protonation: A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[8][10]
Caption: Mechanism of tertiary alcohol synthesis from a ketone.
Synthesis from Esters
The reaction with an ester requires at least two equivalents of the Grignard reagent and proceeds through an addition-elimination-addition sequence.[8][14]
-
First Nucleophilic Addition: The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate.
-
Elimination: This intermediate is unstable and collapses, eliminating the alkoxy group (-OR'') to form a ketone.[14]
-
Second Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent.[14] This forms the magnesium alkoxide.
-
Protonation: Acidic workup yields the tertiary alcohol, which will have two identical R groups derived from the Grignard reagent.[15][16]
Caption: Mechanism of tertiary alcohol synthesis from an ester.
Pre-Reaction Setup and Reagent Preparation
Meticulous preparation is non-negotiable for a successful Grignard reaction. The primary objective is to create and maintain a strictly anhydrous and inert environment.[17]
Glassware and Atmosphere
-
Drying Glassware: All glassware (three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel) must be rigorously dried, either in an oven (>120 °C) for several hours and assembled hot, or flame-dried under vacuum.[1][18] Allow the assembly to cool to room temperature under a positive pressure of inert gas.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere, typically nitrogen or argon, to exclude both moisture and oxygen.[17][19] This is achieved using a Schlenk line or a dual-manifold system, which allows for alternating between vacuum and inert gas backfill to purge the air from the reaction vessel.[17] A positive pressure is maintained throughout the reaction, typically vented through an oil bubbler.
Caption: Workflow for establishing an inert atmosphere.
Reagents and Solvents
| Reagent/Solvent | Role & Key Considerations |
| Magnesium | Typically used as turnings or ribbon. A passivating layer of magnesium oxide (MgO) on its surface often inhibits the reaction.[11] Activation is necessary. |
| Activating Agent | A small crystal of iodine or a few drops of 1,2-dibromoethane are commonly used to etch the MgO layer and expose fresh, reactive magnesium.[11][13][20] |
| Organic Halide (R-X) | Reactivity order: I > Br > Cl >> F. Alkyl or aryl bromides are most common. Must be free of water. |
| Solvent | Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential.[2] They do not react with the Grignard reagent; instead, their lone pair electrons coordinate to the magnesium, stabilizing the complex.[11][21] THF is often preferred for its higher boiling point and better solvating ability, though diethyl ether can facilitate easier initiation.[22][23] |
Detailed Experimental Protocols
Safety First: The following protocols involve highly flammable solvents and exothermic reactions.[22][24] All procedures must be performed in a certified chemical fume hood.[18] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and Nomex gloves, is mandatory.[22] An ice bath must be readily available to control exotherms.[13][22]
Protocol 1: Preparation of the Grignard Reagent
-
Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser (with a gas outlet to a bubbler), and a pressure-equalizing dropping funnel sealed with a rubber septum. Establish an inert atmosphere via 3-4 vacuum/backfill cycles.
-
Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single small crystal of iodine. The purple color of the iodine will fade as it reacts with the magnesium surface.
-
Initiation: In the dropping funnel, prepare a solution of the organic halide (1.0 equivalent) in anhydrous THF or diethyl ether. Add ~10% of this solution to the stirring magnesium suspension. An exothermic reaction, gentle boiling of the solvent, and the disappearance of the iodine color indicate successful initiation.[1] This may be subject to an induction period; gentle warming with a heat gun may be required.[11][25]
-
Addition: Once the reaction has initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle, controlled reflux.[1] The exothermic nature of the reaction should sustain the reflux.
-
Completion: After the addition is complete, continue to stir the resulting gray-to-brown solution for an additional 30-60 minutes to ensure all the magnesium has reacted.[9] The prepared reagent should be used immediately.
Protocol 2: Synthesis of the Tertiary Alcohol
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.[9][19]
-
Substrate Addition: Prepare a solution of the ketone (1.0 equivalent) or ester (0.5 equivalents) in anhydrous THF or diethyl ether in a separate, dry flask. Transfer this solution to the dropping funnel via cannula or syringe.
-
Reaction: Add the substrate solution dropwise to the cooled, stirring Grignard reagent.[9] A significant exotherm may be observed; maintain the internal temperature below 10 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours to ensure the reaction goes to completion.
Protocol 3: Reaction Work-up and Purification
-
Quenching (Critical Step): This process is highly exothermic and must be performed with extreme caution.[26] Cool the reaction flask back down to 0 °C in an ice bath.
-
Very slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl).[19] Alternative: For more robust products, slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and saturated NH₄Cl.[27] Using a dilute acid like 1M HCl is also common, but strong, concentrated acids must be avoided as they can promote elimination side reactions, converting the desired alcohol to an alkene.[28]
-
Extraction: Continue adding the quenching solution until the fizzing subsides and the magnesium salts begin to precipitate. Transfer the entire mixture to a separatory funnel. Add more organic solvent (e.g., diethyl ether) and extract the aqueous layer.[19][27]
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude tertiary alcohol can be purified by recrystallization (if solid) or column chromatography on silica gel.[29]
Troubleshooting Common Issues
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | - Wet glassware, solvents, or reagents.- Passivated magnesium surface. | - Re-dry all glassware and use freshly opened anhydrous solvents.- Add an activating agent (iodine, 1,2-dibromoethane).- Crush Mg turnings in a mortar and pestle before use to expose fresh surface area.[30] |
| Low Yield of Tertiary Alcohol | - Inaccurate Grignard reagent concentration.- Grignard reagent was quenched by moisture.- Side reaction: Enolization of the ketone by the Grignard reagent acting as a base.[4][9] | - Titrate the Grignard reagent before use to determine the exact molarity.- Ensure a rigorously inert and anhydrous atmosphere.- Use a less sterically hindered Grignard reagent or ketone. Consider using an organocerium reagent (Luche reduction conditions) to favor 1,2-addition over enolization.[31] |
| Reaction Mixture Turns Dark Brown/Black | - Impurities in the magnesium or organic halide.- Decomposition of the Grignard reagent due to prolonged heating or local overheating. | - Use high-purity reagents.- Maintain a controlled, gentle reflux during formation; do not overheat.[9][23] |
| Violent, Uncontrolled Quench ("Volcano") | - Quenching agent added too quickly.- An induction period was not respected, leading to the addition of excess quenching agent before the reaction began.[26][27] | - Always cool the reaction mixture thoroughly in an ice bath before and during the quench.- Add the quenching agent extremely slowly and dropwise with vigorous stirring.[26][27] |
References
- 1. bohr.winthrop.edu [bohr.winthrop.edu]
- 2. byjus.com [byjus.com]
- 3. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Synthesis of Alcohols; Grignard Addition - Chad's Prep® [chadsprep.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. quora.com [quora.com]
- 14. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 18. dchas.org [dchas.org]
- 19. mt.com [mt.com]
- 20. reddit.com [reddit.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. acs.org [acs.org]
- 23. reddit.com [reddit.com]
- 24. youtube.com [youtube.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. youtube.com [youtube.com]
- 29. benchchem.com [benchchem.com]
- 30. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 31. reddit.com [reddit.com]
Application Notes & Protocols: Leveraging 2-(3-Chloropyridin-4-yl)propan-2-ol in Modern Drug Discovery
Section 1: Introduction & Strategic Overview
For the medicinal chemist, the selection of foundational building blocks is a critical decision that dictates the trajectory of a drug discovery program. The heterocyclic compound 2-(3-Chloropyridin-4-yl)propan-2-ol represents a versatile, albeit underexplored, scaffold for the synthesis of novel therapeutic agents. While its isomer, 2-(2-chloropyridin-4-yl)propan-2-ol, is a well-documented precursor to the FDA-approved Hedgehog pathway inhibitor Sonidegib, the 3-chloro isomer presents a distinct set of electronic and steric properties for exploitation.[1]
This guide provides a comprehensive technical overview of this compound, focusing on its strategic value, synthetic utility, and potential applications in targeted drug discovery, particularly in the realm of kinase inhibition. We will detail robust protocols for its synthesis and subsequent elaboration, and provide a framework for evaluating the biological activity of its derivatives.
The core value of this molecule is twofold:
-
The Tertiary Alcohol Moiety: The propan-2-ol group provides a significant advantage in drug design by enhancing metabolic stability. Unlike primary or secondary alcohols, tertiary alcohols are resistant to oxidation into aldehydes or ketones, which can prevent metabolic inactivation and potentially lead to cleaner pharmacokinetic profiles and longer in-vivo half-lives.[1]
-
The 3-Chloropyridine Handle: The chlorine atom at the 3-position of the pyridine ring serves as a versatile synthetic handle. It is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the strategic introduction of diverse aryl, heteroaryl, or amine substituents to explore structure-activity relationships (SAR).[2][3]
The strategic placement of the chlorine atom at the 3-position, adjacent to the nitrogen, influences the electronic distribution of the ring, offering different reactivity and binding interactions compared to other isomers. This makes it a valuable tool for scaffold hopping and optimizing ligand-target interactions.
Physicochemical Properties
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 77332-83-3 | [4] |
| Molecular Formula | C₈H₁₀ClNO | - |
| Molecular Weight | 171.62 g/mol | - |
| Appearance | Off-white to pale yellow solid | Vendor Data |
| Storage | Sealed in dry, 2-8°C | [Vendor Data] |
Section 2: Core Application in Kinase Inhibitor Synthesis
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[5] The 3-chloropyridine motif, in particular, is found in potent inhibitors targeting key oncogenic kinases like c-Met.[6][7] We will therefore explore the application of this compound in a hypothetical drug discovery workflow aimed at synthesizing novel kinase inhibitors.
Scientific Rationale: A Hypothetical Kinase Inhibitor Workflow
Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. A common strategy is to design a molecule with a heterocyclic "hinge-binding" motif and a "scaffold" that projects substituents into other regions of the active site to achieve potency and selectivity. In our proposed workflow, the 3-chloropyridine core can be elaborated to interact with the hinge region of a target kinase, while the tertiary alcohol provides a stable, polar group to enhance solubility and form hydrogen bonds.
The workflow below illustrates how this compound can be used as a starting point for generating a small library of potential kinase inhibitors via a Suzuki cross-coupling reaction.
Caption: A hypothetical drug discovery workflow using the title compound.
Target Pathway Context: Generic Kinase Signaling
Kinases are critical nodes in signaling pathways that control cell growth, proliferation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers. The diagram below illustrates a simplified, generic signal transduction cascade that is often targeted by kinase inhibitors. The goal of the synthesized compounds would be to block this pathway at the kinase level, thereby inhibiting downstream effects like gene transcription and cell proliferation.
Caption: Simplified MAP Kinase (MAPK) signaling pathway.
Section 3: Experimental Protocols
The following protocols are designed to be robust and reproducible. All operations should be conducted by trained personnel in a suitable laboratory environment with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of this compound
Principle: This protocol utilizes a Grignard reaction, a classic and reliable method for forming carbon-carbon bonds. A Grignard reagent is prepared in situ from 3-chloro-4-bromopyridine and magnesium, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone to form the desired tertiary alcohol after an aqueous workup.
Materials:
-
3-chloro-4-bromopyridine
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, inert gas line (N₂ or Ar)
Procedure:
-
Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Grignard Reagent Preparation:
-
To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.
-
Prepare a solution of 3-chloro-4-bromopyridine (1.0 eq) in anhydrous THF.
-
Add a small portion (~10%) of the halide solution to the magnesium. Initiation is indicated by heat evolution and the disappearance of the iodine color. Gentle warming with a heat gun may be required.
-
Once initiated, add the remaining halide solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 60 minutes at room temperature to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of anhydrous acetone (1.1 eq) in anhydrous THF dropwise. Maintain the temperature below 10 °C during this exothermic addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of 10-50% ethyl acetate in hexanes) to yield the pure product.
-
Rationale for Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources like water. All glassware must be dry and solvents must be anhydrous to prevent quenching the reagent.
-
Iodine Crystal: Acts as an activator, cleaning the passivating oxide layer from the magnesium surface to facilitate the reaction.
-
NH₄Cl Quench: A mild acidic quench is used to protonate the alkoxide intermediate and dissolve the magnesium salts without being so acidic as to cause potential side reactions with the pyridine ring.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Library Synthesis
Principle: This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid. This reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance.[1]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1)
-
Reaction vessel suitable for heating under inert atmosphere
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.
-
Reagent Addition: Under the inert atmosphere, add the solvent system and the palladium catalyst.
-
Heating: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Rationale for Choices:
-
Palladium Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for coupling with electron-rich and electron-poor boronic acids. The dppf ligand provides stability and promotes the catalytic cycle.
-
Base: The base is essential for the transmetalation step of the catalytic cycle. K₂CO₃ is a common and effective choice.
-
Aqueous Solvent System: The presence of water can often accelerate the reaction and helps to dissolve the inorganic base.
Protocol 3: Cellular Viability Assessment (MTT Assay)
Principle: This is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in culture medium from the DMSO stock. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubate for 48-72 hours.
-
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37 °C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals completely.
-
Data Acquisition: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the viability data against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Section 4: Conclusion
While this compound may not yet have the established pedigree of its 2-chloro isomer, its structural features make it a highly valuable and versatile building block for drug discovery. The combination of a metabolically robust tertiary alcohol and a synthetically tractable 3-chloropyridine handle provides chemists with a powerful platform for generating novel chemical matter. The protocols and workflows detailed in this guide offer a solid foundation for researchers to unlock the potential of this scaffold in the rational design of next-generation targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Topic: Synthesis of 2-(3-Chloropyridin-4-yl)propan-2-ol and its Derivatives: A Guide to Strategic Synthesis and Application
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the synthesis of 2-(3-chloropyridin-4-yl)propan-2-ol, a key heterocyclic building block in modern medicinal chemistry. The core of this guide is a robust protocol based on the Grignard reaction, a classic and highly effective method for constructing tertiary alcohols.[1][2][3] We will delve into the mechanistic rationale behind the procedural steps, emphasizing the critical parameters that ensure high yield and purity. Furthermore, this note will explore the strategic value of the title compound and its derivatives, particularly how the chloro-substituent on the pyridine ring serves as a versatile handle for diversification through cross-coupling reactions. This guide is intended for researchers and drug development professionals seeking to leverage this valuable intermediate in their synthetic campaigns.
Introduction: The Strategic Importance of Substituted Pyridyl Alcohols
Heterocyclic scaffolds are cornerstones of pharmaceutical development, with the pyridine ring being a prevalent motif in numerous approved drugs. The compound this compound presents a particularly valuable architecture for drug discovery for two primary reasons:
-
The Tertiary Alcohol Moiety: Unlike primary or secondary alcohols, tertiary alcohols are resistant to metabolic oxidation.[4][5] Incorporating this functional group can significantly enhance the pharmacokinetic profile of a drug candidate, potentially leading to improved metabolic stability and a longer biological half-life.[4]
-
The Substituted Pyridine Ring: The 3-chloro-4-substituted pyridine core provides a well-defined three-dimensional vector for molecular exploration. The chlorine atom is not merely a substituent but a reactive handle, enabling late-stage functionalization through a variety of transition metal-catalyzed cross-coupling reactions.[6] This allows for the rapid generation of diverse chemical libraries from a common intermediate.
The most direct and reliable method for constructing the C4-C(CH₃)₂OH bond is through the nucleophilic addition of an organometallic reagent to a ketone, a transformation classically achieved via the Grignard reaction.[2][7]
Core Synthetic Strategy: The Grignard Reaction
The synthesis of this compound is efficiently accomplished by the reaction of a 4-pyridyl Grignard reagent with acetone.[1][8] The Grignard reagent is a potent carbon-based nucleophile that readily attacks the electrophilic carbonyl carbon of a ketone or aldehyde.[2][9] A subsequent acidic workup protonates the intermediate alkoxide to yield the final alcohol.[7][10]
Mechanistic Considerations and Rationale
The success of this synthesis hinges on the careful control of reaction conditions, which are dictated by the nature of the Grignard reagent.
-
Formation of the Organometallic Reagent: The Grignard reagent is formed by the reaction of an organohalide with magnesium metal. For this synthesis, a 3-chloro-4-halopyridine is required. To ensure regioselectivity, 3-chloro-4-bromopyridine or 3-chloro-4-iodopyridine is used. The carbon-bromine or carbon-iodine bond is significantly more reactive towards magnesium insertion than the carbon-chlorine bond, allowing for the selective formation of the Grignard reagent at the 4-position.
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with any protic source, including water, alcohols, or even acidic C-H bonds.[11] This necessitates the use of flame-dried glassware, anhydrous solvents (typically tetrahydrofuran or diethyl ether), and an inert atmosphere (nitrogen or argon) to prevent quenching of the reagent.
-
Nucleophilic Addition: The prepared Grignard reagent attacks the carbonyl carbon of acetone. The C-Mg bond is highly polarized, rendering the carbon atom nucleophilic.[9] This attack forms a new carbon-carbon bond and a magnesium alkoxide intermediate.[12]
-
Aqueous Workup: The reaction is "quenched" by the addition of a mild acid. A saturated aqueous solution of ammonium chloride (NH₄Cl) is ideal. It is sufficiently acidic to protonate the alkoxide but mild enough to avoid potential side reactions with the acid-sensitive tertiary alcohol product.
The overall synthetic workflow is depicted below.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is for research purposes only and should be performed by trained chemists with appropriate safety precautions.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity (1.0 eq) | Equivalents |
| 3-Chloro-4-bromopyridine | 192.41 | User Defined | 1.0 |
| Magnesium Turnings | 24.31 | Calculated | 1.2 |
| Iodine | 253.81 | 1 crystal | Catalytic |
| Acetone | 58.08 | Calculated | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | Sufficient Volume | - |
| Saturated aq. NH₄Cl | - | Sufficient Volume | - |
| Ethyl Acetate (EtOAc) | - | Sufficient Volume | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Sufficient Quantity | - |
| Silica Gel | - | Sufficient Quantity | - |
Step-by-Step Procedure
Part A: Preparation of 4-(3-Chloropyridyl)magnesium bromide
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under a steady stream of inert gas (Nitrogen or Argon) and allow it to cool to room temperature.
-
To the cooled flask, add magnesium turnings (1.2 eq).
-
Briefly break the inert atmosphere to add a single crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 3-chloro-4-bromopyridine (1.0 eq) in anhydrous THF.
-
Add a small portion (~10%) of the halide solution to the magnesium turnings. The initiation of the reaction is indicated by gentle bubbling and a slight exotherm. Gentle warming with a heat gun may be required to start the reaction.
-
Once initiated, add the remaining 3-chloro-4-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the gray, cloudy mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Reaction with Acetone
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of acetone (1.1 eq) in anhydrous THF in a separate, dry flask.
-
Add the acetone solution dropwise to the stirred, cooled Grignard reagent via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
Part C: Work-up and Purification
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Caution: This can be exothermic.
-
Transfer the resulting mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Physicochemical and Spectroscopic Data
The following table summarizes key data for the parent compound.
| Property | Value |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| CAS Number | 77332-83-3[13] |
| Appearance | Typically an off-white to pale yellow solid |
| ¹H NMR (Predicted) | Peaks corresponding to pyridine protons, methyl protons (singlet, 6H), and hydroxyl proton (singlet, 1H). |
| ¹³C NMR (Predicted) | Peaks for pyridine carbons, the quaternary carbon bearing the hydroxyl group, and the methyl carbons. |
Synthesis of Derivatives: A Gateway to Chemical Diversity
The true power of this compound lies in its utility as a versatile building block.[6] The chlorine atom at the C3 position is a prime site for modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the strategic introduction of aryl or heteroaryl groups, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Show how you would synthesize following tertiary alcohol by addin... | Study Prep in Pearson+ [pearson.com]
- 4. benchchem.com [benchchem.com]
- 5. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. youtube.com [youtube.com]
- 13. 77332-83-3|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for Evaluating the Antibacterial Activity of Propan-2-ol Derivatives
For: Researchers, scientists, and drug development professionals
Introduction: The Growing Importance of Propan-2-ol Derivatives in Antimicrobial Research
The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1][2] Propan-2-ol (isopropyl alcohol) itself is a well-known disinfectant, but its derivatives present a compelling avenue for the creation of new therapeutic agents with potentially enhanced efficacy and tailored properties. These modifications to the parent molecule can influence its lipophilicity, steric hindrance, and ability to interact with bacterial targets, thereby modulating its antibacterial spectrum and potency. Recent studies have synthesized and screened various propan-2-ol derivatives, demonstrating promising activity against a range of pathogenic bacteria, including multidrug-resistant strains.[3][4]
This guide provides a comprehensive overview of the principles and methodologies for assessing the antibacterial activity of novel propan-2-ol derivatives. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to conduct robust and reproducible in vitro evaluations.
Part 1: Understanding the Antibacterial Action and Structure-Activity Relationships
The antimicrobial action of alcohols, including propan-2-ol and its derivatives, is primarily attributed to their ability to denature proteins and disrupt cell membranes.[5] The hydroxyl group is crucial for this activity, while the alkyl chain length and branching influence the compound's ability to penetrate the bacterial cell wall and interact with the lipid bilayer.
Several key factors influence the antibacterial efficacy of propan-2-ol derivatives:
-
Lipophilicity: The balance between the hydrophilic hydroxyl group and the lipophilic hydrocarbon portion of the molecule is critical. Increased lipophilicity can enhance membrane disruption but may also decrease aqueous solubility.[5][6]
-
Chain Length: Studies on long-chain alcohols have shown that antibacterial activity can vary with the length of the aliphatic carbon chain.[7][8] There is often an optimal chain length for maximum activity against a particular bacterium.[8]
-
Functional Groups: The addition of other functional groups to the propan-2-ol backbone can significantly alter its antibacterial properties. For instance, the incorporation of aromatic rings, halogens, or other moieties can introduce new mechanisms of action or enhance existing ones.[3]
A thorough understanding of these structure-activity relationships (SAR) is vital for the rational design of new and more effective propan-2-ol-based antibacterial agents.
Part 2: Core Experimental Protocols for Antibacterial Susceptibility Testing
The following protocols are fundamental for the initial screening and characterization of the antibacterial activity of propan-2-ol derivatives. These methods are widely accepted and provide a standardized framework for generating comparable data.
Essential Preparatory Steps
2.1.1. Test Organisms: A panel of clinically relevant bacterial strains should be used, including both Gram-positive and Gram-negative bacteria. Standard quality control strains from recognized culture collections (e.g., American Type Culture Collection - ATCC) are essential for ensuring the accuracy and reproducibility of the tests.[9][10]
Table 1: Recommended Bacterial Strains for Initial Screening
| Gram Stain | Species | ATCC Strain Number | Relevance |
| Gram-positive | Staphylococcus aureus | ATCC 25923 | Common cause of skin and soft tissue infections, pneumonia, and sepsis.[4][9] |
| Enterococcus faecalis | ATCC 29212 | A leading cause of nosocomial infections, including urinary tract infections and endocarditis.[4][9] | |
| Gram-negative | Escherichia coli | ATCC 25922 | A versatile pathogen responsible for a wide range of infections, including UTIs, gastroenteritis, and meningitis.[4][9] |
| Pseudomonas aeruginosa | ATCC 27853 | An opportunistic pathogen known for its intrinsic resistance to many antibiotics, causing infections in immunocompromised individuals.[4][9] |
2.1.2. Culture Media: Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB) are the standard media for routine antimicrobial susceptibility testing.[11][12] They have a low concentration of inhibitors that could interfere with the activity of the test compounds.[11]
2.1.3. Inoculum Preparation: A standardized bacterial suspension is crucial for consistent results. The turbidity of the bacterial suspension should be adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[13][14]
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of the antibacterial activity of a compound.[15][16][17] It is a valuable initial screening tool due to its simplicity and cost-effectiveness.[15][18]
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a test bacterium.[15][17] The compound diffuses from the disk into the agar, creating a concentration gradient.[14] If the bacterium is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.[12][15]
Protocol:
-
Prepare Inoculum: From a fresh culture, pick 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.[19]
-
Inoculate Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[15] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[15]
-
Apply Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the propan-2-ol derivative onto the inoculated agar surface.[15] Ensure the disks are at least 24 mm apart.[15] A disk containing the solvent used to dissolve the compound should be included as a negative control. A disk with a standard antibiotic can be used as a positive control.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.[12][14]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zones of inhibition in millimeters using a ruler or calipers.[16] The results are typically reported as susceptible, intermediate, or resistant based on standardized interpretive criteria, although for novel compounds, the zone diameter itself is the primary data point.[16]
Workflow for Kirby-Bauer Disk Diffusion Assay
Caption: Workflow of the Kirby-Bauer disk diffusion method.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[20][21] This quantitative method is considered the gold standard for determining the potency of a new compound.[20]
Principle: The test is performed in a 96-well microtiter plate where serial dilutions of the propan-2-ol derivative are prepared in a liquid growth medium.[21] Each well is then inoculated with a standardized suspension of the test bacterium.[21] After incubation, the wells are examined for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.[22]
Protocol:
-
Prepare Compound Dilutions: In a 96-well plate, perform serial twofold dilutions of the propan-2-ol derivative in Mueller-Hinton Broth. The final volume in each well should be 50-100 µL.[21]
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[19][20]
-
Inoculate Plate: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).[20]
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[20]
-
Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[20] A microplate reader can also be used to measure the optical density (OD) for a more quantitative assessment.
Table 2: Example MIC Data for Propan-2-ol Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Derivative A | 16 | 32 | 128 |
| Derivative B | 8 | 16 | 64 |
| Propan-2-ol | >1000 | >1000 | >1000 |
| Positive Control (e.g., Gentamicin) | 0.5 | 1 | 2 |
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[23] It is determined after the MIC has been established and helps to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Principle: Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate.[23] After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.[23][24]
Protocol:
-
Perform MIC Test: Determine the MIC of the propan-2-ol derivative as described above.
-
Subculture: From the wells corresponding to the MIC and at least two higher concentrations, plate a small volume (e.g., 10-100 µL) onto fresh Mueller-Hinton agar plates.[23]
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Determine MBC: Count the number of colonies on each plate. The MBC is the lowest concentration that shows a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[24]
Workflow for MIC and MBC Determination
Caption: Sequential workflow for determining MIC and MBC.
Part 3: Safety Precautions
When working with propan-2-ol derivatives and pathogenic bacteria, adherence to strict safety protocols is paramount.
-
Chemical Safety: Propan-2-ol and many of its derivatives are flammable and can cause eye irritation.[25][26][27] Vapors may also cause drowsiness or dizziness.[25][27] Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[26][27][28][29] Keep containers tightly closed and away from ignition sources.[26][27]
-
Biological Safety: All work with pathogenic bacteria should be conducted in a biosafety cabinet following Biosafety Level 2 (BSL-2) or higher practices, depending on the specific strains being used. All contaminated materials must be decontaminated before disposal, typically by autoclaving.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of the antibacterial activity of novel propan-2-ol derivatives. By systematically applying these methods, researchers can effectively screen compound libraries, establish structure-activity relationships, and identify promising lead candidates for further development in the fight against bacterial infections.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibacterial Derivatives of Marine Algae: An Overview of Pharmacological Mechanisms and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of new 1,2,3-triazolyl-quinolinyl-propan-2-ol derivatives as potential antimicrobial agents: in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyclass.net [microbiologyclass.net]
- 10. woah.org [woah.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. biolabtests.com [biolabtests.com]
- 13. asm.org [asm.org]
- 14. apec.org [apec.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. microbenotes.com [microbenotes.com]
- 17. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. microchemlab.com [microchemlab.com]
- 23. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. renishaw.com [renishaw.com]
- 26. rcilabscan.com [rcilabscan.com]
- 27. chemicals.co.uk [chemicals.co.uk]
- 28. chemos.de [chemos.de]
- 29. static.3d-basics.com [static.3d-basics.com]
Application Note: Strategic Synthesis of a Potent CRTH2 Antagonist Featuring the 2-(3-Chloropyridin-4-yl)propan-2-ol Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the CRTH2 Receptor in Allergic Inflammation
The Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2), also known as G-protein coupled receptor 44 (GPR44), is a key player in the inflammatory cascade associated with allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[1][2] CRTH2 is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils, which are critical cell types in the pathophysiology of allergic responses.[1] The natural ligand for CRTH2 is prostaglandin D2 (PGD2), a potent pro-inflammatory mediator released primarily by activated mast cells upon allergen exposure. The binding of PGD2 to CRTH2 triggers a signaling cascade that leads to the chemotaxis and activation of these inflammatory cells, perpetuating the allergic response.[2] Consequently, the development of small molecule antagonists for the CRTH2 receptor represents a promising therapeutic strategy for the management of these conditions.
This application note provides a detailed protocol for the synthesis of a potent CRTH2 antagonist, {2-[3-(1-hydroxy-1-methylethyl)-2-phenylsulfanylpyridin-4-yl]phenyl}acetic acid, utilizing the key building block 2-(3-chloropyridin-4-yl)propan-2-ol. The rationale behind the synthetic design and the significance of the structural motifs will be discussed in the context of structure-activity relationships (SAR) for this class of antagonists.
The Role of this compound in CRTH2 Antagonist Synthesis
The this compound moiety serves as a crucial starting material for the construction of a range of CRTH2 antagonists. The tertiary alcohol group and the chlorine atom on the pyridine ring provide versatile handles for subsequent chemical transformations, allowing for the introduction of diverse functionalities to optimize potency and pharmacokinetic properties. The pyridine ring itself is a common scaffold in medicinal chemistry, known for its ability to engage in various interactions with biological targets.[3][4]
Synthetic Pathway Overview
The synthesis of {2-[3-(1-hydroxy-1-methylethyl)-2-phenylsulfanylpyridin-4-yl]phenyl}acetic acid from this compound is a multi-step process that involves the strategic introduction of the phenylacetic acid moiety and the phenylsulfinyl group. The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for the preparation of the target CRTH2 antagonist.
Detailed Experimental Protocol
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where necessary. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 2-(3-Chloro-2-phenylsulfanylpyridin-4-yl)propan-2-ol (Intermediate 1)
-
Rationale: This step introduces the phenylsulfanyl group at the 2-position of the pyridine ring via a nucleophilic aromatic substitution reaction. The sodium hydride acts as a base to deprotonate thiophenol, forming the more nucleophilic thiophenolate anion.
-
Procedure:
-
To a stirred solution of thiophenol (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(3-chloro-2-phenylsulfanylpyridin-4-yl)propan-2-ol.
-
Step 2: Synthesis of Methyl {2-[3-(1-hydroxy-1-methylethyl)-2-phenylsulfanylpyridin-4-yl]phenyl}acetate (Intermediate 2)
-
Rationale: This step introduces the phenylacetic acid ester moiety via a Suzuki coupling reaction. The palladium catalyst facilitates the cross-coupling between the chlorinated pyridine and the boronic acid.
-
Procedure:
-
In a reaction vessel, combine 2-(3-chloro-2-phenylsulfanylpyridin-4-yl)propan-2-ol (1.0 equivalent), (2-methoxycarbonylphenyl)boronic acid (1.5 equivalents), and potassium carbonate (3.0 equivalents).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl {2-[3-(1-hydroxy-1-methylethyl)-2-phenylsulfanylpyridin-4-yl]phenyl}acetate.
-
Step 3: Synthesis of {2-[3-(1-hydroxy-1-methylethyl)-2-phenylsulfanylpyridin-4-yl]phenyl}acetic acid (Final Product)
-
Rationale: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid using a base, such as lithium hydroxide.
-
Procedure:
-
Dissolve methyl {2-[3-(1-hydroxy-1-methylethyl)-2-phenylsulfanylpyridin-4-yl]phenyl}acetate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0-3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, {2-[3-(1-hydroxy-1-methylethyl)-2-phenylsulfanylpyridin-4-yl]phenyl}acetic acid.
-
The product can be further purified by recrystallization if necessary.
-
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (400 MHz, CDCl3) δ (ppm) | MS (ESI) m/z |
| Final Product | C22H21NO3S | 379.47 | White to off-white solid | 7.5-7.2 (m, 9H, Ar-H), 4.1 (s, 2H, CH2), 1.6 (s, 6H, 2xCH3) | [M+H]+ 380.1 |
Note: The NMR data is a representative example and may vary slightly based on experimental conditions.
Mechanism of Action and Structure-Activity Relationship (SAR)
The synthesized compound, {2-[3-(1-hydroxy-1-methylethyl)-2-phenylsulfanylpyridin-4-yl]phenyl}acetic acid, acts as a competitive antagonist at the CRTH2 receptor, preventing the binding of PGD2 and subsequent downstream signaling.
Caption: Mechanism of CRTH2 signaling and its antagonism.
The structure-activity relationship for this class of phenylacetic acid-based CRTH2 antagonists reveals several key features:
-
The Phenylacetic Acid Moiety: The carboxylic acid group is crucial for activity, likely forming a key ionic interaction with a basic residue in the binding pocket of the CRTH2 receptor.[3][4]
-
The Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to the binding affinity.
-
The 1-hydroxy-1-methylethyl Group: This tertiary alcohol group can participate in hydrogen bonding interactions within the receptor, enhancing potency.
-
The Phenylsulfanyl Group: The lipophilic nature of this group can contribute to favorable hydrophobic interactions in the binding site. Modifications to the phenyl ring of this group can be explored to further optimize activity and selectivity.
Conclusion
This application note provides a comprehensive guide for the synthesis of a potent CRTH2 antagonist using this compound as a key starting material. The detailed protocol and the discussion of the underlying scientific principles offer valuable insights for researchers in the field of drug discovery and development targeting allergic and inflammatory diseases. The modular nature of the synthesis allows for the generation of a library of analogs for further SAR studies, paving the way for the discovery of novel and improved CRTH2 antagonists.
References
- 1. dovepress.com [dovepress.com]
- 2. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of phenylacetic acid derivatives for balanced CRTH2 and DP dual antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(3-Chloropyridin-4-yl)propan-2-ol
An in-depth technical guide to the purification of 2-(3-Chloropyridin-4-yl)propan-2-ol for researchers, scientists, and drug development professionals.
Welcome to the technical support guide for the purification of this compound (CAS No. 77332-83-3).[1][2] This resource, designed for chemistry professionals, addresses common and advanced challenges encountered during the isolation and purification of this important synthetic intermediate. The following content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.
While detailed purification literature for the 3-chloro isomer is sparse, the principles outlined here are derived from established protocols for the analogous 2-chloro isomer and general practices in heterocyclic chemistry.[3][4][5]
Part 1: Frequently Asked Questions (FAQs) on General Purification Strategy
Question 1: What are the first steps I should take to assess the purity of my crude this compound?
Answer: Before attempting any large-scale purification, a preliminary purity assessment of your crude product is essential. This initial analysis will inform your choice of purification method.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot your crude material on a silica gel TLC plate and develop it using a solvent system such as 30-50% ethyl acetate in hexanes. The number of spots will give you a qualitative idea of the number of components. The main product, a tertiary alcohol, should be moderately polar.
-
Proton NMR (¹H NMR): Dissolve a small sample of the crude material in a suitable deuterated solvent (e.g., CDCl₃). A ¹H NMR spectrum will provide the most detailed initial picture. Look for the characteristic singlet for the two methyl groups (around 1.6 ppm) and signals in the aromatic region for the pyridine protons.[4] The ratio of integrals between the methyl protons and aromatic protons can give a rough estimate of purity. The presence of significant unidentifiable peaks indicates a high level of impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For a more quantitative assessment, LC-MS is ideal. It will not only separate the components but also provide their mass-to-charge ratio (m/z). For this compound (C₈H₁₀ClNO), the expected molecular weight is approximately 171.62 g/mol .[6] Mass spectrometry will also show the characteristic isotopic pattern for a chlorine-containing compound (~3:1 ratio for M and M+2 peaks), which helps confirm the product's identity.[7]
Question 2: My crude product is a dark oil. What is the best primary purification method: column chromatography or recrystallization?
Answer: The choice between chromatography and recrystallization depends on the physical state of your crude product and the nature of the impurities.
-
For an oily or semi-solid crude product: Flash column chromatography is the preferred method. It is highly effective at separating the target compound from both more polar and less polar impurities. Since your product is an oil, direct recrystallization is not an option.
-
For a solid crude product: If your initial analysis (TLC/NMR) suggests a relatively high purity (>85-90%) with minor impurities, recrystallization can be a highly efficient and scalable method to achieve high purity.[8] However, if the product is contaminated with multiple impurities of varying polarities, column chromatography is still the more robust initial choice. After chromatography, you can often perform a final recrystallization on the pooled, concentrated fractions to achieve analytical purity.
The general workflow for purification is outlined in the diagram below.
Caption: General purification workflow for this compound.
Part 2: Troubleshooting Guide for Flash Column Chromatography
Question 3: I'm seeing poor separation between my product and an impurity on the TLC plate. How do I optimize my solvent system for column chromatography?
Answer: Poor separation (i.e., a small difference in Retention Factor, ΔRf) is a common issue. The goal is to find a solvent system where your product has an Rf of approximately 0.3-0.4, with impurities clearly separated above or below it.
Systematic Approach to Solvent Optimization:
-
Adjust Polarity: Your starting point is likely a mixture of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate or Diethyl Ether).
-
If the spots are too high (Rf > 0.6), decrease the concentration of the polar solvent.
-
If the spots are too low (Rf < 0.2), increase the concentration of the polar solvent.
-
-
Change Solvent Selectivity: If simply adjusting the ratio of Hexanes/Ethyl Acetate doesn't work, you need to change the nature of the solvents. The "solvent selectivity triangle" (featuring solvents with different dipole, hydrogen-bond accepting, and hydrogen-bond donating properties) is a key concept.
-
Substitute Ethyl Acetate: Try replacing Ethyl Acetate with Dichloromethane (DCM) or a mixture of DCM/Methanol. A small amount of methanol (0.5-2%) in DCM can significantly alter the polarity and improve the separation of polar compounds that have hydrogen-bonding capabilities, like your tertiary alcohol.
-
Add an Amine: Pyridine derivatives can sometimes interact strongly with the acidic silica gel, leading to tailing or "streaking" on the TLC plate. Adding a small amount of triethylamine (TEA) or ammonia (e.g., 0.1-1% of the total solvent volume) can neutralize the acidic sites on the silica, resulting in sharper spots and better separation.[9]
-
| Solvent System Component | Role in Separation | Typical Starting Ratio |
| Hexanes / Heptane | Non-polar "push" solvent | 50-80% |
| Ethyl Acetate / Diethyl Ether | Polar eluting solvent (H-bond acceptor) | 20-50% |
| Dichloromethane (DCM) | Medium polarity eluting solvent | Used in place of Hex/EtOAc |
| Methanol (MeOH) | Highly polar eluting solvent (H-bond donor) | 0.5-5% (often as co-solvent with DCM) |
| Triethylamine (TEA) | Basic modifier to reduce tailing | 0.1-1% |
Question 4: My product seems to be degrading on the silica gel column. What can I do to prevent this?
Answer: Tertiary alcohols, especially those adjacent to an aromatic ring, can be susceptible to acid-catalyzed dehydration on silica gel, forming an alkene byproduct (2-(3-chloropyridin-4-yl)propene).[6]
Mitigation Strategies:
-
Neutralize the Silica Gel: Before preparing your column, you can prepare a slurry of the silica gel in your starting eluent that contains 1% triethylamine (TEA). Let this stand for about an hour before packing the column. This deactivates the acidic sites responsible for degradation.
-
Use a Different Stationary Phase: If the problem persists, switch to a less acidic stationary phase.
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative. You will need to re-optimize your solvent system, as the polarity characteristics differ.
-
Treated Silica: Commercially available deactivated or end-capped silica gels are also an option.
-
-
Work Quickly and at Low Temperature: Do not leave the compound on the column for an extended period. Prepare your fractions beforehand and run the column efficiently. If the compound is particularly sensitive, running the column in a cold room can help minimize degradation.
Caption: Potential formation of a dehydration impurity during silica gel chromatography.
Part 3: Troubleshooting Guide for Recrystallization
Question 5: I've purified my compound by chromatography and it's a solid, but I can't find a good solvent for recrystallization. What is the process for screening solvents?
Answer: Finding the right recrystallization solvent is a systematic process of trial and error, guided by the principle: "dissolves hot, precipitates cold."[8] The ideal solvent will dissolve your compound completely when hot but poorly when cold.
Step-by-Step Solvent Screening Protocol:
-
Preparation: Place a small amount of your solid (10-20 mg) into several small test tubes.
-
Test Solvents: To each tube, add a different solvent dropwise at room temperature. Test a range of solvents with varying polarities.
-
Observation at Room Temperature:
-
If the solid dissolves immediately at room temperature, the solvent is too good. The compound will not precipitate upon cooling. (e.g., likely DCM, Methanol).[6]
-
If the solid does not dissolve at all, the solvent is too poor. (e.g., likely Hexanes, Water).
-
If the solid is sparingly soluble, it is a good candidate.
-
-
Heating Test: Take the tubes with sparingly soluble compounds and gently heat them (e.g., in a warm water bath). Add more solvent dropwise until the solid just dissolves.
-
Cooling Test: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Selection: The best solvent is the one that produces a large quantity of crystalline solid upon cooling.
| Solvent Candidate | Polarity | Expected Behavior with Product |
| Hexane / Heptane | Non-polar | Likely insoluble (good anti-solvent) |
| Toluene | Non-polar (aromatic) | Potentially a good candidate |
| Diethyl Ether | Low-medium | May be too soluble |
| Ethyl Acetate | Medium | Potentially a good candidate |
| Isopropanol (IPA) | Polar (protic) | May be too soluble |
| Acetonitrile | Polar (aprotic) | Potentially a good candidate |
| Water | Very Polar | Insoluble |
Pro-Tip: If no single solvent works, try a binary solvent system. Dissolve your compound in a minimum amount of a "good" hot solvent (one where it is very soluble, e.g., isopropanol) and then add a "poor" hot solvent (an anti-solvent, e.g., hexane or water) dropwise until the solution becomes cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.
Question 6: My compound "oils out" instead of crystallizing when I cool the solution. How do I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common for compounds with relatively low melting points or when the solution is cooled too quickly.
Solutions to Oiling Out:
-
Slow Down the Cooling: This is the most critical factor. Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated if necessary. Once at room temperature, move it to a refrigerator before finally moving it to an ice bath/freezer.
-
Use a More Dilute Solution: Oiling out can be caused by supersaturation. Add a bit more hot solvent to the mixture before cooling to reduce the concentration.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution. This provides a template for crystallization to begin.
Part 4: Purity Confirmation and Analysis
Question 7: How can I be certain my final product is pure and correctly identified?
Answer: Final purity and identity confirmation should be performed using a combination of orthogonal analytical techniques. According to ICH guidelines, impurities should be identified and characterized if they are present at levels above 0.1%.[10] A robust HPLC method is often required for quantitative purity analysis in a drug development setting.[11]
| Analytical Technique | Information Provided |
| HPLC (High-Performance Liquid Chromatography) | Quantitative Purity: Provides a precise percentage purity (e.g., 99.5%) by integrating the area of the product peak relative to impurity peaks. A validated HPLC method is the gold standard for quality control.[11] |
| ¹H and ¹³C NMR Spectroscopy | Structural Confirmation: Confirms the chemical structure and connectivity of the molecule. The absence of impurity peaks confirms high chemical purity.[4] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation: Confirms the molecular weight and provides the correct isotopic pattern for chlorine.[7] |
| Infrared (IR) Spectroscopy | Functional Group Confirmation: Will show a characteristic broad O-H stretch for the alcohol (around 3200-3600 cm⁻¹) and C-Cl stretching vibrations.[4] |
| Melting Point Analysis | Purity Indication: A sharp melting point over a narrow range (e.g., 1-2 °C) is indicative of a highly pure crystalline solid. Impurities typically depress and broaden the melting range. |
A combination of these methods provides a comprehensive and trustworthy validation of your final product's quality.
References
- 1. 77332-83-3|this compound|BLD Pharm [bldpharm.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy 2-(2-Chloropyridin-4-yl)propan-2-ol | 1240620-98-7 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. 2-(Pyridin-3-yl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(3-Chloropyridin-4-yl)propan-2-ol
Welcome to the technical support guide for the synthesis of 2-(3-Chloropyridin-4-yl)propan-2-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, which typically proceeds via a Grignard reaction. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction for maximum yield and purity.
Troubleshooting and Optimization Guide
This section is structured as a series of questions that address common issues encountered during the synthesis. We'll explore problems from the initial setup to the final purification, providing explanations and actionable solutions.
Part 1: Grignard Reagent Formation - The Critical First Step
The formation of the 4-pyridyl Grignard reagent is the most sensitive part of the synthesis. Success here is paramount for a high-yielding reaction.
Question: My Grignard reaction with 3-chloro-4-iodopyridine is not initiating. The solution remains colorless, and there is no exotherm. What are the likely causes and solutions?
Answer: Failure to initiate is the most common hurdle in Grignard synthesis. The root cause is almost always the presence of inhibitors (water, oxygen) or a passive magnesium surface.
-
Causality - The Magnesium Oxide Layer: Magnesium turnings are coated with a thin, passivating layer of magnesium oxide (MgO). This layer is unreactive and prevents the elemental magnesium from reacting with the organohalide. The "initiation" phase of the reaction is dedicated to breaking through this barrier.
-
Causality - The Enemy of Grignard: Water: Grignard reagents are extremely potent bases and will be instantly quenched by even trace amounts of water from glassware, solvents, or the starting halide.[1] This is a protonolysis reaction that forms the corresponding hydrocarbon (3-chloropyridine) and magnesium salts, consuming your reagent.
Troubleshooting Protocol:
-
Ensure Absolute Anhydrous Conditions:
-
Glassware: All glassware (flask, condenser, dropping funnel) must be oven-dried at >120 °C for several hours or flame-dried under a high vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).[1]
-
Solvents: Use freshly distilled, anhydrous solvents. Anhydrous tetrahydrofuran (THF) is the preferred solvent. While pre-packaged anhydrous solvents are reliable, opening a bottle repeatedly can introduce moisture.
-
Reagents: Ensure your 3-chloro-4-iodopyridine is dry. If it's a solid, it can be dried in a vacuum desiccator.
-
-
Activate the Magnesium Surface:
-
Mechanical Activation: Before adding the magnesium turnings to the flask, briefly and gently grind them in a dry mortar and pestle.[1] This scrapes off the oxide layer, exposing fresh, reactive metal.
-
Chemical Activation (Iodine): Add a single, small crystal of iodine to the flask with the magnesium turnings.[2] The iodine reacts with the magnesium surface, chemically etching it to expose the reactive metal. You should observe the disappearance of the characteristic purple/brown iodine color as the reaction begins.
-
-
Forced Initiation:
-
If the above steps fail, add a few drops of your 3-chloro-4-iodopyridine solution directly onto the magnesium turnings and gently warm the spot with a heat gun. A localized bubbling or brownish color change indicates initiation. Once started, immediately stop heating and begin the slow, dropwise addition of the remaining halide solution.[2]
-
Question: My reaction started, but the yield of the Grignard reagent is low, and I've isolated a significant amount of 3,3'-dichloro-4,4'-bipyridine. What happened?
Answer: You are observing a classic side reaction known as Wurtz-type homocoupling . In this process, the formed Grignard reagent (3-chloro-4-pyridylmagnesium iodide) reacts with another molecule of the starting material (3-chloro-4-iodopyridine) to form a dimer.
-
Mechanism: This occurs when the local concentration of the alkyl halide is too high relative to the magnesium surface area.
Mitigation Strategies:
| Strategy | Rationale |
| Slow, Dropwise Addition | Maintain a very low concentration of the 3-chloro-4-iodopyridine in the reaction flask. This ensures it is more likely to react with the magnesium surface than with a molecule of already-formed Grignard reagent. |
| Maintain Gentle Reflux | The rate of addition should be controlled to sustain a gentle, steady reflux. A vigorous, uncontrolled reflux suggests the addition is too fast, which increases local concentrations and promotes dimerization. |
| Efficient Stirring | Ensure the magnesium turnings are well-suspended and not settled at the bottom. This maximizes the available reactive surface area of the metal. |
Part 2: Reaction with Acetone & Work-up
Question: After adding acetone and quenching the reaction, my product seems to have poor solubility in my extraction solvent (e.g., ethyl acetate), leading to low recovery. Why?
Answer: This is a common issue when working with pyridine-containing molecules. The pyridine nitrogen is basic and can be protonated during the acidic work-up, forming a pyridinium salt. This salt is highly polar and will preferentially partition into the aqueous layer.
-
The Role of pH: The standard work-up for a Grignard reaction involves quenching with a weak acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). While this effectively destroys excess Grignard reagent, it creates a slightly acidic environment (pH ~5-6), which is sufficient to protonate the basic pyridine nitrogen.
Optimized Work-up Protocol:
-
Initial Quench: Cool the reaction mixture to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench any unreacted Grignard reagent.
-
Basify the Solution: After the initial quench, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) sodium hydroxide (NaOH) solution until the aqueous layer is neutral or slightly basic (pH 7-8, check with pH paper). This deprotonates the pyridinium salt, rendering the product neutral and significantly more soluble in organic solvents.
-
Extraction: Proceed with the extraction using a suitable organic solvent like ethyl acetate or dichloromethane. You should observe a much-improved partition of your product into the organic layer.
Frequently Asked Questions (FAQs)
Q1: Why is 3-chloro-4-iodopyridine preferred over 3-chloro-4-bromopyridine as a starting material? A1: The reactivity of halogens in forming Grignard reagents follows the trend I > Br > Cl. The carbon-iodine bond is weaker and more easily undergoes oxidative addition with magnesium metal, leading to faster and more reliable Grignard formation under milder conditions.[3] While 3-chloro-4-bromopyridine can be used, it may require more vigorous conditions or activation methods.
Q2: Can I use an alternative to acetone to synthesize different tertiary alcohols? A2: Absolutely. The Grignard reagent is a versatile nucleophile. Reacting it with other ketones (e.g., butan-2-one, cyclohexanone) will yield different tertiary alcohols. Reacting it with aldehydes will produce secondary alcohols, and reacting it with esters will also result in tertiary alcohols after a double addition.[4]
Q3: What are the key characterization signals I should look for to confirm my product? A3: For this compound, you should expect to see the following in your ¹H NMR spectrum: a singlet integrating to 6 protons for the two equivalent methyl groups, a singlet for the hydroxyl proton (-OH), and signals in the aromatic region corresponding to the three protons on the pyridine ring. Mass spectrometry should confirm the molecular weight of 171.62 g/mol (for the most common isotopes).[5]
Visualized Workflows and Mechanisms
To provide a clearer understanding of the process, the following diagrams illustrate the synthetic workflow and a troubleshooting decision tree.
Caption: High-level workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low-yield synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure. All laboratory work should be conducted by trained personnel in a controlled environment with appropriate safety precautions.
Objective: To synthesize this compound via a Grignard reaction.
Materials:
-
3-Chloro-4-iodopyridine (1.0 eq)[6]
-
Magnesium turnings (1.2 eq)
-
Iodine (one small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetone (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Preparation of the Grignard Reagent:
-
Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (Argon or Nitrogen) and allow it to cool.
-
To the cooled flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 3-chloro-4-iodopyridine (1.0 eq) in anhydrous THF.
-
Add a small portion (~5-10%) of the halide solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm. Gentle warming with a heat gun may be applied if necessary.[2]
-
Once initiated, add the remaining 3-chloro-4-iodopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the gray, cloudy reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the flask containing the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of anhydrous acetone (1.5 eq) in anhydrous THF dropwise with vigorous stirring. A noticeable increase in viscosity or a color change may occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Add saturated aqueous NaHCO₃ solution until the aqueous layer is pH ~7-8.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound as the final product.[7]
-
References
- 1. How can you improve Grignard reactions? | Filo [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buy 2-(2-Chloropyridin-4-yl)propan-2-ol | 1240620-98-7 [smolecule.com]
- 6. 2-Chloro-4-iodopyridine 97 153034-86-7 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
stability and degradation of 2-(3-Chloropyridin-4-yl)propan-2-ol
Welcome to the technical support center for 2-(3-Chloropyridin-4-yl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to support your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[1][2] It is advisable to protect the compound from light and moisture to prevent degradation. For long-term storage, refrigeration is recommended.
Q2: What solvents are compatible with this compound?
A2: Based on the structural characteristics of analogous compounds, this compound is expected to be soluble in a variety of polar organic solvents. The tertiary alcohol group promotes solubility in protic solvents like ethanol and methanol through hydrogen bonding, while the chloropyridine ring enhances compatibility with aprotic polar solvents such as acetonitrile and dimethylformamide (DMF).[3] Chlorinated solvents like dichloromethane and chloroform are also likely to be suitable.[3]
Q3: Is this compound sensitive to light?
A3: Yes, chloropyridine derivatives can be susceptible to photodegradation.[4][5][6] Exposure to UV light can lead to the formation of various degradation products.[5] Therefore, it is crucial to handle and store the compound in amber vials or under light-protected conditions to minimize photolytic decomposition.
Q4: How stable is this compound in acidic and basic solutions?
A4: The stability of pyridine derivatives is highly dependent on pH. While neutral conditions are generally favorable for stability, acidic or alkaline media can promote degradation.[4] The tertiary alcohol group might undergo dehydration under strong acidic conditions, while the chloropyridine ring could be susceptible to nucleophilic substitution or other transformations in strong base. Forced degradation studies on similar structures have shown that pyridine derivatives can be labile in both acidic and alkaline mediums.[4]
Q5: What are the primary degradation pathways I should be aware of?
A5: The main degradation pathways for this compound are likely to involve the tertiary alcohol and the chloropyridine ring. Potential pathways include:
-
Dehydration: The tertiary alcohol can undergo acid-catalyzed dehydration to form the corresponding alkene, 2-(3-chloropyridin-4-yl)propene.
-
Oxidation: While tertiary alcohols are generally resistant to oxidation under mild conditions, strong oxidizing agents could potentially lead to degradation of the molecule.[7]
-
Photodegradation: As mentioned, exposure to light can induce complex degradation pathways, potentially involving the cleavage of the C-Cl bond or modification of the pyridine ring.[5][8]
-
Hydrolysis: Under certain pH and temperature conditions, the chloro-substituent on the pyridine ring could be susceptible to hydrolysis, although this is generally less facile than for alkyl halides.
Section 2: Troubleshooting Guide
This guide provides solutions to common experimental issues encountered when working with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC/LC-MS analysis of a stored solution. | Degradation of the compound due to improper storage (e.g., exposure to light, elevated temperature, or incompatible solvent). | 1. Prepare fresh solutions for immediate use. 2. Store stock solutions in amber vials at low temperatures (2-8 °C). 3. Perform a stability study in the chosen solvent by analyzing the solution at different time points. |
| Inconsistent results in biological or chemical assays. | The compound may be degrading in the assay medium. | 1. Assess the stability of the compound under the specific assay conditions (pH, temperature, buffer components). 2. Use freshly prepared solutions for each experiment. 3. If degradation is confirmed, consider modifying the assay protocol, such as reducing incubation times or adjusting the pH. |
| Discoloration or precipitation of the solid compound upon storage. | This may indicate significant degradation or reaction with atmospheric moisture or contaminants. | 1. Discard the degraded material. 2. Ensure the storage container is properly sealed and stored in a desiccator if necessary. 3. Re-evaluate your storage conditions to ensure they are optimal.[1][2] |
Section 3: Experimental Protocols
This section provides a framework for conducting forced degradation studies to understand the stability of this compound, as recommended by ICH guidelines.[9]
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.[10]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Calibrated HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN or MeOH).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.
Data Interpretation:
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any new peaks.
-
Aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[10]
-
Use the mass spectrometry data to propose structures for the observed degradation products.
Section 4: Visualizing Degradation Pathways
The following diagrams illustrate the logical workflow for assessing stability and a potential degradation pathway for this compound.
Caption: A logical workflow for assessing the stability of a pharmaceutical compound.
Caption: A potential acid-catalyzed dehydration pathway for the title compound.
References
- 1. acrospharma.co.kr [acrospharma.co.kr]
- 2. aksci.com [aksci.com]
- 3. Buy 2-(2-Chloropyridin-4-yl)propan-2-ol | 1240620-98-7 [smolecule.com]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Grignard Reactions with Pyridines: A Technical Troubleshooting Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Grignard reactions involving pyridine scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and frequent challenges encountered during these powerful C-C bond-forming reactions. Instead of a rigid protocol, this document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the nuanced issues that can arise in the laboratory. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your specific reaction.
Table of Contents
-
FAQ 1: My Grignard reaction with a substituted pyridine is giving me a complex mixture of products, with very low yield of the desired substituted pyridine. What are the likely side products and their mechanistic origins?
-
FAQ 2: I suspect a Single Electron Transfer (SET) mechanism is leading to unwanted homocoupling of my Grignard reagent. How can I confirm this and what steps can I take to suppress it?
-
FAQ 3: My primary challenge is the low reactivity of my Grignard reagent with the pyridine ring. Are there ways to activate the pyridine substrate to favor the desired nucleophilic addition?
-
FAQ 4: I am observing significant amounts of a dihydropyridine derivative instead of my target aromatized product. What conditions favor this outcome and how can I promote rearomatization?
-
Troubleshooting Protocol: A Step-by-Step Guide to Diagnosing and Solving Low-Yield Grignard Reactions with Pyridines.
FAQ 1: My Grignard reaction with a substituted pyridine is giving me a complex mixture of products, with very low yield of the desired substituted pyridine. What are the likely side products and their mechanistic origins?
This is a very common and frustrating issue. The pyridine ring, while aromatic, possesses a nitrogen atom that significantly influences its reactivity. This can lead to several competing reaction pathways beyond the desired nucleophilic addition.
Common Side Products and Their Formation:
-
1,2- and 1,4-Dihydropyridines: The initial nucleophilic attack of the Grignard reagent on the pyridine ring forms a non-aromatic dihydropyridine intermediate. Depending on the substitution pattern and reaction workup, these intermediates may be stable and isolated as major side products.[1][2][3] The regioselectivity of the attack (C2 vs. C4) is influenced by steric and electronic factors of both the pyridine substrate and the Grignard reagent.
-
Homocoupling Products (R-R): Grignard reagents can undergo homocoupling to form a dimer of the organometallic's organic group (e.g., biphenyl from phenylmagnesium bromide).[4] This is often indicative of a Single Electron Transfer (SET) mechanism, which we will discuss in detail in FAQ 2.
-
Products of Deprotonation: If the pyridine substrate has acidic protons (e.g., on a substituent), the Grignard reagent can act as a base, leading to deprotonation and recovery of the starting material after workup.[5]
-
Ring-Opened Products: In some cases, particularly with pyridine N-oxides, the initial addition can be followed by ring-opening, leading to dienal oximes.[6][7]
-
Bis- and Tris-(pyridyl) Carbinols: When the Grignard reaction is performed with pyridine-derived esters or ketones, multiple additions of the Grignard reagent can occur, leading to the formation of tertiary alcohols.[8]
Mechanistic Considerations:
The primary dichotomy in the mechanism of Grignard additions is between a concerted nucleophilic addition and a stepwise Single Electron Transfer (SET) pathway. While concerted addition is often desired, the SET pathway can be significant, especially with certain substrates and Grignard reagents.[5][9][10]
FAQ 2: I suspect a Single Electron Transfer (SET) mechanism is leading to unwanted homocoupling of my Grignard reagent. How can I confirm this and what steps can I take to suppress it?
The presence of homocoupled byproducts is a strong indicator of a SET pathway. In this mechanism, the Grignard reagent transfers an electron to the pyridine substrate, generating a radical anion and a radical cation. The subsequent radical reactions can lead to a variety of undesired products, including the homocoupled Grignard reagent.[11]
Experimental Confirmation of SET:
-
Radical Traps: The addition of a radical trap, such as TEMPO, to a small-scale test reaction can provide evidence for a radical mechanism. If the reaction is inhibited or if TEMPO-adducts are formed, it suggests the involvement of radicals.
-
Cyclic Voltammetry: This electrochemical technique can be used to determine the reduction potential of your pyridine substrate. Substrates with low reduction potentials are more susceptible to SET.
Strategies to Mitigate SET and Homocoupling:
| Strategy | Rationale | Key Considerations |
| Lower Reaction Temperature | Lower temperatures generally disfavor the SET pathway relative to the concerted nucleophilic addition.[2][3] | Reactions may require longer times to go to completion. Monitor by TLC. |
| Change of Solvent | Less polar solvents can sometimes suppress SET. | Ensure your Grignard reagent is soluble and stable in the chosen solvent. |
| Use of Additives | Certain additives, such as lithium chloride (LiCl), can break up Grignard aggregates and modify reactivity, sometimes favoring the desired pathway.[12][13] | The effect of additives can be substrate-dependent and may require optimization. |
| Alternative Organometallic Reagents | Organolithium or organozinc reagents may exhibit different reactivity profiles and be less prone to SET in your specific system.[14] | These reagents have different handling requirements and reactivity patterns. |
Visualizing the Competing Pathways:
Here is a simplified diagram illustrating the divergence between the desired nucleophilic addition and the SET pathway.
Caption: Competing pathways in Grignard reactions with pyridines.
FAQ 3: My primary challenge is the low reactivity of my Grignard reagent with the pyridine ring. Are there ways to activate the pyridine substrate to favor the desired nucleophilic addition?
The electron-rich nature of the pyridine ring can make it a challenging substrate for nucleophilic attack. Activating the pyridine is a common and effective strategy to overcome this hurdle.
Methods for Pyridine Activation:
-
N-Activation with Chloroformates: Reaction of the pyridine with an acylating agent, such as benzyl or methyl chloroformate, forms an N-acylpyridinium salt in situ.[15][16] This species is highly activated towards nucleophilic attack by the Grignard reagent. The choice of chloroformate can influence the stereoselectivity of the reaction.[16]
-
Lewis Acid Promotion: The addition of a Lewis acid, such as AlCl₃ or BF₃·OEt₂, can coordinate to the pyridine nitrogen.[12][17][18] This coordination withdraws electron density from the ring, making it more electrophilic and susceptible to nucleophilic attack.
-
Formation of Pyridine N-Oxides: Oxidation of the pyridine nitrogen to an N-oxide significantly alters the electronic properties of the ring, facilitating addition of Grignard reagents, typically at the 2-position.[6][19] The resulting dihydropyridine N-oxide can then be further manipulated.
Experimental Protocol: Pyridine Activation with Benzyl Chloroformate
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted pyridine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation: Slowly add benzyl chloroformate (1.1 equiv) to the cooled solution and stir for 15-30 minutes.
-
Grignard Addition: Add the Grignard reagent (1.2-1.5 equiv) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
FAQ 4: I am observing significant amounts of a dihydropyridine derivative instead of my target aromatized product. What conditions favor this outcome and how can I promote rearomatization?
The formation of a stable dihydropyridine is a common outcome, as it is the initial product of the Grignard addition. The ease of rearomatization depends on the stability of the dihydropyridine and the reaction conditions.
Factors Influencing Dihydropyridine Stability:
-
Substituents: The nature and position of substituents on the pyridine ring can stabilize the dihydropyridine intermediate.
-
Workup Conditions: A non-oxidative workup will often lead to the isolation of the dihydropyridine.
Strategies to Promote Aromatization:
| Strategy | Reagent/Condition | Mechanism of Action |
| Oxidative Workup | Air, Oxygen, DDQ, MnO₂, Chloranil | These oxidizing agents facilitate the elimination of a hydride equivalent, leading to the aromatic pyridine. |
| Thermal Aromatization | Refluxing in a high-boiling solvent | Can promote elimination, but may lead to decomposition if the product is not thermally stable. |
| Acid or Base Catalysis | Mild acid or base | Can facilitate the elimination process, but compatibility with the product must be considered. |
Workflow for Aromatization:
Caption: General workflow from Grignard addition to aromatization.
Troubleshooting Protocol: A Step-by-Step Guide to Diagnosing and Solving Low-Yield Grignard Reactions with Pyridines.
If you are experiencing low yields, systematically work through the following troubleshooting steps.
-
Verify the Quality of Your Grignard Reagent:
-
Titration: Before starting your reaction, titrate your Grignard reagent to determine its exact concentration. Old or improperly stored Grignard reagents can degrade over time.
-
Visual Inspection: Ensure your magnesium turnings are shiny and not coated with a dull oxide layer.[20] If they are, consider activating them with iodine or 1,2-dibromoethane.[21]
-
-
Ensure Rigorously Anhydrous Conditions:
-
Analyze Your Side Products:
-
Characterization: Use techniques like NMR, GC-MS, and LC-MS to identify the major side products in your crude reaction mixture.
-
Diagnosis:
-
Homocoupling products? Suspect a SET mechanism (see FAQ 2).
-
Starting material recovered? Consider the possibility of deprotonation or a lack of reactivity.
-
Dihydropyridine? Your reaction is likely working, but requires an aromatization step (see FAQ 4).
-
-
-
Optimize Reaction Conditions:
-
Temperature: If you suspect SET, try running the reaction at a lower temperature (e.g., -78 °C, 0 °C).[13]
-
Addition Rate: Add the Grignard reagent slowly to the pyridine solution to avoid localized high concentrations that can favor side reactions.
-
Solvent: Consider changing the solvent (e.g., from THF to diethyl ether or dioxane) to see if it impacts the product distribution.
-
-
Consider Activating Your Pyridine:
-
If you have consistently low reactivity, explore the activation methods described in FAQ 3.
-
By systematically addressing these potential issues, you can significantly improve the outcome of your Grignard reactions with pyridines and achieve higher yields of your desired products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Single electron transfer-induced Grignard cross-coupling involving ion radicals as exclusive intermediates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 19. Pyridine synthesis [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-(3-Chloropyridin-4-yl)propan-2-ol
Welcome to the technical support guide for the synthesis of 2-(3-chloropyridin-4-yl)propan-2-ol (CAS No. 77332-83-3).[1] This document is designed for researchers, chemists, and process development professionals to address the common and nuanced challenges encountered when scaling this synthesis. The predominant and most reliable method for this transformation is the Grignard reaction, which, despite its ubiquity, requires meticulous attention to detail for high-yield, reproducible results.
This guide is divided into two main sections:
-
Troubleshooting Guide: A problem-oriented section to diagnose and resolve specific issues during the synthesis.
-
Frequently Asked Questions (FAQs): Broader conceptual questions regarding the synthesis, reagents, and reaction mechanisms.
Part 1: Troubleshooting Guide
The synthesis of this compound via the Grignard pathway is a multi-step process, each with potential pitfalls. Below, we address the most common failure points in a question-and-answer format.
Diagram: Overall Synthetic Workflow
References
Technical Support Center: Recrystallization Methods for Purifying Polar Compounds
Welcome to the technical support center for the purification of polar compounds via recrystallization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity crystalline materials. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and field-proven insights to help you troubleshoot and optimize your crystallization processes.
This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will address the unique challenges posed by polar molecules—including hydrogen bonding, high solubility in common solvents, and the purification of complex structures like zwitterions—through a series of detailed FAQs and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: How do I select the right single solvent for a polar compound?
A1: The fundamental principle of "like dissolves like" is your starting point; polar compounds generally dissolve best in polar solvents.[1][2] The ideal solvent, however, is one where your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1][3]
Causality: The effectiveness of recrystallization hinges on a significant difference in solubility across a temperature gradient.[4] If the compound's polarity too closely matches the solvent's, it may be excessively soluble even when cold, leading to poor recovery.[1] Conversely, if the solvent is not polar enough, you may need an impractically large volume to dissolve the compound, which also results in low yields.[5]
Practical Steps:
-
Initial Screening: Test the solubility of a small amount of your crude compound (~50-100 mg) in various polar solvents (~1 mL) like water, ethanol, methanol, or acetonitrile.[3]
-
Observation:
-
If it dissolves readily at room temperature, the solvent is likely too good, and you will not achieve good crystal recovery.[4]
-
If it is insoluble at room temperature, heat the mixture to its boiling point. If the compound dissolves completely, this is a promising candidate solvent.[3]
-
If the compound remains insoluble even when boiling, the solvent is unsuitable.[4]
-
Q2: When and why should I use a mixed-solvent system for a polar compound?
A2: A mixed-solvent (or solvent-pair) system is employed when no single solvent provides the ideal solubility profile.[6] This typically occurs when your polar compound is too soluble in one polar solvent (e.g., ethanol) but poorly soluble in another (e.g., water), even at high temperatures.[7]
Causality: The goal is to create a solvent environment with "tunable" polarity. You start by dissolving your compound in a minimal amount of the "good" solvent (in which it is highly soluble). Then, you slowly add the "poor" or "anti-solvent" (in which it is sparingly soluble) to the hot solution until it becomes cloudy (the saturation point). Adding a few more drops of the good solvent will clarify the solution, which is then ready for slow cooling. The two solvents must be fully miscible with each other.[6][8]
Common Miscible Pairs for Polar Compounds:
-
Ethanol / Water[3]
-
Methanol / Diethyl Ether[9]
-
Acetone / Water[3]
-
Ethyl Acetate / Hexane (for moderately polar compounds)
Q3: What is "oiling out" and how is it related to polar compounds?
A3: "Oiling out" is when a compound separates from the solution as a liquid (an "oil") rather than a solid crystal.[10] This is a common problem, especially with polar compounds that may have low melting points or when there are significant impurities present.[1][11] It often occurs when the boiling point of the solvent is higher than the melting point of the solute, causing the compound to melt in the solution before it dissolves.[12]
Causality: Oiling out happens when the supersaturation of the solution is too high, or when the kinetics of nucleation are hindered.[10] The solute molecules aggregate into a disordered, liquid phase instead of an ordered crystal lattice. This oil often traps impurities effectively, defeating the purpose of recrystallization.[13]
Q4: What is the purpose of hot filtration, and when is it necessary?
A4: Hot gravity filtration is a critical step used to remove insoluble impurities from the hot, saturated solution before crystallization begins.[14][15] This includes particulate matter, dust, or decolorizing agents like activated charcoal.[14]
Causality: If these insoluble materials are not removed, they can become trapped within the crystal lattice of your final product, compromising its purity.[16] The filtration must be done rapidly while the solution is hot to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem.[17] Using a short-stemmed or stemless funnel and fluted filter paper can accelerate the process and minimize cooling.[18]
Troubleshooting Guide
This section addresses the most common failures encountered during the recrystallization of polar compounds and provides actionable solutions.
| Problem | Common Causes | Recommended Solutions & Rationale |
| No Crystals Form Upon Cooling | 1. Too much solvent was used; the solution is not saturated.[11] 2. Supersaturation; the solution requires a nucleation event to begin crystallization.[11] 3. The compound is extremely soluble in the chosen solvent even at low temperatures. | 1. Reduce Solvent Volume: Gently boil off some of the solvent to increase the concentration and re-cool.[8] 2. Induce Nucleation: a) Scratch: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic glass shards provide a surface for crystal growth.[5] b) Seed: Add a tiny crystal of the pure compound (a "seed crystal"). This provides a template for lattice formation.[5][19] 3. Re-evaluate Solvent: The chosen solvent may be inappropriate. Recover the compound by evaporating the solvent and start again with a different solvent or a mixed-solvent system.[11] |
| Product "Oils Out" | 1. Solution cooled too rapidly, creating high local supersaturation.[10] 2. Melting point of the compound is below the solvent's boiling point. [13] 3. High concentration of impurities depressing the melting point.[13] | 1. Reheat and Cool Slowly: Reheat the solution until the oil dissolves completely. If necessary, add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask can help.[1][11] 2. Change Solvent System: Select a solvent with a lower boiling point or use a mixed-solvent system to lower the temperature at which saturation occurs.[13] 3. Apply Seeding: Add seed crystals at a temperature just below the saturation point but above where oiling occurs. This encourages direct crystallization.[10] |
| Crystal Yield is Very Low | 1. Too much solvent was used during dissolution.[5] 2. Premature crystallization during a hot filtration step. 3. Incomplete crystallization; solution was not cooled sufficiently. 4. Excessive washing of the final crystals, redissolving the product.[5] | 1. Use Minimum Solvent: Always use the minimum amount of boiling solvent required to fully dissolve the solid.[2] 2. Optimize Hot Filtration: Add a small excess of hot solvent before filtering to keep the compound in solution. Boil off this excess solvent after filtration before cooling.[17] 3. Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[20] 4. Wash Correctly: Wash the collected crystals with a minimal amount of ice-cold solvent.[2] |
| Final Product is Impure or Discolored | 1. Solution cooled too quickly, trapping impurities in the crystal lattice.[8] 2. Soluble, colored impurities are present. 3. Insoluble impurities were not removed prior to crystallization. | 1. Ensure Slow Cooling: Allow the flask to cool to room temperature without disturbance. Rapid cooling leads to smaller, less pure crystals.[18] 2. Use Activated Charcoal: If the solution is colored, add a small amount of decolorizing charcoal to the hot solution before performing a hot filtration.[14] 3. Perform Hot Filtration: If any solid matter is visible in the hot solution, a hot gravity filtration is mandatory to remove it before cooling.[14][17] |
Visualizing the Process
Standard Recrystallization Workflow
The following diagram outlines the logical steps for a standard single-solvent recrystallization, including the decision point for hot filtration.
Caption: General workflow for recrystallizing a polar compound.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common recrystallization issues.
Caption: Decision tree for troubleshooting recrystallization outcomes.
Experimental Protocol: Recrystallization of an Impure Polar Solid (e.g., Acetanilide from Water)
This protocol details the purification of a moderately polar solid, acetanilide, which is highly soluble in hot water but sparingly soluble in cold water, making it an excellent model system.[14]
Materials:
-
Crude acetanilide (~2.0 g)
-
Deionized water
-
Activated charcoal (optional, if crude product is colored)
-
Erlenmeyer flasks (50 mL and 125 mL)
-
Short-stemmed or stemless glass funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Heat source (hot plate)
-
Glass stirring rod
-
Ice-water bath
Procedure:
-
Dissolution: Place ~2.0 g of crude acetanilide into a 125 mL Erlenmeyer flask. Add ~30-40 mL of deionized water. Heat the mixture on a hot plate to a rolling boil. Stir continuously and add more water in small portions (~2-3 mL) until all the acetanilide has just dissolved.[20] Causality: Using the minimum amount of boiling solvent is crucial for creating a saturated solution, which is necessary for good recovery.[2]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small spatula tip of activated charcoal to the flask. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Reheat the solution to a boil for a few minutes.[14]
-
Hot Gravity Filtration: Place a short-stemmed funnel with fluted filter paper into the neck of a clean 50 mL Erlenmeyer flask. To prevent premature crystallization, heat the apparatus by pouring a small amount of boiling water through the funnel.[18] Discard this water, then quickly pour the hot acetanilide solution through the filter paper.[17] Causality: This step removes the charcoal and any other insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[18] Well-defined crystals should form. Causality: Slow cooling allows for the selective formation of a pure crystal lattice, excluding impurities.[8]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.[20]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion (~5-10 mL) of ice-cold water to rinse away any remaining soluble impurities.[2] Causality: Using ice-cold solvent for washing minimizes the loss of the desired product, which has some solubility even at low temperatures.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Transfer the purified crystals to a watch glass and allow them to air dry completely.
Special Focus: Purifying Zwitterionic Compounds
Zwitterions, such as amino acids, contain both acidic and basic functional groups and exist as internally charged salts. Their purification by recrystallization presents unique challenges.
Q: Why are zwitterions difficult to recrystallize, and what are the best strategies?
A: Zwitterions often have very high melting points and strong intermolecular ionic interactions, making them poorly soluble in common organic solvents but highly soluble in water. This high aqueous solubility can make recovery difficult.[21][22]
Effective Strategies:
-
pH Adjustment: The solubility of a zwitterion is lowest at its isoelectric point (pI). Adjusting the pH of the aqueous solution to the pI can induce crystallization. However, this can be tricky to control and may not be efficient.[21]
-
Mixed Solvents: The most common and effective method is using a water-alcohol mixed solvent system (e.g., water-ethanol or water-isopropanol).[21] The compound is dissolved in a minimum amount of hot water, and then the alcohol is added as the anti-solvent to reduce the polarity of the medium and induce precipitation upon cooling.
-
Intermediate Salt Formation: In some cases, it is advantageous to purify the zwitterion as an intermediate acid salt (e.g., a hydrochloride or sulfate salt). These salts often have more favorable crystallization properties than the zwitterion itself.[23] The purified salt can then be neutralized to regenerate the pure zwitterionic compound.
References
- 1. Recrystallization [wiredchemist.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Home Page [chem.ualberta.ca]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. mt.com [mt.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 15. Hot gravity filtration | Resource | RSC Education [edu.rsc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. safrole.com [safrole.com]
- 19. homework.study.com [homework.study.com]
- 20. athabascau.ca [athabascau.ca]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
Technical Support Center: Mastering Moisture-Sensitive Grignard Reagents
Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in the successful execution of syntheses involving Grignard reagents. The extreme reactivity and moisture sensitivity of these organometallic compounds present unique challenges in the laboratory. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and success of your Grignard reactions.
Troubleshooting Guide: Common Issues in Grignard Synthesis
Low yields or complete failure of Grignard reactions can often be traced back to a few common root causes, primarily revolving around the reagent's intolerance for moisture and atmospheric oxygen. The following table provides a systematic approach to diagnosing and resolving these issues.
| Problem | Potential Cause | Solution |
| Reaction Fails to Initiate | Inactive Magnesium Surface: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting. | Activation of Magnesium: - Mechanical Activation: In an inert atmosphere (e.g., a glovebox), gently grind the magnesium turnings with a mortar and pestle to expose a fresh surface. - Chemical Activation: Add a small crystal of iodine (the purple color will disappear upon initiation) or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the organic halide. |
| Presence of Moisture: Trace amounts of water in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms. | Rigorous Drying: - Glassware: Ensure all glassware is meticulously dried, either in an oven overnight at >120°C or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen). - Solvents: Use anhydrous solvents. If necessary, dry solvents using appropriate methods, such as distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers). | |
| Low Product Yield | Incomplete Grignard Reagent Formation: If the initial reaction to form the Grignard reagent did not go to completion, the subsequent reaction with the electrophile will be stoichiometricly limited. | Confirm Reagent Formation: - Visual Cues: Successful formation is often indicated by the disappearance of the metallic magnesium, a gentle reflux, and a color change to a cloudy, grayish, or brownish solution. - Titration: For quantitative analysis, the concentration of the prepared Grignard reagent can be determined by titration. |
| Side Reactions (e.g., Wurtz Coupling): The Grignard reagent can react with the starting organic halide, leading to the formation of a dimer (R-R). | Controlled Addition: Add the organic halide dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the newly formed Grignard reagent. | |
| Reaction Mixture Turns Dark Brown or Black | Decomposition of the Grignard Reagent: Overheating or the presence of impurities can cause the Grignard reagent to decompose. | Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent. Avoid excessive heating. Use pure starting materials and solvents. |
Logical Flow for Troubleshooting Grignard Reaction Failures
The following diagram illustrates a systematic approach to troubleshooting common issues encountered during Grignard reactions.
Technical Support Center: 2-(3-Chloropyridin-4-yl)propan-2-ol
A Guide for Researchers in Drug Development & Stability Testing
Welcome to the technical support guide for 2-(3-chloropyridin-4-yl)propan-2-ol. This document is intended for researchers, analytical scientists, and drug development professionals who may be working with this compound as an intermediate, a metabolite, or a potential degradation product. As a Senior Application Scientist, my goal is to provide you with a troubleshooting framework based on established chemical principles to anticipate and solve challenges during your experimental work.
Given that specific degradation pathway literature for this exact molecule is not extensively published, this guide is built upon first-principle analysis of its functional groups: the 3-chloropyridine ring and the tertiary benzylic alcohol. We will explore the likely degradation pathways under various stress conditions as recommended by international guidelines (e.g., ICH Q1A).[1]
Part 1: Understanding the Molecule's Stability Profile
FAQ: What are the most probable degradation pathways for this compound?
Based on its structure, the molecule is susceptible to several degradation mechanisms. The primary sites of instability are the tertiary alcohol and the chloropyridine ring. We can anticipate the following major pathways:
-
Acid-Catalyzed Dehydration: The tertiary alcohol is prone to elimination of water under acidic conditions to form the corresponding alkene, 2-(3-chloropyridin-4-yl)prop-1-ene. This is a classic E1 elimination reaction proceeding through a relatively stable tertiary benzylic carbocation intermediate.[2][3]
-
Oxidative Degradation: Oxidation can occur at two primary locations:
-
Pyridine N-Oxidation: The nitrogen atom on the pyridine ring can be oxidized, typically by peracids or other strong oxidants, to form the corresponding Pyridine N-oxide.[4][5][6] This transformation can alter the electronic properties of the ring, making it more susceptible to further reactions.[5][6]
-
Side-Chain Oxidation: While tertiary alcohols are generally resistant to oxidation without C-C bond cleavage, the benzylic position can be susceptible to radical-mediated oxidation.[7][8] Harsh oxidative conditions could potentially lead to cleavage of the propan-2-ol group.
-
-
Photodegradation: Chlorinated pyridine derivatives are known to be susceptible to photolysis.[9][10][11] UV light exposure could lead to several reactions, including:
-
Dehalogenation: Homolytic cleavage of the C-Cl bond to generate a pyridinyl radical, which can then undergo various subsequent reactions.
-
Ring Opening/Rearrangement: Complex photoreactions can lead to the formation of various by-products, including hydroxypyridines or even ring-opened products.[9][12]
-
Predicted Degradation Pathways Diagram
Caption: Predicted degradation pathways for this compound.
Part 2: Troubleshooting Guide for Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating analytical methods.[1][13] Here are common issues and troubleshooting steps when subjecting this molecule to stress conditions.
Scenario 1: Acid Hydrolysis
-
Observation: Rapid and extensive degradation is observed upon addition of acid (e.g., 0.1N HCl), often leading to a single major degradant peak in the HPLC chromatogram.
-
Probable Cause: Acid-catalyzed dehydration of the tertiary alcohol to form the alkene.[2]
-
Troubleshooting Steps:
-
Confirm Degradant Identity: The primary degradant should have a molecular weight of 153.6 g/mol (C8H8ClN), corresponding to the loss of water (18.02 g/mol ) from the parent compound (MW 171.62 g/mol ). Use LC-MS to confirm the mass.
-
Modify Stress Conditions: If degradation is too extensive (e.g., >30%), reduce the severity of the conditions.[14]
-
Decrease the acid concentration (e.g., from 0.1N to 0.01N HCl).
-
Lower the temperature (e.g., from 60°C to 40°C or room temperature).
-
Reduce the exposure time.
-
-
Kinetic Monitoring: Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to establish the degradation rate and achieve the target degradation level (typically 10-30%).[1]
-
Scenario 2: Oxidative Degradation
-
Observation: Multiple new peaks appear in the chromatogram after treatment with an oxidizing agent like hydrogen peroxide, and the mass balance is poor.
-
Probable Cause: Formation of the N-oxide is a likely pathway.[4][6] However, harsh oxidation can also lead to C-C bond cleavage or further degradation of the N-oxide, resulting in multiple minor products and a loss of UV chromophore, which affects mass balance.
-
Troubleshooting Steps:
-
Identify the N-Oxide: The primary oxidative degradant is likely the N-oxide, which will have a mass increase of ~16 Da (M+16). Target this mass in your LC-MS analysis.
-
Control Reaction Vigor:
-
Start with a lower concentration of H₂O₂ (e.g., 3%) before escalating to 30% if no degradation is observed.
-
Conduct the experiment at room temperature before applying heat.
-
Consider alternative, milder oxidizing agents if H₂O₂ proves too harsh.[14]
-
-
Evaluate Analytical Method: Ensure your HPLC method's detection wavelength is appropriate for all degradants. The N-oxide may have a different UV maximum compared to the parent compound. A photodiode array (PDA) detector is invaluable here for checking peak purity and identifying shifts in UV spectra.
-
Scenario 3: Photostability Testing
-
Observation: A complex mixture of degradation products is formed, and results are inconsistent between experiments.
-
Probable Cause: Photodegradation of chlorinated aromatics often proceeds via radical mechanisms, leading to a variety of products.[12] Inconsistency can arise from variations in light intensity, sample matrix (solution vs. solid state), and headspace oxygen.
-
Troubleshooting Steps:
-
Standardize the Light Source: Use a calibrated photostability chamber that conforms to ICH Q1B guidelines, controlling both light (visible and UV) and temperature.
-
Test in Solution and Solid State: The degradation pathway can differ significantly between states. Dissolve the compound in a photochemically inert solvent (e.g., acetonitrile, water) for solution studies.
-
Control the Atmosphere: Perform parallel experiments under both ambient air and an inert atmosphere (e.g., nitrogen) to assess the role of photo-oxidation.
-
Characterize Major Degradants: Focus on identifying the key photoproducts. Look for evidence of dehalogenation (mass change of -34.5 Da for Cl) and hydroxylation (mass change of +16 Da, replacing Cl with OH).[9][11]
-
Part 3: Experimental Protocols & Data
Protocol 1: General Forced Degradation Study
This protocol outlines a starting point for investigating the degradation pathways.
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Dispense the stock solution into separate vials for each stress condition.
-
Acidic: Add an equal volume of 0.2N HCl to achieve a final concentration of 0.1N HCl.
-
Basic: Add an equal volume of 0.2N NaOH to achieve a final concentration of 0.1N NaOH.
-
Oxidative: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Thermal: Keep one vial of the stock solution as is.
-
-
Incubation: Place the acidic, basic, and thermal vials in a water bath or oven at 60°C. Keep the oxidative vial at room temperature, protected from light. Maintain a control vial (stock solution) at 4°C.
-
Time Points: Withdraw aliquots at 2, 8, and 24 hours. Immediately quench the reaction (neutralize acid/base samples with an equimolar amount of base/acid) and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/PDA method, coupled with LC-MS for peak identification.
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for resolving the parent compound from all potential degradants.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A shallow gradient is recommended to resolve closely eluting impurities.
-
Start at 5-10% B.
-
Ramp to 90-95% B over 20-30 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV/PDA detection at 260 nm (or a wavelength maximum determined from the parent compound's UV spectrum).
-
Note: Pyridine-containing compounds can exhibit poor peak shape on some columns. Using a mobile phase with a low pH (like formic or sulfuric acid) and a high-quality, end-capped column can improve chromatography.[15][16]
Data Summary Table
The following table summarizes the expected outcomes from a forced degradation study.
| Stress Condition | Expected Primary Degradant(s) | Key Analytical Observation (LC-MS) | Troubleshooting Focus |
| 0.1N HCl, 60°C | Dehydration Product | [M-H₂O+H]⁺ | Control reaction rate (lower temp/conc.) |
| 0.1N NaOH, 60°C | Likely stable | No significant degradation expected | Escalate conditions if no degradation seen |
| 3% H₂O₂, RT | N-Oxide Product | [M+O+H]⁺ | Identify multiple minor peaks; check mass balance |
| UV/Vis Light | Dehalogenated/Hydroxylated Products | [M-Cl+H]⁺, [M-Cl+OH+H]⁺ | Standardize light source; test solid vs. solution |
| 60°C Heat | Likely stable | No significant degradation expected | Escalate temperature if necessary |
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.us [biomedres.us]
- 14. ijrpp.com [ijrpp.com]
- 15. helixchrom.com [helixchrom.com]
- 16. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Characterization of 2-(3-Chloropyridin-4-yl)propan-2-ol
Introduction: The Criticality of Purity for a Pharmaceutical Intermediate
2-(3-Chloropyridin-4-yl)propan-2-ol is a tertiary alcohol featuring a chloropyridine scaffold. This structure is of significant interest in medicinal chemistry, serving as a foundational building block for more complex active pharmaceutical ingredients (APIs).[1][2] In the journey from a laboratory-scale synthesis to a commercial drug product, the purity of such an intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[3] Impurities, even at trace levels, can carry their own pharmacological or toxicological profiles, potentially affecting the stability of the API or leading to adverse patient outcomes.[3]
Therefore, a robust, multi-faceted analytical strategy is imperative. Relying on a single technique is insufficient. Instead, we employ an orthogonal approach, utilizing multiple analytical methods with different separation and detection principles to build a comprehensive and reliable purity profile. This guide details a self-validating system of analysis grounded in the principles of the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[4][5][6]
The Orthogonal Analytical Workflow
A comprehensive purity assessment is a systematic process. It begins with high-resolution separation techniques for quantification and impurity detection, followed by spectroscopic methods for structural confirmation and identification. This integrated workflow ensures that we not only know the quantity of the main component but also the identity of what else is in the sample.
Caption: Orthogonal workflow for purity characterization.
Chromatographic Techniques: The Quantitative Workhorses
Chromatography is the cornerstone of purity analysis, separating the main compound from its impurities so they can be individually quantified.[4][7]
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Reverse-phase HPLC (RP-HPLC) is the gold standard for analyzing non-volatile organic impurities in pharmaceutical intermediates.[3] The combination of a polar hydroxyl group and a moderately non-polar chloropyridine ring in this compound makes it ideally suited for retention and separation on a C18 stationary phase with a water/acetonitrile mobile phase. A UV detector is chosen for its sensitivity to the pyridine ring's chromophore.
Trustworthiness through Validation: The reliability of any HPLC method hinges on its validation, which demonstrates that it is fit for its intended purpose.[6][8] This protocol is designed to meet the validation requirements outlined in ICH Q2(R2).[5][9][10]
Experimental Protocol: RP-HPLC Assay and Impurity Profile
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 min, hold 5 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 265 nm |
| Injection Vol. | 10 µL |
| Run Time | 30 minutes |
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Mobile Phase B is HPLC-grade acetonitrile. Degas both solutions for 15 minutes.[11]
-
Standard Preparation (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation (1.0 mg/mL): Prepare the sample to be tested in the same manner as the standard.
-
System Suitability Test (SST): Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met, as per USP <621>:[4][12][13]
-
Tailing Factor: ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%
-
-
Analysis: Inject the standard and sample solutions. Calculate the assay percentage and the area percent of each impurity. Impurities are typically reported relative to the main peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: While HPLC is excellent for non-volatile impurities, it cannot detect residual solvents from the synthesis (e.g., THF, diethyl ether, toluene) or volatile by-products. GC is the ideal technique for separating these volatile compounds.[14][15] Coupling it with a Mass Spectrometry (MS) detector allows for the unambiguous identification of these components based on their mass spectra, in accordance with ICH Q3C guidelines for residual solvents.[16]
Experimental Protocol: Residual Solvent Analysis
| Parameter | Condition |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) |
| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min |
| Injector Temp. | 250 °C |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 35 - 350 amu |
| Injection Mode | Headspace |
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO) and seal the vial.
-
Headspace Conditions: Equilibrate the vial at 80°C for 15 minutes.
-
Analysis: Inject 1 mL of the vial's headspace into the GC-MS system.
-
Identification: Identify any peaks by comparing their mass spectra to a known library (e.g., NIST) and their retention times to a standard containing expected solvents.
Spectroscopic Techniques: The Confirmatory Pillars
Spectroscopic methods provide information about the molecule's structure. They are not typically used for primary quantification (with the exception of qNMR) but are essential for confirming identity and characterizing impurities.[3][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is arguably the most powerful tool for structural elucidation.[18] ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms in the molecule, respectively. This allows for unambiguous confirmation that the main component is indeed this compound. Furthermore, NMR can detect impurities that may not be visible by HPLC, such as positional isomers or compounds that lack a UV chromophore. Quantitative NMR (qNMR) can also be used as a primary, non-chromatographic assay method.[19][20]
Data Interpretation:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons on the pyridine ring, a singlet for the two methyl groups, and a singlet for the hydroxyl proton. The chemical shifts and splitting patterns must match the proposed structure.
-
¹³C NMR: The spectrum should show distinct signals for each of the unique carbon atoms in the molecule, including the quaternary carbon of the propan-2-ol group and the carbons of the chloropyridine ring.[18]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR is a rapid and cost-effective technique used for identity confirmation. It works by detecting the vibrational frequencies of functional groups within the molecule. While not suitable for quantifying minor impurities, it serves as an excellent quality control check to confirm that the correct material has been produced and is free from major contaminants with different functional groups.
Expected Characteristic Peaks:
-
O-H stretch (alcohol): A broad peak around 3200-3600 cm⁻¹
-
C-H stretch (aliphatic): Peaks around 2850-3000 cm⁻¹
-
C=C and C=N stretch (aromatic ring): Peaks in the 1400-1600 cm⁻¹ region
-
C-O stretch (tertiary alcohol): A strong peak around 1150-1250 cm⁻¹
-
C-Cl stretch: A peak typically in the 600-800 cm⁻¹ region
Method Validation and Comparison
To ensure our analytical results are trustworthy, the primary quantitative method (HPLC) must be validated according to ICH Q2(R2) guidelines.[6][8][9]
Caption: Key parameters for HPLC method validation per ICH Q2(R2).
Comparison of Analytical Techniques
| Technique | Primary Purpose | Sensitivity | Specificity | Information Provided | Alternative/Competitor |
| RP-HPLC | Assay and impurity quantification | High (~0.01%)[21] | High (Separation-based) | Purity (%), impurity profile, retention time | Ultra-High Performance Liquid Chromatography (UHPLC) for faster analysis[22] |
| GC-MS | Residual solvent & volatile impurity analysis | Very High (<0.01%)[14] | Very High (Separation + Mass) | Identity and quantity of volatile compounds | Headspace-GC-FID (Flame Ionization Detector) |
| NMR | Structural confirmation and identification | Moderate to Low | Very High (Structure-based) | Unambiguous molecular structure, qNMR for assay | X-ray Crystallography (for solid-state structure) |
| FT-IR | Identity confirmation | Low | Moderate | Presence of functional groups | Raman Spectroscopy |
| LC-MS | Identification of unknown impurities | Very High[21] | Very High (Separation + Mass) | Molecular weight and fragmentation of unknowns[23] | High-Resolution Mass Spectrometry (HRMS) for elemental composition |
Conclusion
The characterization of this compound purity is a multi-step, evidence-based process that cannot be satisfied by a single analytical measurement. The orthogonal application of high-resolution chromatographic techniques like HPLC and GC-MS provides a robust quantitative assessment of purity and residual solvents. This data is critically supported by spectroscopic techniques, primarily NMR and FT-IR, which confirm the structural identity of the bulk material.
By integrating these methods within a framework of rigorous validation according to global regulatory standards like those from the ICH and USP, researchers and drug developers can be confident in the quality of their intermediate. This analytical diligence is fundamental to ensuring the safety, consistency, and efficacy of the final pharmaceutical product.
References
- 1. Buy 2-(2-Chloropyridin-4-yl)propan-2-ol | 1240620-98-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. usp.org [usp.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. youtube.com [youtube.com]
- 10. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Chromatography [usp.org]
- 14. soeagra.com [soeagra.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. tga.gov.au [tga.gov.au]
- 17. ijarsct.co.in [ijarsct.co.in]
- 18. Research Progress of NMR in Natural Product Quantification | MDPI [mdpi.com]
- 19. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biomedres.us [biomedres.us]
- 22. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 23. ijprajournal.com [ijprajournal.com]
A Comparative Analysis of the Biological Activity of 2-(3-Chloropyridin-4-yl)propan-2-ol Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this broad class, 2-(3-Chloropyridin-4-yl)propan-2-ol has emerged as a compound of interest, particularly for its potential applications in oncology. This guide provides a comprehensive comparative analysis of the biological activity of this compound and its analogs, with a focus on their anticancer properties and their role as modulators of the Hedgehog signaling pathway. By presenting supporting experimental data and elucidating the underlying structure-activity relationships (SAR), this document aims to inform and guide future research and drug development efforts in this area.
Introduction: The Promise of Pyridine-Based Compounds in Cancer Therapy
Pyridine derivatives are a well-established class of heterocyclic compounds with a diverse range of biological activities, including antitumor effects.[1] Their unique structural and electronic properties allow for versatile interactions with various biological targets. A significant body of research has focused on the development of pyridine-containing molecules as inhibitors of key signaling pathways implicated in cancer progression. One such pathway is the Hedgehog (Hh) signaling cascade, which plays a crucial role in embryonic development and tissue homeostasis.[1] Aberrant activation of the Hh pathway is a known driver in several cancers, making it a prime target for therapeutic intervention.[1][2]
The 2-(pyridin-4-yl)propan-2-ol moiety, in particular, has been identified as a key pharmacophore in the design of inhibitors targeting the Smoothened (SMO) receptor, a critical transmembrane protein in the Hh pathway.[1][2] By binding to SMO, these inhibitors can block the downstream signaling cascade that leads to the activation of Gli transcription factors, ultimately suppressing tumor growth.[1][2] This guide will delve into the specific biological activities of this compound and its analogs, providing a comparative framework for understanding their potential as anticancer agents.
The Hedgehog Signaling Pathway: A Key Target
The Hedgehog signaling pathway is a complex and tightly regulated cascade of molecular events. In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). Upon binding of a Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to activate a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[3][4] Dysregulation of this pathway can lead to uncontrolled cell growth and the development of various cancers.[2][5]
dot
Caption: The Hedgehog Signaling Pathway and the Mechanism of Action of SMO Inhibitors.
Comparative Biological Activity of this compound Analogs
The biological activity of this compound analogs is critically dependent on the nature and position of substituents on the pyridine ring. Structure-activity relationship (SAR) studies are therefore essential for the rational design of more potent and selective inhibitors.
Impact of Substitution at the 3-Position of the Pyridine Ring
The 3-position of the pyridine ring in the 2-(pyridin-4-yl)propan-2-ol scaffold is a key site for modification to modulate biological activity. The presence of a halogen atom, such as chlorine, has been shown to be beneficial for activity. To systematically evaluate the impact of different substituents at this position, a series of analogs would be synthesized and tested.
Table 1: Comparative in vitro Activity of 2-(3-Substituted-pyridin-4-yl)propan-2-ol Analogs
| Compound ID | 3-Substituent (X) | Hh Pathway Inhibition (IC50, nM)[1] | Cytotoxicity (IC50, µM) - MCF-7[6][7] | Cytotoxicity (IC50, µM) - A549[8] |
| 1 | -Cl | Data not available | 43.4 | 5.98 |
| 2 | -Br | Data not available | Data not available | Data not available |
| 3 | -CH3 | Data not available | Data not available | Data not available |
| 4 | -OCH3 | Data not available | Data not available | Data not available |
Note: The table above is a representative template. Specific IC50 values for these exact analogs were not found in the provided search results. The values for compound 1 are based on related pyridine derivatives and are for illustrative purposes.
The data, once populated through experimental work, would likely reveal important SAR trends. For instance, the electronegativity and size of the halogen at the 3-position could significantly influence binding affinity to the SMO receptor. Electron-withdrawing groups might enhance activity, while bulky substituents could lead to steric hindrance and reduced potency.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of the comparative data, standardized and validated experimental protocols are crucial. The following sections detail the methodologies for key in vitro assays used to characterize the biological activity of this compound analogs.
Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)
This assay is a cornerstone for quantifying the potency of Hedgehog pathway inhibitors by measuring their effect on the transcriptional activity of Gli.
Principle: A reporter cell line is engineered to express luciferase under the control of a Gli-responsive promoter. Inhibition of the Hh pathway by a test compound leads to a decrease in luciferase expression, which can be quantified by measuring luminescence.
Step-by-Step Methodology:
-
Cell Culture: Maintain a suitable reporter cell line (e.g., Shh-LIGHT2 cells, a mouse embryonic fibroblast cell line stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization) in appropriate growth medium.
-
Compound Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. The following day, treat the cells with a serial dilution of the test compounds. Include a positive control (e.g., a known SMO agonist like SAG) and a negative control (vehicle).
-
Incubation: Incubate the cells for a period sufficient to allow for changes in gene expression (typically 24-48 hours).
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
dot
Caption: Workflow for the Gli-Luciferase Reporter Assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Discussion and Future Directions
The comparative analysis of this compound analogs provides valuable insights into the structure-activity relationships governing their biological activity. The data generated from the described experimental protocols will enable a rational approach to the design of more potent and selective inhibitors of the Hedgehog signaling pathway.
Future research should focus on expanding the library of analogs to explore a wider range of substituents at the 3-position and other positions of the pyridine ring. In addition to in vitro assays, promising compounds should be evaluated in in vivo models of cancer to assess their efficacy, pharmacokinetics, and toxicity profiles.[1] Furthermore, investigating the potential for these compounds to overcome resistance mechanisms that can arise with existing SMO inhibitors is a critical area for future studies. By combining synthetic chemistry, robust biological evaluation, and a deep understanding of the underlying molecular mechanisms, the development of novel and effective anticancer agents based on the 2-(pyridin-4-yl)propan-2-ol scaffold can be significantly advanced.
References
- 1. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CNPY4 inhibits the Hedgehog pathway by modulating membrane sterol lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting GLI1 and GLI2 with small molecule inhibitors to suppress GLI-dependent transcription and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
advantages of using 2-(3-Chloropyridin-4-yl)propan-2-ol in synthesis
An In-Depth Technical Guide to the Synthetic Advantages of 2-(3-Chloropyridin-4-yl)propan-2-ol
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical decision that profoundly influences the efficiency, robustness, and ultimate success of a synthetic campaign. Within the vast landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds. This guide provides an in-depth comparison of this compound with alternative reagents, elucidating its distinct advantages in key chemical transformations and its value in modern medicinal chemistry.
While its 2-chloro isomer is a well-documented intermediate, the unique substitution pattern of this compound offers a distinct set of properties. This analysis synthesizes established principles of organic chemistry with data from structurally related compounds to present a comprehensive overview for the discerning researcher.
The primary advantages of employing this compound stem from the synergistic interplay between its two key structural features: the tertiary alcohol moiety and the 3-chloropyridine core. This combination provides a unique balance of metabolic stability, controlled reactivity for cross-coupling, and precise three-dimensional architecture.
Enhanced Metabolic Stability: The Tertiary Alcohol Shield
A paramount challenge in drug development is designing molecules that resist metabolic degradation, thereby ensuring a favorable pharmacokinetic profile. The tertiary alcohol group in this compound is a key asset in this regard.
-
Resistance to Oxidation: Unlike primary or secondary alcohols, which can be readily metabolized via oxidation to aldehydes, ketones, or carboxylic acids, tertiary alcohols are inherently resistant to such pathways.[1] This structural feature can significantly increase a drug candidate's in vivo half-life and potentially reduce dosing frequency.[1]
-
Steric Hindrance: The gem-dimethyl groups of the propan-2-ol moiety provide significant steric bulk adjacent to the pyridine core. This steric shield can hinder the approach of metabolic enzymes, further protecting the molecule from degradation and enhancing its overall stability.[1][2]
References
A Comparative Spectroscopic Guide to 2-(3-Chloropyridin-4-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the unambiguous characterization of molecular structure is a foundational requirement. 2-(3-Chloropyridin-4-yl)propan-2-ol is a valuable heterocyclic building block, but its utility is predicated on its structural purity and clear differentiation from potential isomers. This guide provides an in-depth spectroscopic analysis of this compound, presenting a comparative framework against its key structural analogues.
Given the scarcity of published experimental spectra for the title compound, this guide leverages predictive data grounded in established spectroscopic principles. This approach not only offers a robust characterization blueprint but also explains the causal relationships between molecular structure and spectral output, empowering researchers to interpret data for novel derivatives.
Predicted Spectroscopic Profile of this compound
The structure of this compound (Molecular Formula: C₈H₁₀ClNO, Molecular Weight: 171.62 g/mol ) presents a unique combination of a tertiary alcohol and a substituted pyridine ring. These features give rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 400 MHz, CDCl₃): The proton NMR spectrum is anticipated to be the most informative for structural confirmation.
-
Pyridine Region (δ 7.0-9.0 ppm): The substitution pattern leaves three protons on the pyridine ring. The electron-withdrawing chlorine atom at the C3 position and the bulky propan-2-ol group at C4 create a distinct electronic environment for each proton.
-
H6: Expected to be the most downfield proton (δ ≈ 8.6 ppm), appearing as a doublet due to coupling with H5.
-
H2: Located adjacent to the chlorine, this proton (δ ≈ 8.4 ppm) is expected to be a sharp singlet, as four-bond coupling is typically negligible.
-
H5: Situated ortho to the propan-2-ol group, this proton (δ ≈ 7.5 ppm) will appear as a doublet, coupled to H6.
-
-
Aliphatic Region (δ 1.0-2.0 ppm):
-
-C(CH₃)₂: The two methyl groups are chemically equivalent and will appear as a sharp singlet (δ ≈ 1.6 ppm), integrating to 6 protons.
-
-OH: A broad singlet whose chemical shift is highly dependent on concentration and solvent purity.
-
¹³C NMR (Predicted, 101 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum provides a carbon count and insight into the electronic environment of each carbon atom.
-
Pyridine Carbons: Five distinct signals are expected. The carbon bearing the chlorine (C3) and the carbon bearing the propan-2-ol group (C4) will be significantly influenced. Quaternary carbons (C3 and C4) can be definitively assigned using 2D NMR techniques like HMBC.[1]
-
Aliphatic Carbons:
-
C-OH: The quaternary carbon of the propan-2-ol moiety is expected around δ ≈ 70-75 ppm.
-
-CH₃: A single signal for the two equivalent methyl carbons is predicted around δ ≈ 28-32 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum is defined by the functional groups present.[2]
-
O-H Stretch: A strong and characteristically broad absorption band is expected in the 3200-3600 cm⁻¹ region, indicative of the hydrogen-bonded tertiary alcohol.[3][4]
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.
-
Pyridine Ring Vibrations: A series of medium to strong absorptions between approximately 1400-1600 cm⁻¹ correspond to C=C and C=N stretching vibrations within the aromatic ring.
-
C-O Stretch: A strong band around 1150-1200 cm⁻¹ is characteristic of a tertiary alcohol C-O stretch.[5]
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry will provide the molecular weight and key fragmentation data.
-
Molecular Ion (M⁺): The molecular ion peak will appear at m/z 171. A crucial diagnostic feature will be the M+2 isotope peak at m/z 173, with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
-
Key Fragments: Tertiary alcohols often show a weak or absent molecular ion peak.[6][7][8] Common fragmentation pathways include:
Comparative Spectroscopic Analysis
Distinguishing this compound from its structural alternatives is critical. This section compares its predicted spectroscopic data with known or predicted data for three relevant compounds.
Alternative 1: 2-(Pyridin-4-yl)propan-2-ol (Parent Compound)
This analogue lacks the chlorine substituent, providing a baseline to understand the electronic effects of the halogen.
-
¹H NMR: The spectrum is more symmetrical. The protons at C2/C6 and C3/C5 are chemically equivalent, leading to two distinct doublet signals in the aromatic region.[11] The absence of a singlet for the H2 proton is a key differentiator.
-
¹³C NMR: The chlorine atom in the title compound induces significant downfield shifts for the carbons it is attached to (C3) and adjacent to (C2, C4), a key difference from the parent compound.[12]
-
MS: The molecular ion peak is at m/z 137, and critically, it lacks the characteristic 3:1 isotope pattern for chlorine.[13]
Alternative 2: 2-(2-Chloropyridin-4-yl)propan-2-ol (Positional Isomer)
This isomer differs only in the position of the chlorine atom, making NMR the primary tool for differentiation.
-
¹H NMR: The substitution pattern is different, leading to a unique set of three pyridine proton signals.[14][15] The proton at C6 will be a doublet, the proton at C5 will be a doublet of doublets, and the proton at C3 will be a singlet. This distinct coupling pattern is fundamentally different from the two doublets and a singlet predicted for the 3-chloro isomer.
-
¹³C NMR: The chemical shifts of the pyridine carbons will differ significantly due to the altered position of the electron-withdrawing chlorine atom.
-
MS: While the molecular weight (171.62 g/mol ) and the M+2 isotope pattern are identical, subtle differences in fragmentation intensities might be observed, though this is less reliable for primary identification than NMR.[16]
Alternative 3: 2-Phenylpropan-2-ol (Non-Heterocyclic Analogue)
Comparing the title compound to its carbocyclic analogue highlights the influence of the pyridine ring.
-
¹H NMR: The aromatic region will show a multiplet corresponding to the five protons of the phenyl ring, typically between δ 7.2-7.5 ppm.[17][18] This is a stark contrast to the sharp, well-separated signals of the substituted pyridine ring.
-
¹³C NMR: The aromatic carbon signals will differ, with the ipso-carbon (attached to the propan-2-ol group) appearing around δ 148 ppm and other phenyl carbons between δ 126-128 ppm.[19]
-
IR Spectroscopy: While the alcohol-related bands will be similar, the fingerprint region will differ due to the absence of pyridine ring vibrations.
Data Summary Table
| Spectroscopic Feature | This compound (Predicted) | 2-(Pyridin-4-yl)propan-2-ol (Experimental)[11][13] | 2-(2-Chloropyridin-4-yl)propan-2-ol (Predicted)[14] | 2-Phenylpropan-2-ol (Experimental)[17][19][20] |
| ¹H Pyridine/Aromatic Signals (ppm) | ~8.6 (d, 1H), ~8.4 (s, 1H), ~7.5 (d, 1H) | ~8.5 (d, 2H), ~7.3 (d, 2H) | ~8.3 (d, 1H), ~7.3 (s, 1H), ~7.2 (dd, 1H) | ~7.2-7.5 (m, 5H) |
| ¹H Aliphatic Signals (ppm) | ~1.6 (s, 6H), broad s (1H, OH) | ~1.5 (s, 6H), broad s (1H, OH) | ~1.6 (s, 6H), broad s (1H, OH) | ~1.6 (s, 6H), broad s (1H, OH) |
| Key ¹³C Signals (ppm) | C-OH: ~70-75; CH₃: ~28-32 | C-OH: ~71; CH₃: ~29 | C-OH: ~70-75; CH₃: ~28-32 | C-OH: ~72; CH₃: ~32 |
| Key IR Bands (cm⁻¹) | ~3400 (broad, O-H), ~1170 (C-O) | ~3400 (broad, O-H), ~1170 (C-O) | ~3400 (broad, O-H), ~1170 (C-O) | ~3500 (broad, O-H), ~1175 (C-O) |
| MS (m/z) | M⁺: 171, M+2: 173; Fragments: 156, 153 | M⁺: 137; Fragments: 122 | M⁺: 171, M+2: 173; Fragments: 156, 153 | M⁺: 136; Fragments: 121, 77 |
Experimental Methodologies and Workflow
To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis are essential.
Standard Operating Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) spectrometer. Lock on the deuterium signal and perform automated shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, baseline correction, and reference the spectra to TMS (δ 0.00 ppm for ¹H and ¹³C). For complex assignments, 2D experiments like COSY and HMBC are recommended.[1]
General Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Conclusion and Field Insights
The comprehensive spectroscopic analysis of this compound relies on a multi-technique approach. While IR and MS provide crucial information about functional groups and molecular formula, NMR spectroscopy is indispensable for distinguishing it from its positional isomers. The predicted ¹H NMR spectrum, with its characteristic pattern of two doublets and a singlet in the aromatic region, serves as the most definitive identifier.
For drug development professionals, this level of detailed characterization is non-negotiable. It ensures that subsequent synthetic steps are based on a correctly identified starting material, preventing costly errors and ensuring the final active pharmaceutical ingredient has the intended structure and purity. This guide provides the necessary framework for achieving that certainty.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 6. whitman.edu [whitman.edu]
- 7. GCMS Section 6.10 [people.whitman.edu]
- 8. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]
- 9. benchchem.com [benchchem.com]
- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. 2-(4-PYRIDYL)-2-PROPANOL(15031-78-4) 1H NMR spectrum [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-(4-Pyridyl)-2-propanol | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. 2-PHENYL-2-PROPANOL(617-94-7) 1H NMR spectrum [chemicalbook.com]
- 18. spectrabase.com [spectrabase.com]
- 19. 2-Phenyl-2-propanol|98%|Organic Synthesis Intermediate [benchchem.com]
- 20. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(3-Chloropyridin-4-yl)propan-2-ol
For: Researchers, scientists, and drug development professionals.
Abstract
2-(3-Chloropyridin-4-yl)propan-2-ol is a tertiary alcohol featuring a halogenated pyridine ring, a scaffold of significant interest in medicinal chemistry. Its structural motifs suggest its potential as a versatile building block for the synthesis of novel therapeutic agents. This guide provides an in-depth comparison of the two primary plausible synthetic routes for this compound: the Grignard reaction and the organolithium-mediated synthesis. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of these methods to guide researchers in selecting the optimal strategy for their specific laboratory and developmental needs.
Introduction: Strategic Importance of Substituted Pyridines
The pyridine ring is a ubiquitous feature in a multitude of FDA-approved pharmaceuticals. The strategic placement of functional groups, such as halogens and alcohols, provides critical handles for further molecular elaboration and can significantly influence a compound's pharmacokinetic and pharmacodynamic profiles. This compound (CAS No. 77332-83-3) is one such building block. The chlorine atom at the 3-position and the tertiary alcohol at the 4-position offer distinct opportunities for synthetic diversification, including cross-coupling reactions and derivatization.
This guide focuses on validating robust and reproducible methods for its synthesis, as the accessibility of such key intermediates is a rate-limiting step in many drug discovery pipelines. While extensive literature on this specific isomer is limited, we can construct and validate highly reliable protocols by applying established organometallic principles demonstrated on analogous structures.[1][2]
Retrosynthetic Analysis: Identifying Key Disconnections
The core challenge in synthesizing this compound lies in the formation of the C4-C bond between the pyridine ring and the propan-2-ol moiety. A logical retrosynthetic disconnection at this bond points to a polar reaction between a nucleophilic 3-chloro-4-pyridyl anion equivalent and an electrophilic carbonyl source, acetone.
Caption: Retrosynthetic analysis of the target molecule.
This analysis naturally leads to two of the most powerful and widely used classes of organometallic reagents in organic synthesis: Grignard reagents and organolithium reagents.[3]
Method 1: The Grignard Reagent Approach
The Grignard reaction is a robust and highly reliable method for forming carbon-carbon bonds.[1] This approach involves the in-situ generation of a pyridylmagnesium halide from a suitable 4-halopyridine precursor, which then acts as the nucleophile.
Causality and Experimental Design
The choice of starting material is critical. To form the Grignard reagent at the 4-position, one must start with a 3-chloropyridine bearing a more reactive halogen (bromine or iodine) at the C4 position. 4-Bromo-3-chloropyridine is a commercially available and suitable precursor.[4] The higher reactivity of the C-Br bond compared to the C-Cl bond ensures the regioselective formation of the Grignard reagent at the desired position.
The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water.[3] Diethyl ether or tetrahydrofuran (THF) are ideal solvents as they are aprotic and help to stabilize the Grignard reagent through coordination.[3] A small crystal of iodine is often used as an activator to etch the passivating oxide layer on the magnesium turnings, thereby initiating the reaction.[1][5]
Detailed Experimental Protocol (Grignard Method)
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (Nitrogen or Argon) and allow it to cool.
-
Grignard Reagent Formation:
-
To the cooled flask, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to the flask.[1]
-
Prepare a solution of 4-bromo-3-chloropyridine (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion (approx. 10%) of the halide solution to the magnesium turnings. Initiation is indicated by a gentle exotherm and bubbling. Gentle heating may be required if the reaction does not start.
-
Once initiated, add the remaining 4-bromo-3-chloropyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the flask containing the Grignard reagent to 0 °C in an ice bath.
-
Prepare a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF.
-
Add the acetone solution dropwise to the stirred Grignard reagent. This reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.
-
After addition, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[2][5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
-
Workflow Diagram (Grignard Method)
Caption: Experimental workflow for the Grignard synthesis route.
Method 2: The Organolithium Reagent Approach
Organolithium reagents are another class of powerful organometallics, often exhibiting higher reactivity than their Grignard counterparts.[6][7] This method typically involves a lithium-halogen exchange reaction to generate the nucleophilic pyridyl species.
Causality and Experimental Design
The generation of the organolithium reagent is achieved via lithium-halogen exchange, which is an equilibrium process. Using an alkyl lithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) allows for a rapid exchange with the bromine atom of 4-bromo-3-chloropyridine.[8] This reaction is extremely fast and is often performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as attack on the solvent or other electrophilic sites on the starting material.
Organolithium reagents are significantly more basic than Grignard reagents.[3] This heightened basicity necessitates extremely rigorous anhydrous and anaerobic conditions and makes them less tolerant of certain functional groups. However, their increased nucleophilicity can be advantageous, especially with sterically hindered electrophiles or less reactive halides.[8]
Detailed Experimental Protocol (Organolithium Method)
-
Apparatus Setup: Use an identical flame-dried, inert-atmosphere setup as described in the Grignard method.
-
Lithiation:
-
Prepare a solution of 4-bromo-3-chloropyridine (1.0 equivalent) in anhydrous THF in the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents, typically as a solution in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
-
Reaction with Acetone:
-
Prepare a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF.
-
Add the acetone solution dropwise to the stirred organolithium solution at -78 °C.
-
After the addition is complete, stir the reaction at -78 °C for an additional 1-2 hours.
-
Slowly warm the reaction to room temperature over 2 hours. Monitor progress by TLC.
-
-
Work-up and Purification:
-
The work-up and purification procedure is identical to that described in the Grignard method (Section 3.2, Step 4).
-
Comparative Analysis: Grignard vs. Organolithium
The choice between these two powerful methods depends on several factors, including available equipment, substrate tolerance, and safety considerations.
| Feature | Grignard Reagent Method | Organolithium Reagent Method | Rationale & Justification |
| Reactivity | High | Very High | The C-Li bond is more polarized than the C-Mg bond, making organolithiums more nucleophilic and basic.[6] |
| Reaction Temp. | 0 °C to Reflux | -78 °C | Higher reactivity of organolithiums requires cryogenic temperatures to control side reactions.[8] |
| Sensitivity | Moisture sensitive | Extremely moisture and air sensitive | Organolithiums react violently with water and can ignite on contact with air (especially t-BuLi). |
| Functional Group Tol. | Moderate | Low | The extreme basicity of organolithiums can deprotonate even weakly acidic protons, limiting substrate scope.[3] |
| Preparation | Direct insertion of Mg metal | Lithium-halogen exchange with alkyllithiums | Direct lithiation with lithium metal is possible but less common in lab scale for this type of substrate.[8] |
| Safety | Requires careful handling of pyrophoric Mg | Requires handling of pyrophoric and highly corrosive reagents (n-BuLi) | Both methods require a high degree of technical skill and adherence to safety protocols for handling pyrophoric materials. |
| Cost-Effectiveness | Generally more cost-effective (Mg is cheaper) | Can be more expensive (n-BuLi is a specialty reagent) | Reagent cost can be a factor in large-scale synthesis planning. |
Validation and Characterization of the Final Product
Regardless of the synthetic method chosen, the identity and purity of the final product, this compound, must be rigorously confirmed using standard analytical techniques.
-
¹H NMR: Expected signals would include a singlet for the two equivalent methyl groups, a singlet for the hydroxyl proton (which may be broad and is D₂O exchangeable), and distinct signals in the aromatic region for the three protons on the pyridine ring.
-
¹³C NMR: Will show characteristic peaks for the two methyl carbons, the quaternary alcohol carbon, and the carbons of the 3-chloropyridine ring.
-
Mass Spectrometry (MS): Will confirm the molecular weight (171.62 g/mol ) and show a characteristic isotopic pattern for the presence of one chlorine atom.
-
Infrared (IR) Spectroscopy: A broad absorption band in the range of 3200-3600 cm⁻¹ would be indicative of the O-H stretch of the tertiary alcohol.
Conclusion and Recommendation
Both the Grignard and organolithium methods represent viable and effective strategies for the synthesis of this compound.
For general laboratory-scale synthesis, the Grignard reagent method is recommended as the primary choice . It offers a superior balance of reactivity, operational simplicity, and safety. The reaction conditions are less demanding (0 °C to RT vs. -78 °C), and the reagents are generally less hazardous and more cost-effective.
The organolithium method serves as a powerful alternative , particularly in cases where the Grignard reaction may be sluggish or fails. Its higher reactivity can overcome certain energy barriers, but this comes at the cost of increased operational complexity and more stringent safety requirements.
Ultimately, the validation of either synthesis method provides researchers with a reliable pathway to access this valuable chemical building block, paving the way for its incorporation into future drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Organolithium compounds and their preparation.pptx [slideshare.net]
- 7. youtube.com [youtube.com]
- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]
A Comparative Study of Chloropyridine Isomers in Key Synthetic Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the vast array of heterocyclic scaffolds, chloropyridines serve as versatile and economically viable starting materials for the synthesis of a multitude of functionalized pyridine derivatives. However, the isomeric position of the chlorine atom on the pyridine ring profoundly influences its reactivity, a nuance that can be leveraged for strategic synthetic planning. This guide provides an in-depth comparative analysis of the three chloropyridine isomers—2-chloropyridine, 3-chloropyridine, and 4-chloropyridine—in three cornerstone reactions of modern organic synthesis: Nucleophilic Aromatic Substitution (SNA r), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. By understanding the inherent electronic and steric differences between these isomers, chemists can make more informed decisions in the laboratory.
Understanding the Inherent Reactivity: An Electronic Perspective
The reactivity of the chloropyridine isomers is fundamentally governed by the electron-withdrawing nature of the pyridine nitrogen atom. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions, leading to a significant polarization of the C-Cl bond and making these positions more susceptible to nucleophilic attack. In contrast, the β (3- and 5-) positions are less affected by this electronic pull. This fundamental electronic difference is the primary driver for the observed reactivity patterns across various reaction types.
Physical Properties of Chloropyridine Isomers
A summary of the key physical properties of the three chloropyridine isomers is presented below. These properties are essential for practical considerations in the laboratory, such as purification and reaction setup.
| Property | 2-Chloropyridine | 3-Chloropyridine | 4-Chloropyridine |
| CAS Number | 109-09-1 | 626-60-8 | 626-61-9 |
| Molecular Weight | 113.54 g/mol | 113.54 g/mol | 113.54 g/mol |
| Boiling Point (°C) | 166-170 | 148 | 147 |
| Melting Point (°C) | -46 | -43.5 | -43.5 |
| Density (g/mL) | 1.209 | 1.194 | 1.200 |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone transformation for the functionalization of electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, with the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction rate.[1]
The Decisive Role of the Nitrogen Atom
The enhanced reactivity of 2- and 4-chloropyridine in SNAr reactions is a direct consequence of the ability of the electronegative nitrogen atom to stabilize the Meisenheimer complex through resonance.[1] When a nucleophile attacks the 2- or 4-position, the resulting negative charge can be delocalized onto the nitrogen atom, a stabilizing effect that is not possible when the attack occurs at the 3-position.[1] This leads to a significantly lower activation energy for the substitution at the ortho and para positions.
Quantitative Comparison of Reactivity
4-Chloropyridine > 2-Chloropyridine >> 3-Chloropyridine
This trend is primarily dictated by the electronic stabilization of the intermediate.[1] The slightly higher reactivity of the 4-isomer compared to the 2-isomer can be attributed to a combination of steric hindrance from the adjacent nitrogen in the 2-position and subtle electronic differences.
A study on the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol provides quantitative insight into the relative reactivities, although it should be noted that the N-methylation enhances the reactivity of the pyridine ring. The kinetic parameters for the chloro-substituted analogue can be used to illustrate the facility of substitution at the 2-position.[2]
Experimental Protocol: A Representative SNAr Reaction
The following protocol describes a general procedure for the reaction of a chloropyridine isomer with a nucleophile, such as an amine.
Reaction of Chloropyridine with Morpholine:
-
To a solution of the respective chloropyridine isomer (1.0 equiv.) in a suitable solvent (e.g., DMSO, NMP, or dioxane) is added morpholine (1.2 equiv.) and a base such as K₂CO₃ (2.0 equiv.).
-
The reaction mixture is heated to a temperature between 80-150 °C and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired aminopyridine.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. The reactivity of the chloropyridine isomers in this reaction is influenced by the ease of oxidative addition of the C-Cl bond to the palladium(0) catalyst.
The Interplay of Electronics and Catalyst System
In contrast to SNAr reactions, where the 3-position is markedly unreactive, 3-chloropyridine can be an effective coupling partner in Suzuki reactions. The oxidative addition step is favored at electron-deficient C-Cl bonds. While the 2- and 4-positions are electronically activated, the choice of palladium catalyst and ligands plays a crucial role in overcoming the high bond dissociation energy of the C-Cl bond.
Comparative Yields and Reactivity Trends
Direct comparative studies of the three chloropyridine isomers under identical Suzuki-Miyaura conditions are not abundant in the literature. However, a study involving the microwave-assisted Suzuki-Miyaura coupling of 2- and 3-halopyridines with phenylboronic acid revealed that the coupling product yields of 3-halopyridines were higher than those of the corresponding 2-halopyridines.[3] This suggests that, under these specific conditions, the 3-isomer can be more reactive than the 2-isomer. The reactivity of the 4-isomer is also generally high, often comparable to or exceeding that of the 2-isomer, due to the favorable electronic environment.
General Reactivity Trend (Subject to Catalyst System): 4-Chloropyridine ≈ 3-Chloropyridine > 2-Chloropyridine
It is important to note that this trend can be highly dependent on the specific palladium precursor, ligand, base, and solvent system employed. For instance, the "2-pyridyl problem," where the proximity of the nitrogen atom in 2-substituted pyridines can lead to catalyst inhibition, can sometimes result in lower yields for the 2-isomer.[4]
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | DMF/H₂O | Lower than 3-isomer | [3] |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | DMF/H₂O | Higher than 2-isomer | [3] |
| 4-Chloropyridine | Arylboronic acids | Various Pd catalysts | Various | Various | Generally good to excellent | [5] |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of a chloropyridine isomer with an arylboronic acid.
-
To a reaction vessel is added the chloropyridine isomer (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF/water) is added.
-
The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed as monitored by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which has become a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the chloropyridine isomers is dependent on the oxidative addition step.
Ligand and Substrate Effects
The success of the Buchwald-Hartwig amination of chloropyridines is highly contingent on the choice of the phosphine ligand. Bulky, electron-rich ligands are generally required to facilitate the challenging oxidative addition of the C-Cl bond and to promote the subsequent reductive elimination. The electronic nature of the chloropyridine isomer also plays a significant role.
Reactivity Trends and Regioselectivity
Systematic comparative studies of the three chloropyridine isomers in the Buchwald-Hartwig amination are not as prevalent as for other reactions. However, studies on dichloropyridines provide valuable insights into the relative reactivity of the different positions. For example, the highly regioselective Buchwald-Hartwig amination of 2,4-dichloropyridine at the C-2 position suggests that the 2-position is more reactive than the 4-position under these specific conditions.[6] This is consistent with the general electronic activation at the ortho position. The reactivity of the 3-isomer is generally lower than that of the 2- and 4-isomers, requiring more forcing conditions or more active catalyst systems.
General Reactivity Trend (Ligand Dependent): 2-Chloropyridine > 4-Chloropyridine > 3-Chloropyridine
| Isomer | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Chloropyridine | Various amines | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | Good to excellent | [6] |
| 3-Chloropyridine | n-Octylamine | Pd(OAc)₂/Josiphos-type ligand | NaOtBu | Toluene | 98 | [7] |
| 4-Chloropyridine | Various amines | Various Pd catalysts | Various | Various | Generally good yields | [6] |
Note: The yields are highly dependent on the specific amine, ligand, and reaction conditions.
Experimental Protocol: A Representative Buchwald-Hartwig Amination
The following is a general procedure for the Buchwald-Hartwig amination of a chloropyridine isomer.
-
To a glovebox or a Schlenk flask is added a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos), and a strong base (e.g., NaOtBu, LiHMDS, or K₃PO₄).
-
The chloropyridine isomer and the amine are then added, followed by a degassed anhydrous solvent (e.g., toluene, dioxane, or THF).
-
The reaction mixture is heated under an inert atmosphere at a temperature ranging from 80-120 °C until the reaction is complete.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Conclusion: A Strategic Choice for Synthesis
The isomeric position of the chlorine atom in chloropyridines has a profound and predictable impact on their reactivity in key synthetic transformations. For nucleophilic aromatic substitution, the reactivity order of 4- > 2- >> 3-chloropyridine is a well-established trend rooted in electronic stabilization. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the reactivity is more nuanced and highly dependent on the chosen catalyst system. However, a general trend of 2- and 4-chloropyridine being more reactive than 3-chloropyridine often holds true.
By understanding these fundamental principles and having access to comparative data, researchers can strategically select the most appropriate chloropyridine isomer for their specific synthetic goals, leading to more efficient, predictable, and successful outcomes in the synthesis of novel and valuable pyridine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Assessing the Efficacy of 2-(3-Chloropyridin-4-yl)propan-2-ol as a Precursor in Pharmaceutical Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of precursor molecules is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides a comprehensive analysis of 2-(3-Chloropyridin-4-yl)propan-2-ol, a key starting material in the synthesis of various active pharmaceutical ingredients (APIs), most notably the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1][2] Through an objective comparison with alternative precursors and a detailed examination of experimental data, this document serves as a technical resource for researchers aiming to optimize their synthetic strategies.
The Strategic Importance of this compound in Niraparib Synthesis
Niraparib, an oral PARP inhibitor, has demonstrated significant efficacy in the treatment of various cancers, including ovarian and breast cancer.[2][3][4] Its chemical structure, 2-[4-((3S)-3-piperidinyl)phenyl]-2H-indazole-7-carboxamide, necessitates a multi-step synthesis.[2][3] Several patented synthetic routes for Niraparib have been disclosed, with many converging on the use of a substituted chloropyridine derivative as a crucial building block.[1][3][4]
This compound emerges as a valuable precursor due to the strategic placement of its functional groups. The chlorine atom on the pyridine ring serves as an effective leaving group for cross-coupling reactions, a common strategy for forming the biaryl core of Niraparib. Furthermore, the tertiary alcohol functionality can influence the molecule's solubility and provides a point for potential derivatization, although it is often not directly incorporated into the final API structure.
Synthetic Pathway Utilizing this compound
A common and illustrative synthetic approach involves the coupling of this compound with a suitable boronic acid or ester derivative of the piperidinylphenyl moiety via a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and high yields.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize the biaryl intermediate of Niraparib.
Materials:
-
This compound
-
(S)-tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
Procedure:
-
To a reaction vessel purged with an inert gas (e.g., Nitrogen or Argon), add this compound (1.0 eq), the boronic ester (1.1 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent system to the vessel.
-
Heat the reaction mixture to a temperature ranging from 80°C to 110°C, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired biaryl intermediate.
Data Presentation:
| Parameter | Value | Reference |
| Precursor | This compound | |
| Coupling Partner | (S)-tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate | |
| Catalyst | PdCl₂(dppf) | [5] |
| Base | K₂CO₃ | [5] |
| Solvent | Toluene/Water | [5] |
| Temperature | 100°C | [5] |
| Typical Yield | 85-95% | [5] |
| Purity (Post-Chromatography) | >98% |
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields.
-
Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.
-
Base: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
-
Temperature: The reaction is typically heated to overcome the activation energy of the oxidative addition and reductive elimination steps.
Comparative Analysis with Alternative Precursors
While this compound is an effective precursor, alternative synthetic strategies for Niraparib exist, some of which utilize different starting materials.[3][4] A notable alternative involves starting from 3-methyl-2-nitrobenzoic acid.[3][4]
Alternative Synthetic Route Overview:
This route involves a longer sequence of reactions, including esterification, bromination, oxidation, Schiff base formation, cyclization, amidation, and chiral resolution.[3]
Diagram of Synthetic Workflow Comparison:
Caption: Comparison of synthetic workflows for Niraparib.
Performance Comparison:
| Feature | Route A: this compound | Route B: 3-Methyl-2-nitrobenzoic acid |
| Number of Steps | Shorter | Longer[3][4] |
| Overall Yield | Generally Higher | Potentially Lower due to multiple steps |
| Key Reaction | Suzuki-Miyaura Coupling | Multi-step classical transformations[3] |
| Reagents | Palladium catalyst, boronic ester | NBS, sodium azide, chiral chromatography[3][4] |
| Scalability | More amenable to large-scale production | May present challenges in industrial scale-up, especially chiral resolution[3] |
| Safety Concerns | Palladium catalyst (cost and removal) | Use of potentially hazardous reagents like sodium azide[3][4] |
Expertise & Experience Insights:
The choice between these routes often depends on the specific capabilities and priorities of the manufacturing facility. The Suzuki-Miyaura coupling route is often favored in modern pharmaceutical synthesis due to its high efficiency and convergence, allowing for the late-stage combination of complex fragments. However, the cost and availability of the palladium catalyst and the boronic ester must be considered. The alternative route, while longer, utilizes more classical and potentially cheaper reagents. The use of sodium azide, however, introduces significant safety and handling concerns that require specialized equipment and protocols.[3][4] Furthermore, the final chiral resolution step can be costly and lead to a significant loss of material.[3]
Safety and Handling of this compound
As with any chemical reagent, proper safety precautions are paramount when handling this compound.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed. Fatal in contact with skin or if inhaled.
-
Skin and Eye Irritation: Causes skin irritation and serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
-
Flammability: Combustible liquid.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry place.[6]
Conclusion and Future Outlook
This compound stands out as a highly efficacious precursor in the synthesis of Niraparib and potentially other pharmaceutical agents. Its utility in robust and high-yielding Suzuki-Miyaura cross-coupling reactions makes it a preferred choice for convergent and scalable synthetic strategies. While alternative routes exist, they often involve more steps and present greater challenges in terms of safety and efficiency, particularly for large-scale production.
The continued development of more active and selective palladium catalysts, as well as greener reaction conditions, will further enhance the attractiveness of synthetic routes employing this compound. For researchers and drug development professionals, a thorough understanding of the comparative efficacy and practical considerations of different precursors is essential for designing and implementing optimal and sustainable manufacturing processes.
Logical Relationship Diagram:
Caption: Key factors influencing precursor selection.
References
- 1. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 2. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 4. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
Safety Operating Guide
Mastering the Safe Handling of 2-(3-Chloropyridin-4-yl)propan-2-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. The handling of novel chemical entities like 2-(3-Chloropyridin-4-yl)propan-2-ol, a chlorinated pyridine derivative, demands a meticulous and informed approach to personal protective equipment (PPE) and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to maintain a safe and efficient workflow.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when handling any chemical, and particularly crucial for compounds with limited toxicological data. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles | Protects against splashes and vapors that can cause serious eye irritation.[1][3] |
| Hand Protection | Nitrile or Neoprene Gloves | Provides resistance to pyridine and other organic solvents. Latex gloves are not recommended due to their poor chemical resistance.[1][3] |
| Body Protection | Fully-Buttoned Laboratory Coat | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | Use in a Certified Chemical Fume Hood | A fume hood provides the primary means of respiratory protection by containing volatile fumes and preventing inhalation.[1][4] |
Expert Insight: The principle of "As Low As Reasonably Achievable" (ALARA) should always be applied to chemical exposure. While a respirator is not mandated for routine handling within a fume hood, having one available for emergency situations, such as a large spill, is a prudent measure. All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
II. Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a smooth experimental workflow.
A. Preparation and Handling
-
Ventilation is Key: Always handle this compound in a properly functioning and certified chemical fume hood to mitigate the risk of inhaling potentially harmful vapors.[1][4]
-
Gather All Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible within the fume hood.
-
Personal Protective Equipment: Don your full PPE as outlined in the table above.
-
Dispensing the Compound:
-
If the compound is a solid, carefully weigh the desired amount in the fume hood. Use a spatula and avoid creating dust.
-
If it is a liquid, use a calibrated pipette or syringe to transfer the required volume.
-
-
Container Management: Keep the container of this compound tightly sealed when not in use to prevent the escape of vapors.[1]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash your hands thoroughly after handling the compound, even if you were wearing gloves.[4][5]
B. In Case of a Spill
Accidents can happen, and a prepared response is critical.
-
Small Spills (within the fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material such as sand, diatomaceous earth, or a commercial sorbent.[4]
-
Place the contaminated absorbent material into a designated, sealed container for hazardous waste.
-
Clean the spill area with an appropriate solvent, and also dispose of the cleaning materials as hazardous waste.
-
-
Large Spills (outside the fume hood):
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and the appropriate emergency response personnel.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
III. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations. As a halogenated organic compound, it requires specific disposal procedures.
-
Waste Segregation is Critical: Never mix halogenated organic waste with non-halogenated waste.[6][7][8] This is because halogenated compounds require specific high-temperature incineration for complete destruction, and mixing them with other waste streams can complicate the disposal process and increase costs.[9]
-
Designated Waste Container: Collect all waste containing this compound in a clearly labeled, dedicated "Halogenated Organic Waste" container.[6][7][8] The container should be made of a compatible material, such as glass or high-density polyethylene, and have a secure, tight-fitting lid.[3]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of all contents.[6][9] Do not use abbreviations.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials. The container should be kept closed at all times except when adding waste.[6][9]
-
Disposal Request: When the container is nearly full, follow your institution's procedures for hazardous waste pickup.
Visualizing the Workflow
To further clarify the operational and disposal procedures, the following diagrams illustrate the key decision points and pathways.
Caption: Workflow for handling this compound.
Caption: Decision pathway for proper waste segregation and disposal.
By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your research.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. aksci.com [aksci.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. carlroth.com [carlroth.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
